molecular formula C254H416N72O75S10 B15576287 Tiprelestat CAS No. 820211-82-3

Tiprelestat

Cat. No.: B15576287
CAS No.: 820211-82-3
M. Wt: 5999 g/mol
InChI Key: MDCUNMLZLNGCQA-HWOAGHQOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiprelestat is a useful research compound. Its molecular formula is C254H416N72O75S10 and its molecular weight is 5999 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

820211-82-3

Molecular Formula

C254H416N72O75S10

Molecular Weight

5999 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(1R,4S,4aS,7S,7aS,10S,10aS,13aR,16S,20aS,22S,23aS,25S,26aS,28S,29aS,31S,32aS,34R,37S,40S,43S,46S,49S,52S,58R,63R,66S,72S,75R,81S,84S,87R,92R,98S)-58-[[(2S)-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-7a,10a,23a-tris(4-aminobutyl)-7,22-bis(2-amino-2-oxoethyl)-4a,40,46,49-tetrakis[(2S)-butan-2-yl]-4,37-bis(3-carbamimidamidopropyl)-66-(2-carboxyethyl)-26a,32a-bis(carboxymethyl)-29a-[(1R)-1-hydroxyethyl]-72-(hydroxymethyl)-31,84-dimethyl-20a,25,43-tris(2-methylpropyl)-28,81-bis(2-methylsulfanylethyl)-2a,3,5a,6,8a,9,11a,15,18a,21,21a,24,24a,27,27a,30,30a,33,33a,35a,36,39,42,45,48,51,57,64,67,70,73,76,79,82,85,93,99-heptatriacontaoxo-15a,16a,38a,39a,60,61,89,90-octathia-a,2,3a,5,6a,8,9a,12a,14,19a,20,22a,23,25a,26,28a,29,31a,32,34a,35,36a,38,41,44,47,50,56,65,68,71,74,77,80,83,86,94-heptatriacontazaoctacyclo[90.25.17.434,75.263,113.010,14.016,20.052,56.094,98]tetracontahectane-87-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C254H416N72O75S10/c1-28-129(17)195-239(387)288-142(60-38-43-85-258)208(356)283-141(59-37-42-84-257)210(358)306-168-120-407-406-119-167-228(376)294-152(99-123(5)6)215(363)284-140(58-36-41-83-256)209(357)296-158(106-191(347)348)221(369)317-200(137(25)331)244(392)299-157(105-190(345)346)218(366)308-169(248(396)321-91-49-65-172(321)231(379)274-110-186(339)310-195)121-410-408-117-165(227(375)295-155(102-138-55-33-32-34-56-138)220(368)313-194(128(15)16)251(399)325-95-53-68-175(325)232(380)292-151(252(400)401)73-77-180(262)333)302-203(351)135(23)276-207(355)147(80-97-402-26)278-183(336)107-272-206(354)163-115-404-405-116-164(225(373)277-134(22)202(350)282-148(81-98-403-27)214(362)293-153(100-124(7)8)216(364)300-159(104-182(264)335)247(395)326-96-54-71-178(326)250(398)324-94-52-67-174(324)233(381)297-156(103-181(263)334)217(365)285-143(211(359)305-167)62-45-87-269-253(265)266)304-212(360)144(63-46-88-270-254(267)268)289-240(388)196(130(18)29-2)314-219(367)154(101-125(9)10)298-241(389)197(131(19)30-3)316-242(390)198(132(20)31-4)315-236(384)177-70-51-93-323(177)249(397)170(122-411-409-118-166(307-229(168)377)226(374)286-145(74-78-188(341)342)205(353)271-108-184(337)279-160(112-327)222(370)303-163)309-223(371)161(113-328)280-185(338)109-273-230(378)171-64-48-90-320(171)245(393)149(61-39-44-86-259)291-243(391)199(136(24)330)318-224(372)162(114-329)301-238(386)193(127(13)14)311-234(382)173-66-47-89-319(173)187(340)111-275-204(352)139(57-35-40-82-255)287-237(385)192(126(11)12)312-235(383)176-69-50-92-322(176)246(394)150(75-79-189(343)344)290-213(361)146(72-76-179(261)332)281-201(349)133(21)260/h32-34,55-56,123-137,139-178,192-200,327-331H,28-31,35-54,57-122,255-260H2,1-27H3,(H2,261,332)(H2,262,333)(H2,263,334)(H2,264,335)(H,271,353)(H,272,354)(H,273,378)(H,274,379)(H,275,352)(H,276,355)(H,277,373)(H,278,336)(H,279,337)(H,280,338)(H,281,349)(H,282,350)(H,283,356)(H,284,363)(H,285,365)(H,286,374)(H,287,385)(H,288,387)(H,289,388)(H,290,361)(H,291,391)(H,292,380)(H,293,362)(H,294,376)(H,295,375)(H,296,357)(H,297,381)(H,298,389)(H,299,392)(H,300,364)(H,301,386)(H,302,351)(H,303,370)(H,304,360)(H,305,359)(H,306,358)(H,307,377)(H,308,366)(H,309,371)(H,310,339)(H,311,382)(H,312,383)(H,313,368)(H,314,367)(H,315,384)(H,316,390)(H,317,369)(H,318,372)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,400,401)(H4,265,266,269)(H4,267,268,270)/t129-,130-,131-,132-,133-,134-,135-,136+,137+,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,192-,193-,194-,195-,196-,197-,198-,199-,200-/m0/s1

InChI Key

MDCUNMLZLNGCQA-HWOAGHQOSA-N

Origin of Product

United States

Foundational & Exploratory

Tiprelestat's Mechanism of Action in Pulmonary Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated blood pressure in the pulmonary arteries. A key subtype, pulmonary arterial hypertension (PAH), involves significant vascular remodeling, inflammation, and endothelial dysfunction.[1][2] Current therapeutic strategies for PAH primarily focus on vasodilation, but the 5-year survival rate remains low, highlighting an urgent need for disease-modifying therapies that can reverse the underlying vascular pathology.[3] Tiprelestat, a recombinant form of the endogenous human protein elafin, is an investigational therapy showing promise as a novel treatment for PAH.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its molecular targets and its effects on the pathophysiology of pulmonary hypertension.

This compound is a potent and reversible inhibitor of neutrophil elastase and proteinase 3, two serine proteases implicated in the inflammatory processes that drive PAH.[5][6] Beyond its anti-inflammatory effects, this compound has been shown to address the core pathological features of PAH, including vascular remodeling and the dysregulation of critical signaling pathways.[5][6] Notably, it has been demonstrated to restore bone morphogenetic protein receptor 2 (BMPR2) signaling, a pathway frequently impaired in PAH patients.[3][6]

Core Mechanism of Action: A Multi-faceted Approach

This compound's therapeutic potential in pulmonary hypertension stems from its ability to modulate several key pathophysiological processes simultaneously.

Inhibition of Neutrophil Elastase and Anti-inflammatory Effects

A hallmark of PAH is perivascular inflammation, with neutrophils playing a significant role.[1] These immune cells release neutrophil elastase, a potent protease that contributes to tissue degradation and vascular injury.[1] In patients with PAH, there is an observed imbalance, with increased levels of neutrophil elastase and a relative deficiency of endogenous elafin.[7][8]

This compound directly counteracts this by potently inhibiting neutrophil elastase.[5][6] This inhibition is believed to reduce the proteolytic damage to the extracellular matrix and mitigate the inflammatory cascade.[8] Furthermore, this compound has been shown to inhibit the formation of neutrophil exosomes and neutrophil extracellular traps (NETs), which are also implicated in the inflammatory and thrombotic processes of PAH.[5]

Restoration of BMPR2 Signaling

Mutations in the BMPR2 gene are a major genetic risk factor for PAH, and impaired BMPR2 signaling is a central feature of the disease, leading to over-proliferation of pulmonary artery smooth muscle cells and endothelial dysfunction.[9][10] this compound has been shown to restore this crucial signaling pathway through a novel mechanism involving caveolin-1.[11][12][13]

Preclinical studies have demonstrated that elafin (this compound) enhances the interaction between BMPR2 and caveolin-1, a scaffolding protein within cell membrane caveolae.[12][13] This stabilization of the BMPR2-caveolin-1 complex amplifies downstream signaling, promoting anti-proliferative and pro-apoptotic effects in pulmonary vascular cells.[12][13] This leads to a reduction in vascular remodeling and the regression of occlusive neointimal lesions observed in experimental models of PH.[11][13]

Modulation of NF-κB Signaling

The transcription factor NF-κB is a key regulator of inflammation and cell proliferation and is known to be activated in the context of PAH. This compound has been shown to inhibit the NF-κB signaling pathway, further contributing to its anti-inflammatory and anti-proliferative effects.[5]

Quantitative Data from Preclinical Studies

The efficacy of this compound in reversing the hallmarks of pulmonary hypertension has been demonstrated in a well-established preclinical model. The following tables summarize key quantitative data from a study utilizing the Sugen/Hypoxia (Su/Hx) rat model of severe, angio-obliterative pulmonary hypertension.[11][13]

Table 1: Hemodynamic Effects of this compound in Su/Hx Rats

ParameterControlSu/Hx + VehicleSu/Hx + this compound
Right Ventricular Systolic Pressure (RVSP, mm Hg) 25.4 ± 1.278.5 ± 5.645.1 ± 3.8
Mean Pulmonary Arterial Pressure (mPAP, mm Hg) 17.2 ± 0.955.9 ± 4.132.7 ± 2.5

*p < 0.05 vs. Su/Hx + Vehicle

Table 2: Effect of this compound on Right Ventricular Hypertrophy in Su/Hx Rats

ParameterControlSu/Hx + VehicleSu/Hx + this compound
Fulton's Index (RV / (LV + S)) 0.24 ± 0.010.61 ± 0.030.39 ± 0.02*

*p < 0.05 vs. Su/Hx + Vehicle (RV: Right Ventricle; LV: Left Ventricle; S: Septum)

Table 3: Impact of this compound on Pulmonary Artery Remodeling in Su/Hx Rats

ParameterControlSu/Hx + VehicleSu/Hx + this compound
Percentage of Muscularized Small Arteries 18.5 ± 2.175.4 ± 3.948.2 ± 4.3
Medial Wall Thickness (% of External Diameter) 12.1 ± 1.535.8 ± 2.720.5 ± 1.9

*p < 0.05 vs. Su/Hx + Vehicle

Experimental Protocols

The following provides a detailed methodology for a key preclinical experiment cited in the literature that demonstrates the therapeutic effects of this compound.[11][13]

Sugen/Hypoxia (Su/Hx) Rat Model of Severe Pulmonary Hypertension

  • Animal Model: Male Sprague-Dawley rats are used for this model.

  • Induction of PH:

    • A single subcutaneous injection of the VEGF receptor inhibitor Sugen 5416 (20 mg/kg) is administered.[1][14]

    • Following the injection, the rats are exposed to chronic hypoxia (10% O2) for a period of three weeks.[1]

    • The animals are then returned to normoxic conditions for a further two weeks to allow for the development of severe, stable pulmonary hypertension with occlusive vascular lesions.

  • Therapeutic Intervention:

    • After the development of established PH, rats are treated with daily subcutaneous injections of either vehicle (placebo) or this compound (0.2 mg/kg) for a duration of two weeks.

  • Outcome Measures:

    • Hemodynamics: At the end of the treatment period, right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.

    • Right Ventricular Hypertrophy: The hearts are excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the weight of the RV to the LV+S (Fulton's Index) is calculated as a measure of right ventricular hypertrophy.

    • Histological Analysis: The lungs are perfusion-fixed, and sections of the pulmonary arteries are stained to assess the degree of muscularization of small vessels and the thickness of the medial wall of the pulmonary arteries.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the experimental workflow for its preclinical evaluation.

G cluster_0 Pathophysiology of Pulmonary Arterial Hypertension cluster_1 Therapeutic Intervention with this compound NE Neutrophil Elastase Inflammation Inflammation (Cytokines, Cell Proliferation) NE->Inflammation BMPR2_dys Dysfunctional BMPR2 Signaling NE->BMPR2_dys degrades components of BMPR2 pathway Vasc_Remodel Vascular Remodeling (SMC Proliferation, Endothelial Dysfunction) Inflammation->Vasc_Remodel BMPR2_dys->Vasc_Remodel PAH Pulmonary Arterial Hypertension Vasc_Remodel->PAH This compound This compound (Elafin) This compound->NE Inhibits Cav1 Caveolin-1 This compound->Cav1 Stabilizes BMPR2_restored Restored BMPR2 Signaling Cav1->BMPR2_restored Enhances BMPR2 interaction BMPR2_restored->Vasc_Remodel Inhibits

Caption: this compound's dual mechanism in PAH.

G cluster_workflow Preclinical Evaluation Workflow start Induction of PH in Rats (Su/Hx) treatment Daily Subcutaneous Treatment (2 weeks) - Vehicle - this compound start->treatment hemo Hemodynamic Measurement (RVSP, mPAP) treatment->hemo rvh Assessment of RV Hypertrophy (Fulton's Index) treatment->rvh histo Histological Analysis of Pulmonary Arteries treatment->histo end Data Analysis and Comparison hemo->end rvh->end histo->end

Caption: Experimental workflow for this compound.

Conclusion and Future Directions

This compound presents a promising, multi-faceted approach to the treatment of pulmonary hypertension. By directly inhibiting neutrophil elastase and restoring the critical BMPR2 signaling pathway, it addresses both the inflammatory and proliferative aspects of the disease, setting it apart from current vasodilator-focused therapies. The robust preclinical data demonstrating its ability to reverse established pulmonary hypertension in animal models provides a strong rationale for its clinical development.[11][13]

A Phase II clinical trial (ATHENA) is planned to evaluate the safety and efficacy of this compound in patients with PAH.[6] The findings from this trial will be crucial in determining the therapeutic potential of this novel, disease-modifying agent in a patient population with a significant unmet medical need. Further research may also explore the role of this compound in other forms of pulmonary hypertension and its long-term effects on vascular structure and function.

References

Recombinant Elafin: A Potent Neutrophil Elastase Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Elafin is an endogenous human protein with potent inhibitory activity against neutrophil elastase and proteinase-3, two serine proteases implicated in the pathology of numerous inflammatory diseases. Its multifaceted nature, combining anti-protease, anti-inflammatory, and antimicrobial properties, makes recombinant elafin a compelling therapeutic candidate. This technical guide provides a comprehensive overview of recombinant elafin, including its mechanism of action, biochemical properties, production methods, and therapeutic potential. Detailed experimental protocols and a summary of key quantitative data are presented to support further research and development in this promising field.

Introduction

Elafin, also known as trappin-2 or peptidase inhibitor 3 (PI3), is a 6 kDa protein naturally produced by epithelial cells at mucosal surfaces, keratinocytes, and some immune cells.[1] It belongs to the chelonianin family of canonical protease inhibitors.[2] Structurally, elafin is derived from a 9.9 kDa precursor, pre-elafin (trappin-2), which contains an N-terminal transglutaminase substrate domain (cementoin domain) and a C-terminal whey acidic protein (WAP) domain that harbors the anti-protease activity.[3][4][5] The cementoin domain allows trappin-2 to be anchored to the extracellular matrix, localizing its protective effects.[4][5] Elafin's primary role is to protect tissues from proteolytic damage caused by neutrophil elastase (NE) and proteinase 3 (PR3) released during inflammation.[3] Dysregulation of this protease/anti-protease balance is a hallmark of various inflammatory conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and ischemia-reperfusion injury.[3][6][7]

Mechanism of Action

Elafin functions as a competitive, tight-binding, and reversible inhibitor of neutrophil elastase and proteinase 3.[3][8] A single elafin molecule binds to a single protease molecule, blocking the reactive serine at the enzyme's catalytic center.[8] Beyond its direct protease inhibition, elafin exhibits broader anti-inflammatory effects. It can abrogate lipopolysaccharide (LPS)-induced production of monocyte chemotactic protein 1 (MCP-1) by inhibiting the activation of key inflammatory transcription factors, namely nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[4][9]

Signaling Pathways

The interplay between neutrophil elastase and elafin involves complex signaling cascades that either promote or resolve inflammation.

  • Neutrophil Elastase-Induced Inflammation: Neutrophil elastase can activate pro-inflammatory signaling pathways, such as the p44/42 MAPK pathway, leading to the production of inflammatory mediators and pain.[10] It can also stimulate the expression of MUC1, a transmembrane mucin, through a PKCδ → Duox1 → ROS → TACE → TNF-α → TNFR1 → ERK1/2 → Sp1 pathway.[11]

  • Elafin-Mediated Anti-Inflammatory Signaling: Elafin counteracts these inflammatory signals. By inhibiting neutrophil elastase, it indirectly dampens these downstream pathways. Furthermore, elafin's ability to inhibit NF-κB and AP-1 activation directly interferes with the transcriptional upregulation of pro-inflammatory genes.[4][9]

elafin_signaling Neutrophil Elastase and Elafin Signaling Pathways cluster_ne Neutrophil Elastase Pro-Inflammatory Signaling cluster_elafin Elafin Anti-Inflammatory Signaling NE Neutrophil Elastase PAR2 PAR2 NE->PAR2 activates PKC_delta PKCδ NE->PKC_delta activates NF_kB NF-κB NE->NF_kB activates AP1 AP-1 NE->AP1 activates MAPK p44/42 MAPK PAR2->MAPK activates MUC1_up MUC1 Upregulation PKC_delta->MUC1_up leads to Inflammation Inflammation (Cytokine Release, Pain) MAPK->Inflammation NF_kB->Inflammation AP1->Inflammation Elafin Recombinant Elafin Elafin->NE inhibits Elafin->NF_kB inhibits Elafin->AP1 inhibits

Figure 1: Simplified signaling pathways of Neutrophil Elastase and the inhibitory action of Elafin.

Quantitative Data

The inhibitory potency of recombinant elafin against neutrophil elastase and other proteases has been quantified in several studies.

ParameterEnzymeValueReference
Ki (Equilibrium Dissociation Constant) Neutrophil Elastase2.0 x 10-10 M (pH 9.0)[8]
Neutrophil Elastase6.7 x 10-9 M (pH 5.4)[8]
Neutrophil ElastaseIn the 10-10 M range[2]
Pancreatic ElastaseIn the 10-10 M range[2]
Proteinase 34.2 x 10-10 M[12]
kass (Association Rate Constant) Neutrophil Elastase3.6 x 106 M-1s-1 (pH 8.0)[8]
Neutrophil Elastase2-4 x 106 M-1s-1[2]
Pancreatic Elastase2-4 x 106 M-1s-1[2]
Proteinase 32-4 x 106 M-1s-1[2]
Proteinase 34.0 x 106 M-1s-1[12]
kdiss (Dissociation Rate Constant) Neutrophil Elastase6.0 x 10-4 s-1[8]
Neutrophil ElastaseIn the 10-4 s-1 range[2]
Proteinase 31.7 x 10-3 s-1[12]
IC50 (Half-maximal Inhibitory Concentration) Neutrophil Elastase<50 nM[13]

Experimental Protocols

Production of Recombinant Elafin in Pichia pastoris

This protocol describes the expression and purification of recombinant elafin using the Pichia pastoris expression system, which has been shown to yield high levels of secreted, correctly processed protein.[2]

elafin_production Recombinant Elafin Production Workflow cluster_cloning Cloning and Transformation cluster_expression Expression cluster_purification Purification cDNA_prep Prepare elafin cDNA Vector_ligation Ligate into Pichia expression vector (e.g., in frame with α-factor signal sequence) cDNA_prep->Vector_ligation Transformation Transform into Pichia pastoris Vector_ligation->Transformation Inoculation Inoculate culture Transformation->Inoculation Growth Grow in appropriate medium Inoculation->Growth Induction Induce expression (e.g., with methanol) Growth->Induction Harvest Harvest culture medium Induction->Harvest Concentration Concentrate medium Harvest->Concentration Chromatography One-step cationic exchange chromatography Concentration->Chromatography Analysis Analyze purity (SDS-PAGE, Western Blot) Chromatography->Analysis

Figure 2: Workflow for the production and purification of recombinant elafin in Pichia pastoris.

Methodology:

  • Vector Construction: A cDNA sequence encoding for human elafin is fused in-frame with the yeast α-factor signal sequence in a Pichia pastoris expression vector.

  • Transformation: The expression vector is linearized and transformed into a suitable Pichia pastoris strain (e.g., GS115) by electroporation.

  • Selection and Screening: Transformants are selected on appropriate media, and high-expressing clones are identified, often through small-scale expression trials and analysis of the culture supernatant by SDS-PAGE or Western blot.

  • Large-Scale Expression: A high-expressing clone is grown in a fermenter. Expression is typically induced by the addition of methanol.

  • Purification: The culture medium is harvested, and the recombinant elafin is purified. A one-step cationic exchange chromatography is often sufficient to achieve homogeneity.[2]

  • Characterization: The purified protein is characterized by N-terminal amino acid sequencing, Western blot, and kinetic studies to confirm its identity and activity.[2]

Neutrophil Elastase Inhibition Assay

This assay measures the ability of recombinant elafin to inhibit the enzymatic activity of neutrophil elastase using a chromogenic or fluorogenic substrate.[13][14]

Materials:

  • Purified recombinant elafin

  • Human neutrophil elastase (NE)

  • Chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA) or fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5, containing 0.1% Brij 35)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of recombinant elafin in the assay buffer.

  • In a 96-well plate, add a fixed concentration of neutrophil elastase to each well.

  • Add the different concentrations of elafin to the wells containing NE and incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for enzyme-inhibitor binding.

  • Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.

  • Measure the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

  • The residual activity of NE is calculated as a percentage of the activity in control samples without the inhibitor.

  • Plot the percentage of inhibition against the elafin concentration to determine the IC50 value.

Therapeutic Applications and Clinical Development

Recombinant elafin has shown therapeutic potential in a variety of preclinical models of inflammatory diseases, including vascular, systemic, and pulmonary conditions, as well as ischemia-reperfusion injury.[3][15]

Clinical Trials:

  • Phase I: A Phase I clinical trial demonstrated that intravenously administered recombinant elafin is well-tolerated in human subjects.[3][9]

  • Phase II: Phase II trials have been conducted to investigate the therapeutic effects of elafin on post-operative inflammation following major surgeries such as esophagus cancer surgery, coronary artery bypass surgery, and kidney transplantation.[3][16][17] In a trial for esophagus carcinoma, 63% of elafin-treated patients required only one day of intensive care, compared to the placebo group where all patients needed several days of intensive medical care.[16]

  • COVID-19: A recent double-blind, randomized, placebo-controlled trial (COMCOVID) investigated tiprelestat (recombinant human elafin) for the treatment of hospitalized COVID-19 patients. The study found that this compound was well-tolerated and appeared to be safe.[18]

  • Pulmonary Arterial Hypertension (PAH): The FDA has granted Orphan Drug Designation to elafin for the treatment of PAH.[16] A clinical trial (NCT03522935) has been registered to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of subcutaneously administered elafin in healthy adult subjects, with the aim of developing it for PAH treatment.[19]

Challenges and Future Directions

Despite its promise, the therapeutic development of elafin faces challenges. The native protein can be susceptible to proteolytic degradation by other proteases present in highly inflammatory environments, such as those from Pseudomonas aeruginosa.[14][20] This has led to the development of protease-resistant variants of elafin with improved anti-inflammatory activity.[21]

Future research will likely focus on:

  • Optimizing delivery methods to target specific tissues and enhance bioavailability.

  • Developing more stable and potent elafin variants.

  • Conducting larger-scale clinical trials to definitively establish efficacy in various inflammatory diseases.

Conclusion

Recombinant elafin is a well-characterized protein with a potent and specific inhibitory activity against neutrophil elastase. Its dual function as an anti-protease and an anti-inflammatory agent, coupled with a favorable safety profile in early clinical trials, positions it as a highly promising therapeutic for a range of debilitating inflammatory disorders. The detailed technical information provided in this guide serves as a valuable resource for scientists and clinicians working to harness the full therapeutic potential of this remarkable molecule.

References

Tiprelestat's Modulatory Effect on the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiprelestat, a recombinant form of the human protein elafin, is a potent and reversible inhibitor of neutrophil elastase and proteinase 3, two serine proteases deeply implicated in the inflammatory cascade.[1][2][3] Its primary mechanism of action involves counteracting the tissue-damaging effects of these enzymes, which are released by neutrophils during an inflammatory response.[4] Beyond its direct enzymatic inhibition, emerging evidence indicates that this compound exerts significant anti-inflammatory effects by modulating key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1]

The NF-κB family of transcription factors are central regulators of the innate and adaptive immune systems, controlling the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Dysregulation of NF-κB signaling is a hallmark of numerous chronic inflammatory diseases. This guide provides an in-depth technical overview of the mechanisms by which this compound influences the NF-κB signaling pathway, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism: Inhibition of NF-κB Activation

This compound's influence on the NF-κB pathway appears to be multifaceted, involving both the direct inhibition of downstream signaling components and an indirect effect through its primary function as a neutrophil elastase inhibitor.

In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins known as Inhibitors of κB (IκB), with IκBα being the most prominent. Upon stimulation by pro-inflammatory signals, such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitin-dependent proteasomal degradation of IκBα. This unmasks a nuclear localization signal on the NF-κB complex (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes.

Evidence demonstrates that this compound directly interferes with this critical step. In-vitro studies have shown that this compound prevents the LPS-induced degradation of IκBα and IκBβ.[5] By stabilizing the IκB proteins, this compound effectively traps the NF-κB complex in the cytoplasm, preventing its nuclear translocation and subsequent pro-inflammatory gene expression.[5]

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_Complex IKK Complex TLR4->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_Complex->IkBa_NFkB Phosphorylates IκBα IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkBa_P->Proteasome Degradation IkBa_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Canonical NF-κB Signaling Pathway Activation.

Furthermore, this compound acts indirectly by inhibiting neutrophil elastase. Neutrophil elastase itself can promote inflammation by activating the Toll-like receptor 4 (TLR4), the same receptor used by LPS, thereby triggering the NF-κB cascade.[6][7] By potently inhibiting neutrophil elastase, this compound removes this upstream activator of the pathway, reducing the overall inflammatory signaling.

Tiprelestat_Inhibition_Pathway This compound's Mechanism of Action on NF-κB cluster_stimuli Inflammatory Stimuli NE Neutrophil Elastase TLR4 TLR4 NE->TLR4 Activates LPS LPS LPS->TLR4 Activates This compound This compound This compound->NE Inhibits IkBa_NFkB IκBα-NF-κB (Inactive) This compound->IkBa_NFkB Prevents IκBα Degradation IKK_Complex IKK Complex TLR4->IKK_Complex Activates IKK_Complex->IkBa_NFkB Causes IκBα Degradation NFkB_nuc NF-κB Nuclear Translocation IkBa_NFkB->NFkB_nuc Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes

Caption: this compound inhibits NF-κB via two distinct mechanisms.

Quantitative Data on NF-κB Modulation

The inhibitory effects of this compound on the NF-κB pathway have been quantified in cell-based assays. The following table summarizes key findings from a study using the U937 human monocytic cell line.

ParameterCell LineStimulusThis compound ConcentrationIncubation TimeResultReference
NF-κB Activation U937LPS10 µg/mL1 hourDown-regulation of NF-κB activation[5]
IκBα Degradation U937LPS10 µg/mL1 hourPrevention of IκBα degradation[5]
IκBβ Degradation U937LPS10 µg/mL1 hourPrevention of IκBβ degradation[5]
MCP-1 Production U937LPS10 µg/mL1 hourInhibition of MCP-1 production[5]

LPS: Lipopolysaccharide; MCP-1: Monocyte Chemoattractant Protein-1 (an NF-κB target gene).

Experimental Protocols

To assess the impact of this compound on NF-κB signaling, Western blotting for IκBα is a crucial experiment. This method allows for the direct visualization and quantification of IκBα protein levels, providing a clear readout of pathway inhibition.

Protocol: Western Blot Analysis for IκBα Degradation

  • Cell Culture and Treatment:

    • Culture U937 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells at a density of 2 x 10⁶ cells/well in a 6-well plate.

    • Pre-treat cells with this compound (10 µg/mL) or vehicle control for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time course (e.g., 0, 15, 30, 60 minutes) to induce IκBα degradation.

  • Protein Extraction:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total cell lysates.

    • Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins based on molecular weight using a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for IκBα (e.g., rabbit anti-IκBα) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • As a loading control, probe the same membrane for a housekeeping protein such as β-actin or GAPDH.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software. The level of IκBα is normalized to the loading control. A decrease in the IκBα band intensity upon LPS stimulation and its preservation in this compound-treated samples indicates inhibition of the NF-κB pathway.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Analysis c1 1. Cell Culture & Treatment c2 2. Protein Extraction c1->c2 c3 3. Protein Quantification (BCA) c2->c3 g1 4. SDS-PAGE c3->g1 g2 5. PVDF Membrane Transfer g1->g2 i1 6. Blocking g2->i1 i2 7. Primary Antibody (anti-IκBα) i1->i2 i3 8. Secondary Antibody (HRP-conjugated) i2->i3 a1 9. ECL Detection i3->a1 a2 10. Imaging & Densitometry a1->a2

Caption: Standard experimental workflow for Western blot analysis.

Conclusion

This compound demonstrates a clear inhibitory effect on the NF-κB signaling pathway, a cornerstone of inflammatory processes. Its mechanism is twofold: it indirectly suppresses pathway activation by inhibiting neutrophil elastase, a known upstream activator, and it directly prevents the degradation of the inhibitory protein IκBα, thereby ensuring NF-κB remains inactive in the cytoplasm.[1][5][6][7] This dual action underscores this compound's potential as a therapeutic agent for a range of inflammatory conditions where NF-κB dysregulation is a key pathological driver. The quantitative data and established protocols outlined in this guide provide a foundation for further research into the precise molecular interactions and full therapeutic implications of this compound's effect on this critical inflammatory pathway.

References

The Role of Tiprelestat in the Inhibition of Neutrophil Extracellular Traps: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens. While essential for host defense, excessive NET formation, a process termed NETosis, is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as thrombosis and cancer. Consequently, the inhibition of NETosis has emerged as a promising therapeutic strategy. This technical guide provides an in-depth examination of Tiprelestat, a potent inhibitor of neutrophil elastase, and its role in the modulation of NET formation. We will delve into its mechanism of action, present quantitative data from relevant studies, detail key experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Introduction to this compound and Neutrophil Extracellular Traps

This compound is a recombinant form of human elafin, a naturally occurring protein that acts as a potent and reversible inhibitor of two key neutrophil serine proteases: neutrophil elastase (NE) and proteinase 3 (PR3).[1][2][3] It is being investigated for its anti-inflammatory and tissue-protective effects in various diseases, including pulmonary arterial hypertension and complications from COVID-19.[1][4][5]

Neutrophil Extracellular Traps (NETs) are a critical component of the innate immune system's arsenal.[6][7] Upon activation by various stimuli, such as pathogens or inflammatory mediators, neutrophils undergo a unique form of cell death called NETosis, culminating in the expulsion of their nuclear contents.[6][8] These extracellular webs are decorated with antimicrobial proteins, including NE, myeloperoxidase (MPO), and histones, which effectively immobilize and neutralize pathogens.[6][9] However, the dysregulation of NET formation can lead to bystander tissue damage and contribute to the pathogenesis of various diseases.[7][10]

Mechanism of Action: this compound's Inhibition of NETosis

The formation of NETs is a complex process involving multiple signaling pathways. A crucial step in NETosis is the decondensation of chromatin, which allows for the expansion and release of the DNA scaffold.[6] Neutrophil elastase (NE) plays a pivotal role in this process.[6][10] Upon neutrophil activation, NE is released from azurophilic granules and translocates to the nucleus.[6] Within the nucleus, NE partially degrades histones, facilitating chromatin decondensation.[6][11]

This compound exerts its inhibitory effect on NET formation by directly targeting and neutralizing the enzymatic activity of NE.[1] By binding to NE, this compound prevents its proteolytic action on histones, thereby arresting the process of chromatin decondensation and the subsequent release of NETs.[1][2][12]

Signaling Pathway of NETosis and this compound Inhibition

NETosis_Pathway cluster_Neutrophil Neutrophil cluster_Activation Activation cluster_Granule Azurophilic Granule cluster_Nucleus Nucleus cluster_Extracellular Extracellular Space cluster_Inhibition Inhibition by this compound Stimuli Stimuli (PMA, LPS, Pathogens) Activation Neutrophil Activation Stimuli->Activation ROS ROS Production Activation->ROS NE_Granule Neutrophil Elastase (NE) ROS->NE_Granule translocation NE_Nucleus NE NE_Granule->NE_Nucleus Chromatin Condensed Chromatin Decondensed_Chromatin Decondensed Chromatin Chromatin->Decondensed_Chromatin NETs NET Formation Decondensed_Chromatin->NETs Nuclear Envelope Rupture NE_Nucleus->Chromatin Histone Degradation This compound This compound This compound->NE_Nucleus Inhibits

Caption: Signaling pathway of NETosis and the inhibitory action of this compound.

Quantitative Data on Neutrophil Elastase Inhibition and NETosis

While specific quantitative data for this compound's direct inhibition of NET formation in peer-reviewed literature is emerging, studies on other neutrophil elastase inhibitors, such as sivelestat, provide valuable insights. Furthermore, clinical trial data for this compound in COVID-19, a NET-associated pathology, offers clinical context.

CompoundModel/StimulusConcentrationEffect on NET FormationBiomarker/EndpointReference
SivelestatHuman Neutrophils / PMA10 µMSignificant decrease (p < 0.001)Extracellular DNA (Sytox Green)[10]
SivelestatHuman Neutrophils / Recombinant NENot specifiedEffective reduction (p < 0.001)Extracellular DNA (Sytox Green)[10]
SivelestatMurine Neutrophils / LPSNot specifiedSignificant inhibition of NE, G-CSF, KC, TNF-α, IL-6 (p < 0.0001)Cytokine/Chemokine levels[10]
This compoundHospitalized COVID-19 Patients100 mg twice daily for 7 daysN/A (Clinical Outcome)Days with oxygen support: 2.4 (this compound) vs. 4.0 (Placebo)[4][13]
This compoundHospitalized COVID-19 Patients100 mg twice daily for 7 daysN/A (Clinical Outcome)Progression to severe COVID-19: 0 in this compound group[13]

Detailed Experimental Protocols

The study of NETosis and its inhibition relies on a set of specialized in vitro assays. Below are detailed methodologies for key experiments.

Neutrophil Isolation
  • Source: Freshly drawn peripheral blood from healthy donors.

  • Method: Gradient centrifugation using Ficoll-Paque or other density gradient media to separate polymorphonuclear cells.[14]

  • Purification: Dextran sedimentation and hypotonic lysis of remaining red blood cells.[15]

  • Purity Check: Assessment of neutrophil purity and viability via flow cytometry using markers like CD11b and CD66b, and a viability dye.[15]

NET Visualization by Immunofluorescence Microscopy
  • Cell Seeding: Isolated neutrophils are seeded on coverslips in a multi-well plate.

  • Treatment: Pre-incubate cells with this compound or vehicle control for a specified time (e.g., 30 minutes).

  • Stimulation: Induce NETosis with a stimulus like Phorbol 12-myristate 13-acetate (PMA) (e.g., 25-100 nM) for 2-4 hours.[16]

  • Fixation: Fix the cells with paraformaldehyde (e.g., 4%).[16]

  • Staining: Permeabilize the cells and stain for NET components.

    • DNA: Use a DNA-binding dye like DAPI or Hoechst (blue).

    • Neutrophil Elastase/Myeloperoxidase: Use primary antibodies against NE or MPO, followed by fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 - green, or Alexa Fluor 594 - red).[16]

  • Imaging: Visualize the cells using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA co-localized with NE or MPO.

NET Quantification
  • Principle: Use a cell-impermeable DNA dye that fluoresces upon binding to extracellular DNA.

  • Assay Setup:

    • Seed neutrophils in a 96-well black plate.

    • Pre-treat with this compound or vehicle control.

    • Add the cell-impermeable DNA dye (e.g., Sytox Green or Sytox Orange) to the wells.[10][14]

    • Induce NETosis with a stimulus (e.g., PMA).

  • Measurement: Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates NET formation.[10]

  • Data Analysis: Normalize the fluorescence values to a positive control (stimulated, untreated cells) and a negative control (unstimulated cells).

Neutrophil Elastase Activity Assay
  • Principle: A fluorogenic substrate for NE is cleaved by active elastase, releasing a fluorescent signal.

  • Assay:

    • In a cell-free system or in the supernatant of activated neutrophils, add a specific NE substrate.

    • Incubate with and without this compound.

    • Measure the fluorescence over time.

  • Interpretation: A reduction in the fluorescent signal in the presence of this compound indicates inhibition of NE activity.

Experimental Workflow for Assessing this compound's Inhibitory Effect on NETosis

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment and Stimulation cluster_Analysis Analysis Isolation Isolate Human Neutrophils Purity Assess Purity and Viability Isolation->Purity Seeding Seed Neutrophils in 96-well plate Purity->Seeding Preincubation Pre-incubate with this compound (various concentrations) Seeding->Preincubation Stimulation Stimulate with PMA/LPS Preincubation->Stimulation Quantification NET Quantification (Sytox Green Assay) Stimulation->Quantification Visualization NET Visualization (Immunofluorescence) Stimulation->Visualization Data_Analysis Data Analysis and IC50 Calculation Quantification->Data_Analysis Visualization->Data_Analysis

References

Tiprelestat's Molecular Mechanisms in Vascular Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular targets of Tiprelestat and its mechanisms of action in mitigating vascular remodeling, with a particular focus on its potential therapeutic role in pulmonary arterial hypertension (PAH).

Introduction to this compound and Vascular Remodeling

Vascular remodeling, a pathological alteration in the structure of blood vessels, is a hallmark of various cardiovascular diseases, including pulmonary arterial hypertension. This process involves the proliferation and migration of vascular smooth muscle cells (VSMCs), deposition of extracellular matrix (ECM), and inflammation, leading to thickened, stiffened, and narrowed arteries. A key family of enzymes implicated in the initiation and progression of vascular remodeling is the serine proteases, particularly those released by neutrophils.

This compound, a recombinant form of the endogenous human protein elafin, is a potent and specific inhibitor of two key neutrophil serine proteases: neutrophil elastase (NE) and proteinase 3 (PR3). By targeting these enzymes, this compound presents a promising therapeutic strategy to counteract the pathological processes driving vascular remodeling.

Molecular Targets of this compound

This compound's primary molecular targets are human neutrophil elastase and proteinase 3. It acts as a potent, reversible inhibitor of these enzymes.[1]

Neutrophil Elastase (NE)

Neutrophil elastase is a powerful serine protease stored in the azurophilic granules of neutrophils.[2] Upon release at sites of inflammation, NE can degrade a wide range of ECM components, including elastin (B1584352), collagen, and fibronectin. This degradation of the vessel wall's structural proteins is a critical early event in vascular remodeling. It not only compromises vascular integrity but also releases growth factors sequestered within the ECM, further stimulating VSMC proliferation and migration.[3]

Proteinase 3 (PR3)

Similar to neutrophil elastase, proteinase 3 is another serine protease found in neutrophil granules. It also possesses potent elastolytic activity and contributes to ECM degradation. Both NE and PR3 are implicated in the inflammatory processes that accompany and exacerbate vascular remodeling.[2]

Quantitative Data: Inhibitory Activity of this compound (Elafin)

The efficacy of this compound as a protease inhibitor has been quantified in several studies. The following table summarizes key inhibitory constants.

Target EnzymeInhibitorParameterValueReference
Neutrophil ElastaseRecombinant ElafinK_i~10⁻¹⁰ M[4]
Proteinase 3Recombinant ElafinK_i~10⁻¹⁰ M[4]
Proteinase 3ElafinIC₅₀9.5 x 10⁻⁹ M[5]

Signaling Pathways Modulated by this compound in Vascular Remodeling

This compound exerts its anti-remodeling effects through the modulation of key signaling pathways that govern vascular cell function, inflammation, and ECM integrity.

Inhibition of Neutrophil Elastase-Mediated ECM Degradation

The most direct mechanism of this compound's action is the inhibition of NE and PR3, preventing the breakdown of elastin and other critical ECM proteins in the vascular wall. This preserves the structural integrity of the vessel and prevents the release of matrix-bound growth factors that promote VSMC proliferation.

G cluster_0 Inflammatory Stimulus cluster_1 Vascular Wall Neutrophil Neutrophil NE_PR3 Neutrophil Elastase (NE) & Proteinase 3 (PR3) Neutrophil->NE_PR3 Release ECM Extracellular Matrix (Elastin, Collagen) NE_PR3->ECM Targets Degradation ECM Degradation ECM->Degradation Remodeling Vascular Remodeling (VSMC Proliferation & Migration) Degradation->Remodeling This compound This compound (Elafin) This compound->NE_PR3 Inhibits

Caption: Inhibition of Elastase-Mediated ECM Degradation by this compound.

Restoration of Bone Morphogenetic Protein Receptor 2 (BMPR2) Signaling

Mutations and downregulation of BMPR2, a key receptor in maintaining vascular homeostasis, are strongly associated with PAH. This compound has been shown to restore BMPR2 signaling through a novel mechanism involving caveolin-1 (B1176169).[1][6] this compound stabilizes caveolin-1 at the endothelial cell surface, which in turn enhances the interaction between caveolin-1 and BMPR2. This augmented interaction amplifies downstream BMPR2 signaling, promoting endothelial cell survival and function, and inhibiting VSMC proliferation.[6][7]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling BMPR2 BMPR2 BMPR2_CAV1 BMPR2-Caveolin-1 Complex BMPR2->BMPR2_CAV1 CAV1 Caveolin-1 CAV1->BMPR2_CAV1 pSMAD pSMAD1/5/8 BMPR2_CAV1->pSMAD Activates Apoptosis ↓ Endothelial Apoptosis pSMAD->Apoptosis Proliferation ↓ VSMC Proliferation pSMAD->Proliferation This compound This compound (Elafin) This compound->CAV1 Stabilizes

Caption: Restoration of BMPR2 Signaling by this compound via Caveolin-1.

Inhibition of NF-κB Signaling

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation and plays a crucial role in promoting the expression of pro-inflammatory cytokines and adhesion molecules in vascular cells. In inflammatory conditions, IκB proteins, which sequester NF-κB in the cytoplasm, are degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound has been shown to inhibit the NF-κB pathway, thereby reducing the inflammatory component of vascular remodeling.[2]

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB IkB_p p-IκB IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_deg Degraded IκB IkB_p->IkB_deg Transcription Transcription of Pro-inflammatory Genes NFkB_nuc->Transcription Stimulus Inflammatory Stimulus Stimulus->IKK This compound This compound (Elafin) This compound->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Key Experimental Protocols

The following are summaries of established experimental protocols used to investigate the effects of this compound (elafin) on vascular remodeling.

Monocrotaline (B1676716) (MCT)-Induced Pulmonary Hypertension in Rats

This is a widely used model for inducing PAH and studying vascular remodeling.

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) dissolved in sterile saline.[8][9][10]

  • Disease Progression: Pulmonary hypertension, right ventricular hypertrophy, and significant pulmonary vascular remodeling typically develop over 3-4 weeks.

  • This compound Administration: For therapeutic intervention studies, this compound can be administered daily via subcutaneous injection at a dose of 0.2 mg/kg, starting at a designated time point after MCT injection (e.g., 2 weeks) for a specified duration (e.g., 2 weeks).

  • Assessment of Vascular Remodeling:

    • Hemodynamics: Measurement of right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.

    • Right Ventricular Hypertrophy: Calculation of the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight).

    • Histology: Lungs are harvested, fixed, and sectioned. Pulmonary arteries are stained (e.g., with hematoxylin (B73222) and eosin, or Verhoeff-Van Gieson for elastin) to assess medial wall thickness, vessel occlusion, and muscularization of small arterioles. Immunohistochemistry for markers of cell proliferation (e.g., Ki-67) and inflammation can also be performed.

Sugen/Hypoxia (Su/Hx)-Induced Pulmonary Hypertension in Rats

This model is considered to more closely mimic the pathology of human PAH, including the formation of plexiform lesions.

  • Animal Model: Male Sprague-Dawley rats (180-220 g).[6]

  • Induction of PAH:

    • A single subcutaneous injection of the VEGF receptor antagonist Sugen 5416 (20 mg/kg).[6][11]

    • Immediate exposure to chronic hypoxia (10% O₂) for 3 weeks.[6]

    • Return to normoxia (21% O₂) for a subsequent period (e.g., 2-5 weeks) to allow for the development of severe PAH.

  • This compound Administration: Daily subcutaneous injections of this compound (0.2 mg/kg) can be initiated after the development of established PAH (e.g., at 6 weeks post-Sugen injection) and continued for a therapeutic duration (e.g., 2 weeks).[6]

  • Assessment of Vascular Remodeling:

    • Hemodynamics and Right Ventricular Hypertrophy: Assessed as described in the MCT model.

    • Histology: In addition to the assessments in the MCT model, special attention is given to the presence and severity of neointimal and plexiform lesions in the small pulmonary arteries.

In Vitro Experimental Workflow

This workflow is used to assess the direct effects of this compound on vascular cells.

G cluster_0 Cell Culture cluster_1 Experimental Treatment cluster_2 Downstream Assays Cells Isolate & Culture Human Pulmonary Artery Smooth Muscle Cells (hPASMCs) or Endothelial Cells (hPAECs) Stimulus Stimulate with Pro-proliferative/Inflammatory Agent (e.g., PDGF, TNF-α) Cells->Stimulus Treatment Treat with This compound (various concentrations) Stimulus->Treatment Prolif Proliferation Assay (e.g., BrdU, Ki-67) Treatment->Prolif Migr Migration Assay (e.g., Boyden Chamber) Treatment->Migr WB Western Blot (for signaling proteins like p-SMAD, NF-κB, IκB) Treatment->WB Apoptosis Apoptosis Assay (e.g., TUNEL, Caspase activity) Treatment->Apoptosis

Caption: In Vitro Experimental Workflow for this compound.

Conclusion

This compound demonstrates a multi-faceted mechanism of action against vascular remodeling. By directly inhibiting the destructive activity of neutrophil elastase and proteinase 3, and by modulating key signaling pathways such as BMPR2 and NF-κB, this compound has the potential to halt and possibly reverse the pathological changes in the vasculature that characterize diseases like pulmonary arterial hypertension. The preclinical data strongly support its continued investigation as a novel therapeutic agent for these debilitating conditions. This guide provides a foundational understanding of its molecular targets and mechanisms, which will be critical for designing future research and development efforts.

References

Structural Biology of Tiprelestat and Elafin: A Technical Guide to Inhibition of Neutrophil Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neutrophil serine proteases (NSPs), particularly human neutrophil elastase (HNE) and proteinase 3 (PR3), are critical mediators of inflammation and tissue damage in a host of pathological conditions. Their dysregulation is implicated in diseases such as pulmonary arterial hypertension (PAH), cystic fibrosis, and chronic obstructive pulmonary disease (COPD). Elafin, an endogenous polypeptide inhibitor, and its recombinant form, Tiprelestat, represent a key therapeutic strategy for mitigating the destructive activity of these enzymes. This guide provides an in-depth examination of the structural biology of this compound and elafin, their mechanism of action, quantitative interaction data, and the experimental protocols used for their characterization.

Introduction to this compound and Elafin

Elafin is a naturally occurring 57-amino acid polypeptide found in human tissues, particularly at mucosal surfaces, where it serves as a protective agent against proteolytic damage.[1][2] this compound is the recombinant form of human elafin and is functionally and structurally identical.[3][4][5][6][7] Both molecules are potent and specific reversible inhibitors of HNE and PR3.[3][5] Their mechanism extends beyond protease inhibition; they also exhibit significant anti-inflammatory properties by modulating key signaling pathways such as NF-κB and AP-1.[2][3][5]

Structural Biology and Mechanism of Inhibition

The inhibitory action of elafin/Tiprelestat is a result of its unique structure, which allows it to bind tightly and specifically to the active site of its target proteases.

Overall Structure

The crystal structure of elafin, determined in complex with porcine pancreatic elastase (PDB: 1FLE), reveals a planar, spiral-shaped molecule.[8] The structure is stabilized by four disulfide bonds that connect an external, flexible inhibitory loop to a central core composed of a β-sheet and a hairpin loop.[8] This compact, cross-braced architecture confers high stability to the inhibitor.

Interaction with Neutrophil Elastase

While the crystal structure with human neutrophil elastase (HNE) is not directly available, the complex with the highly homologous porcine pancreatic elastase (PPE) and comparative studies with similar inhibitors like SLPI (Secretory Leukocyte Protease Inhibitor) provide a detailed view of the interaction.[8][9][10]

Elafin binds to the catalytic site of the protease in a non-covalent, substrate-like manner.[11] The primary binding loop of elafin docks into the active site cleft of the elastase. The scissile peptide bond, located between Ala24 (P1) and Met25 (P1'), is positioned near the catalytic Ser195 of the protease but remains intact.[8][11] The interaction is characterized by a network of hydrogen bonds and van der Waals contacts between the inhibitor's binding loop (residues P5 to P2') and the protease active site.[8] This binding effectively blocks substrate access and inactivates the enzyme.

Quantitative Inhibition Data

The potency of this compound and elafin is quantified by their inhibition constants (Kᵢ) and IC₅₀ values against their primary targets, HNE and PR3.

InhibitorTarget ProteaseParameterValueReference
ElafinHuman Neutrophil Elastase (HNE)Kᵢ6.0 x 10⁻¹⁰ M[1][12]
ElafinProteinase 3 (PR3)Kᵢ4.2 x 10⁻¹⁰ M[13]
ElafinProteinase 3 (PR3)kₐₛₛₒc4.0 x 10⁶ M⁻¹s⁻¹[13]
ElafinProteinase 3 (PR3)kdiss1.7 x 10⁻³ s⁻¹[13]
ElafinProteinase 3 (PR3)IC₅₀9.5 x 10⁻⁹ M[14]

Kᵢ: Inhibition Constant; kₐₛₛₒc: Association Rate Constant; kdiss: Dissociation Rate Constant; IC₅₀: Half-maximal Inhibitory Concentration.

Signaling Pathways

Beyond direct enzyme inhibition, this compound/elafin modulates inflammatory signaling, primarily by targeting the NF-κB pathway. HNE, on the other hand, propagates inflammation by activating pathways like the PAR2-MAPK cascade.

HNE-Mediated Inflammatory Signaling

HNE can cleave and activate Proteinase-Activated Receptor-2 (PAR2), a G-protein coupled receptor. This activation initiates downstream signaling through the p44/42 MAPK (ERK1/2) pathway, leading to the expression of pro-inflammatory cytokines and perpetuating the inflammatory response.

HNE_Signaling HNE Human Neutrophil Elastase (HNE) PAR2 PAR2 Receptor HNE->PAR2 Cleavage & Activation MAPK_Cascade p44/42 MAPK (ERK1/2) Cascade PAR2->MAPK_Cascade Signal Transduction Inflammation Pro-inflammatory Gene Expression MAPK_Cascade->Inflammation Activation

Caption: HNE signaling via PAR2 activation.

Elafin/Tiprelestat Anti-inflammatory Pathway

This compound and elafin exert anti-inflammatory effects by preventing the degradation of IκBα and IκBβ, which are inhibitory proteins that sequester the NF-κB transcription factor in the cytoplasm. By stabilizing the IκB proteins, elafin blocks NF-κB activation and its subsequent translocation to the nucleus, thereby down-regulating the expression of inflammatory genes.[3][5]

Elafin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IkB Releases IkB_NFkB->NFkB This compound This compound / Elafin This compound->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Transcription Inflammatory Gene Transcription DNA->Transcription Initiates

Caption: Elafin/Tiprelestat inhibits the NF-κB pathway.

Experimental Protocols

HNE Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits for screening HNE inhibitors.[1][15]

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5).

    • HNE Enzyme : Reconstitute lyophilized human neutrophil elastase in Assay Buffer to a stock concentration. On the day of the assay, dilute to the working concentration (e.g., 0.25 ng/µL). Keep on ice.

    • Substrate : Prepare a fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC) stock solution in DMSO. Dilute to the final working concentration in Assay Buffer.

    • Inhibitor (this compound/Elafin) : Prepare a stock solution. Create a serial dilution series at 10-fold the desired final concentrations.

  • Assay Procedure :

    • Add 20 µL of diluted HNE enzyme solution to all wells of a 96-well microplate, except for "Negative Control" wells.

    • Add 5 µL of the serially diluted inhibitor or vehicle control (for "Positive Control") to the appropriate wells.

    • Incubate the plate for 30 minutes at room temperature with gentle agitation to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the diluted substrate to all wells.

    • Immediately measure fluorescence (Excitation/Emission ≈ 400/505 nm) in a microplate reader in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis :

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the "Positive Control".

    • Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

NF-κB Luciferase Reporter Assay

This protocol describes a common method to quantify NF-κB activation.[3][9][11][16]

  • Cell Culture and Transfection (Day 1) :

    • Seed cells (e.g., HEK293T or U937) into a 96-well plate at a density of 2-5 x 10⁴ cells per well.

    • Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.

  • Inhibitor and Stimulant Treatment (Day 2) :

    • Remove the transfection medium.

    • Add fresh medium containing desired concentrations of this compound/elafin or vehicle control.

    • Incubate for 1-2 hours at 37°C.

    • Add an NF-κB activator (e.g., TNF-α at 10-20 ng/mL or LPS) to the appropriate wells.

    • Incubate for 6-24 hours at 37°C.

  • Cell Lysis and Luciferase Measurement (Day 3) :

    • Wash cells gently with PBS.

    • Lyse the cells by adding 20-50 µL of Passive Lysis Buffer to each well.

    • Using a luminometer, measure Firefly luciferase activity (NF-κB-driven) and Renilla luciferase activity (transfection control) for each well according to the assay kit manufacturer's instructions.

  • Data Analysis :

    • Normalize the Firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.

    • Calculate the fold change in NF-κB activity relative to the unstimulated control.

    • Determine the inhibitory effect of this compound/elafin on stimulated NF-κB activity.

Co-crystallization of HNE with this compound/Elafin

This protocol provides a general workflow for obtaining protein-inhibitor complex crystals for X-ray diffraction studies.

Crystallization_Workflow A 1. Protein & Inhibitor Preparation B Purify HNE to >95% homogeneity. Prepare concentrated, soluble stock of this compound/Elafin. A->B C 2. Complex Formation A->C D Incubate HNE with a molar excess (e.g., 5-10 fold) of this compound/Elafin. Confirm complex formation via native PAGE or SEC. C->D E 3. Crystallization Screening C->E F Use sparse-matrix screens (e.g., sitting-drop or hanging-drop vapor diffusion) to test hundreds of conditions (pH, precipitant, salt). E->F G 4. Crystal Optimization E->G H Refine initial 'hit' conditions by varying precipitant/salt concentrations to improve crystal size and quality. G->H I 5. Cryo-protection & Data Collection G->I J Soak optimized crystals in a cryoprotectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source. I->J

Caption: Workflow for co-crystallization.

Conclusion

This compound and its natural counterpart, elafin, are highly specific and potent inhibitors of HNE and PR3. Their dual action—direct protease inhibition and anti-inflammatory signaling modulation—makes them compelling therapeutic candidates for a range of inflammatory diseases. The structural and quantitative data presented herein provide a solid foundation for further research and development, guiding the design of next-generation protease inhibitors and informing clinical applications.

References

Tiprelestat's Impact on Proteinase 3 Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiprelestat, a recombinant form of the human protein elafin, is a potent and reversible inhibitor of proteinase 3 (PR3), a serine protease implicated in the pathophysiology of various inflammatory diseases. This technical guide provides an in-depth analysis of the inhibitory action of this compound on PR3 activity. It includes a summary of key quantitative data, detailed experimental protocols for assessing this inhibition, and a visualization of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics.

Introduction to Proteinase 3 and this compound

Proteinase 3 (PR3) is a neutral serine protease primarily found in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, PR3 is released into the extracellular space where it can degrade various components of the extracellular matrix, including elastin.[3] Dysregulated PR3 activity is associated with a range of inflammatory conditions, including anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis.[2]

This compound is a recombinant version of human elafin, an endogenous protein that acts as a natural inhibitor of PR3 and human neutrophil elastase (HNE).[1][4] It functions as a potent, reversible inhibitor of PR3, thereby mitigating the tissue damage caused by excessive PR3 activity.[1][5] this compound is under investigation as a therapeutic agent for several inflammatory and vascular diseases.[1][6]

Quantitative Analysis of this compound's Inhibition of Proteinase 3

The inhibitory potency of this compound (elafin) against PR3 has been characterized by several key quantitative parameters. These values provide a clear measure of the inhibitor's efficacy and its mechanism of action.

ParameterValueDescriptionReference(s)
IC50 9.5 x 10-9 MThe concentration of this compound required to inhibit 50% of PR3 activity.[7]
Inhibition Constant (Ki) 4.2 x 10-10 MThe dissociation constant for the binding of this compound to PR3, indicating high binding affinity.[5]
Association Rate Constant (kon) 4.0 x 106 M-1s-1The rate at which this compound binds to PR3.[5]
Dissociation Rate Constant (koff) 1.7 x 10-3 s-1The rate at which the this compound-PR3 complex dissociates.[5]

Experimental Protocols for Measuring Proteinase 3 Inhibition

The following protocols describe methods for quantifying the inhibitory activity of this compound on PR3.

In Vitro Proteinase 3 Inhibition Assay using a FRET-based Substrate

This protocol details a common method for measuring PR3 activity and its inhibition in a controlled in vitro setting.

Materials:

  • Purified human Proteinase 3 (PR3)

  • This compound (recombinant human elafin)

  • FRET-based PR3 substrate (e.g., Abz-VADnVADYQ-EDDnp)[8]

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Triton X-100

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of PR3 in assay buffer.

    • Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO) and dilute to the working concentration in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer to test a range of concentrations.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of assay buffer.

    • Add 25 µL of the this compound dilutions (or assay buffer for control wells).

    • Add 25 µL of the PR3 solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add 100 µL of the pre-warmed FRET substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific FRET pair (e.g., excitation at 320 nm and emission at 420 nm for Abz/EDDnp).

    • Record fluorescence readings kinetically over a period of 30-60 minutes at 1-minute intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Plot the reaction velocity against the concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Determination of Kinetic Parameters (Ki, kon, koff)

The kinetic parameters of inhibition can be determined using progress curve analysis of the data obtained from the FRET-based assay.

Methodology:

  • The progress curves (fluorescence vs. time) obtained from the FRET assay are analyzed using specialized kinetic software.

  • For a reversible inhibitor, the curves will show a time-dependent decrease in the reaction rate as the enzyme-inhibitor complex reaches equilibrium.

  • By fitting the progress curves at different inhibitor concentrations to appropriate kinetic models, the association (kon) and dissociation (koff) rate constants can be determined.

  • The inhibition constant (Ki) can then be calculated from the ratio of koff to kon (Ki = koff/kon).

Signaling Pathways Modulated by this compound

Proteinase 3 is not only an elastolytic enzyme but also a signaling molecule that can influence inflammatory pathways. This compound, by inhibiting PR3, can modulate these downstream signaling events.

Inhibition of NF-κB Signaling

Excessive PR3 activity can contribute to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[1] this compound's inhibition of PR3 can downregulate this pro-inflammatory cascade.

NFkB_Pathway cluster_extracellular Extracellular cluster_cellular Cellular PR3 Proteinase 3 IKK IKK Complex PR3->IKK Activates This compound This compound This compound->PR3 Inhibits IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Inhibits IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Promotes BMP_Pathway cluster_extracellular Extracellular cluster_cellular Cellular PR3 Proteinase 3 BMPR BMP Receptor PR3->BMPR Disrupts This compound This compound This compound->PR3 Inhibits BMP BMP Ligand BMP->BMPR Activates SMAD SMAD Proteins BMPR->SMAD Phosphorylates Nucleus Nucleus SMAD->Nucleus Translocates Homeostasis Vascular Homeostasis Gene Expression Nucleus->Homeostasis Promotes Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (PR3, this compound, Substrate, Buffer) Plate Set up 96-well Plate Reagents->Plate Incubate Incubate PR3 with this compound Plate->Incubate Add_Substrate Add FRET Substrate Incubate->Add_Substrate Measure Kinetic Fluorescence Measurement Add_Substrate->Measure Velocity Calculate Initial Velocities Measure->Velocity IC50 Determine IC50 Velocity->IC50 Kinetics Kinetic Parameter Calculation (Ki, kon, koff) Velocity->Kinetics

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) pandemic has highlighted the urgent need for effective therapies to combat the inflammatory cascade associated with severe COVID-19, particularly acute respiratory distress syndrome (ARDS). This technical guide explores the potential of Tiprelestat, a recombinant human elafin, in treating COVID-19-related inflammation. This compound is a potent and reversible inhibitor of neutrophil elastase (NE) and proteinase 3 (PR3), key enzymes involved in the hyperinflammatory response observed in severe COVID-19. This document provides a comprehensive overview of the mechanism of action of this compound, a summary of the clinical findings from the COMCOVID trial, detailed experimental methodologies for relevant assays, and a discussion of its potential therapeutic role.

Introduction: The Role of Neutrophil-Mediated Inflammation in COVID-19

Severe COVID-19 is characterized by a dysregulated immune response, often termed a "cytokine storm," leading to extensive lung tissue damage and ARDS.[1] Neutrophils, a key component of the innate immune system, are significantly implicated in this pathology.[2] Upon activation in the lungs, neutrophils release a variety of inflammatory mediators, including serine proteases such as neutrophil elastase (NE) and proteinase 3 (PR3).[3]

The excessive activity of NE and PR3 contributes to the breakdown of the extracellular matrix, damage to the alveolar-capillary barrier, and the formation of neutrophil extracellular traps (NETs).[1][4] NETs, web-like structures of DNA, histones, and granular proteins, are intended to trap pathogens but can also trigger immunothrombosis and further amplify the inflammatory response.[5] This cascade of events leads to the severe lung injury characteristic of COVID-19 ARDS.[3]

This compound, a recombinant form of the human protein elafin, acts as a specific and reversible inhibitor of both NE and PR3.[6] By targeting these upstream drivers of inflammation, this compound presents a promising therapeutic strategy to mitigate the pathological consequences of excessive neutrophil activation in COVID-19.[6][7]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of neutrophil elastase and proteinase 3.[6] This inhibition is crucial in interrupting the inflammatory cascade at multiple points. One of the key mechanisms is the prevention of NET formation.[6] Additionally, this compound has been noted to inhibit the formation of neutrophil exosomes, which are extracellular vesicles that can carry pro-inflammatory cargo.[6]

Tiprelestat_Mechanism_of_Action cluster_Neutrophil Activated Neutrophil cluster_Pathology Pathological Outcomes in COVID-19 NE Neutrophil Elastase (NE) NETs Neutrophil Extracellular Traps (NETs) NE->NETs LungDamage Lung Tissue Damage (Elastin Degradation) NE->LungDamage PR3 Proteinase 3 (PR3) PR3->NETs Inflammation Amplified Inflammation (Cytokine Storm) PR3->Inflammation Exosomes Neutrophil Exosomes Exosomes->Inflammation NETs->Inflammation Thrombosis Immunothrombosis NETs->Thrombosis This compound This compound This compound->NE This compound->PR3 This compound->Exosomes Inhibits Formation This compound->NETs Inhibits Formation

This compound's inhibitory action on key inflammatory pathways.

Clinical Evidence: The COMCOVID Trial

The COMCOVID trial was a prospective, multicenter, randomized, double-blind, placebo-controlled Phase Ib/II study designed to evaluate the efficacy and safety of this compound in adult patients hospitalized with moderate COVID-19.[7][8]

Study Design and Patient Population

The trial was conducted in seven hospitals in Germany between May 2023 and May 2024.[9] Adult patients with confirmed COVID-19 requiring hospitalization and oxygen therapy via mask or nasal prongs (WHO Clinical Progression Scale score of 4 or 5) were included.[4][8] Due to a decrease in COVID-19 hospitalizations, the trial enrolled 17 patients (9 in the this compound group and 8 in the placebo group) out of a planned 296.[9]

Treatment Regimen

Patients received either 100 mg of this compound or a placebo administered as a 30-minute intravenous infusion twice daily for up to 7 days.[9]

Key Findings

While the small sample size precludes definitive statements on efficacy, the trial provided valuable data on the safety and tolerability of this compound, along with some exploratory efficacy outcomes.[9]

Table 1: Summary of Key Quantitative Data from the COMCOVID Trial

ParameterThis compound (n=9)Placebo (n=8)
Mean Treatment Exposition (infusions) 9.1 ± 4.87.8 ± 3.2
Progression to Severe COVID-19 (WHO-CPS ≥ 6) 0 patientsNot explicitly stated, but progression was observed in the placebo group in the FAS analysis[4]
Mean Days with Oxygen Support 2.4 ± 3.64.0 ± 6.2
Days with Relevant Renal Issues (post-day 1) 01.5 ± 4.2

Data sourced from multiple reports on the COMCOVID trial.[4][9]

This compound was found to be safe and well-tolerated, with no drug-related safety concerns identified.[2] Stable plasma trough levels of the drug were observed even in patients with impaired renal function.[9]

COMCOVID_Trial_Workflow cluster_Screening Patient Screening and Enrollment cluster_Treatment Treatment Phase cluster_FollowUp Follow-up and Data Collection Screening Hospitalized Patients with Moderate COVID-19 Inclusion Inclusion Criteria Met (WHO-CPS 4 or 5) Screening->Inclusion Randomization Randomization (n=17) Inclusion->Randomization Tiprelestat_Group This compound Group (n=9) 100mg IV, twice daily, up to 7 days Randomization->Tiprelestat_Group Placebo_Group Placebo Group (n=8) IV, twice daily, up to 7 days Randomization->Placebo_Group Data_Collection Data Collection over 29 days Tiprelestat_Group->Data_Collection Placebo_Group->Data_Collection Endpoints Assessment of Efficacy and Safety Endpoints Data_Collection->Endpoints

Simplified workflow of the COMCOVID clinical trial.

Experimental Protocols

While the specific, detailed laboratory protocols for the COMCOVID trial are not publicly available, this section outlines standard and widely accepted methodologies for the key experiments relevant to assessing the efficacy of a neutrophil elastase inhibitor like this compound.

Measurement of Neutrophil Elastase Activity

A common method for quantifying active neutrophil elastase in biological samples is through a fluorometric activity assay.

  • Principle: The assay utilizes a synthetic substrate that is specifically cleaved by active NE, releasing a fluorophore. The resulting fluorescence is directly proportional to the NE activity in the sample.

  • Sample Types: Plasma, bronchoalveolar lavage fluid, sputum.

  • Procedure Outline:

    • Prepare a standard curve using purified human neutrophil elastase.

    • Add patient samples and standards to a 96-well microplate.

    • Add the NE substrate to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate NE activity in the samples based on the standard curve.

  • Commercial Kits: Several commercial kits are available, such as the Neutrophil Elastase Activity Assay Kit (Fluorometric) from various life science suppliers.

Quantification of Neutrophil Extracellular Traps (NETs)

NETs can be quantified by measuring their specific components, such as myeloperoxidase (MPO)-DNA complexes.

  • Principle: An ELISA-based method is used to capture MPO and then detect the associated DNA.

  • Sample Types: Plasma, serum.

  • Procedure Outline:

    • Coat a 96-well plate with an anti-MPO antibody.

    • Block non-specific binding sites.

    • Add patient samples and standards to the wells and incubate.

    • Wash the wells to remove unbound components.

    • Add a labeled anti-DNA antibody (e.g., peroxidase-conjugated) and incubate.

    • Wash the wells again.

    • Add a substrate that reacts with the enzyme on the detection antibody to produce a colorimetric or chemiluminescent signal.

    • Measure the signal using a plate reader.

    • Quantify NET levels based on a standard curve.

Isolation and Characterization of Neutrophil-Derived Exosomes
  • Principle: Exosomes are isolated from cell culture supernatants or plasma through differential ultracentrifugation and can be further purified using density gradient centrifugation.

  • Procedure Outline:

    • Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Cell Culture: Culture the isolated neutrophils in exosome-free medium.

    • Differential Ultracentrifugation:

      • Centrifuge the cell culture supernatant at increasing speeds to pellet cells, dead cells, and larger debris.

      • Perform a high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the exosomes.

    • Characterization:

      • Western Blot: Analyze the exosome pellet for the presence of exosomal marker proteins (e.g., CD9, CD63, TSG101) and the absence of cellular contamination markers.

      • Transmission Electron Microscopy (TEM): Visualize the morphology and size of the isolated exosomes.

      • Nanoparticle Tracking Analysis (NTA): Determine the size distribution and concentration of the exosomes.

Conclusion and Future Directions

The COMCOVID trial, although limited by its small sample size, provides encouraging preliminary evidence for the safety and potential efficacy of this compound in treating moderate COVID-19.[9] The observed trend towards a reduction in the duration of oxygen support and the absence of progression to severe disease in the this compound group warrant further investigation.[9]

The mechanism of action of this compound, targeting the upstream mediators of neutrophil-driven inflammation, is a sound scientific rationale for its use in hyperinflammatory states like severe COVID-19.[6] Future larger-scale clinical trials are necessary to definitively establish the efficacy of this compound in improving clinical outcomes for patients with COVID-19 and other severe inflammatory lung diseases.[9] Such trials should incorporate robust biomarker analysis, utilizing the experimental protocols outlined in this guide, to further elucidate the in vivo effects of this compound on neutrophil elastase activity, NET formation, and other inflammatory pathways.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Tiprelestat in U937 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiprelestat, a recombinant form of the human protein elafin, is a potent inhibitor of human neutrophil elastase (HNE) and proteinase 3.[1] It exhibits significant anti-inflammatory properties, making it a compound of interest for various inflammatory diseases.[1] In vitro studies have demonstrated that this compound can modulate inflammatory responses in the human monocytic cell line, U937. Specifically, it has been shown to inhibit the activation of the transcription factor NF-κB and the production of the chemokine MCP-1 in U937 cells stimulated with lipopolysaccharide (LPS). This document provides detailed protocols for assessing the in vitro efficacy of this compound in U937 cells, a well-established model for studying monocyte and macrophage biology.

Core Applications

These protocols are designed to enable researchers to:

  • Evaluate the cytotoxicity of this compound on U937 cells.

  • Quantify the inhibitory effect of this compound on pro-inflammatory cytokine secretion.

  • Investigate the molecular mechanism of this compound's anti-inflammatory action by examining its effect on key signaling proteins in the NF-κB pathway.

Experimental Protocols

1. U937 Cell Culture and Differentiation

The U937 cell line, derived from a human histiocytic lymphoma, is a valuable tool for studying monocyte/macrophage functions. For many inflammation-related assays, differentiation of these suspension cells into an adherent, macrophage-like phenotype is recommended.

Materials:

  • U937 cells (ATCC® CRL-1593.2™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate-Buffered Saline (PBS), sterile

Protocol:

  • Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2. The cell density should be maintained between 1 x 10^5 and 2 x 10^6 viable cells/mL.

  • Cell Differentiation (Optional but Recommended): To differentiate U937 monocytes into macrophage-like cells, seed the cells at a density of 2 x 10^5 cells/mL in the desired culture plates (e.g., 96-well, 24-well, or 6-well plates).

  • Add PMA to the culture medium to a final concentration of 10-100 ng/mL.

  • Incubate the cells for 48-72 hours. During this time, the cells will adhere to the bottom of the plate and exhibit a macrophage-like morphology.

  • After incubation, gently aspirate the PMA-containing medium and wash the adherent cells twice with sterile PBS.

  • Add fresh, PMA-free complete medium to the cells and allow them to rest for 24 hours before proceeding with the this compound treatment and LPS stimulation.

2. Cell Viability Assay (MTT Assay)

This assay determines the potential cytotoxic effects of this compound on U937 cells.

Materials:

  • Differentiated U937 cells in a 96-well plate

  • This compound (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Protocol:

  • Seed and differentiate U937 cells in a 96-well plate as described in Protocol 1.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the rested, differentiated cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).

  • Incubate the plate for 24 hours (or the desired treatment duration) at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2]

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

3. Cytokine Release Assay (MCP-1 ELISA)

This protocol measures the inhibitory effect of this compound on the secretion of the pro-inflammatory chemokine MCP-1 from LPS-stimulated U937 cells.

Materials:

  • Differentiated U937 cells in a 24-well or 48-well plate

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Human MCP-1 ELISA Kit

Protocol:

  • Seed and differentiate U937 cells in a 24-well or 48-well plate.

  • Pre-treat the rested, differentiated cells with various concentrations of this compound for 1 hour. Include a vehicle control.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • After incubation, collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to pellet any detached cells.

  • Assay the clarified supernatants for MCP-1 concentration using a human MCP-1 ELISA kit, following the manufacturer's instructions.

4. Western Blot Analysis of NF-κB Signaling Pathway

This protocol is to assess the effect of this compound on the LPS-induced degradation of IκBα and IRAK, key events in the activation of the NF-κB pathway.

Materials:

  • Differentiated U937 cells in 6-well plates

  • This compound

  • LPS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-IκBα, anti-IRAK, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed and differentiate U937 cells in 6-well plates.

  • Pre-treat the rested, differentiated cells with this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for a short duration (e.g., 15-60 minutes, as IκBα degradation is a rapid process).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[3][4]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against IκBα, IRAK, or β-actin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Table 1: Effect of this compound on U937 Cell Viability

This compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)100
1
10
50
100

Table 2: Inhibition of LPS-Induced MCP-1 Secretion by this compound

TreatmentMCP-1 Concentration (pg/mL) (Mean ± SD)% Inhibition
Unstimulated ControlN/A
LPS (1 µg/mL)0
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + this compound (50 µM)

Table 3: Densitometric Analysis of Western Blot Results

TreatmentRelative IκBα Protein Level (normalized to β-actin)Relative IRAK Protein Level (normalized to β-actin)
Unstimulated Control
LPS (1 µg/mL)
LPS + this compound (10 µM)

Visualizations

Tiprelestat_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound IRAK IRAK This compound->IRAK Inhibits (prevents IκBα degradation) MyD88 MyD88 TLR4->MyD88 MyD88->IRAK IKK IKK Complex IRAK->IKK NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB P NFkB NF-κB NFkB_IkB->NFkB IkB IκBα NFkB_IkB->IkB P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB->Proteasome Ub Proteasome->IkB Degradation DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (e.g., MCP-1) DNA->Cytokines Transcription

Caption: Proposed mechanism of this compound action in U937 cells.

Experimental_Workflow cluster_assays Assays Culture Culture U937 Cells Differentiate Differentiate with PMA (48-72h) Culture->Differentiate Rest Rest in PMA-free medium (24h) Differentiate->Rest Pretreat Pre-treat with this compound (1h) Rest->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate MTT MTT Assay (Cell Viability) Stimulate->MTT 24h ELISA ELISA (MCP-1 Secretion) Stimulate->ELISA 24h Western Western Blot (IκBα, IRAK) Stimulate->Western 15-60min

Caption: Overall experimental workflow for assessing this compound in U937 cells.

References

Application Notes and Protocols for Administering Tiprelestat in a Mouse Model of Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Tiprelestat, a recombinant form of the human protein elafin, in a mouse model of pulmonary arterial hypertension (PAH). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this novel neutrophil elastase inhibitor.

Introduction

Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, vascular remodeling, and right ventricular failure. Inflammation, driven by cells such as neutrophils, plays a crucial role in the pathogenesis of PAH.[1] Neutrophil elastase (NE), a serine protease released by activated neutrophils, is implicated in the vascular remodeling observed in PAH.[1]

This compound, a potent and specific inhibitor of neutrophil elastase, has emerged as a promising therapeutic agent for PAH.[2] As a recombinant version of the endogenous human protein elafin, this compound is expected to have a favorable safety profile.[3] Preclinical studies in animal models have demonstrated its ability to reduce vascular remodeling and potentially reverse the progression of PAH.[4][5] These notes provide detailed methodologies for inducing PAH in mice and for the subsequent administration and evaluation of this compound.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of neutrophil elastase. By blocking NE, this compound is thought to mitigate the downstream pathological effects of this enzyme in the pulmonary vasculature, which include:

  • Degradation of the extracellular matrix: NE breaks down elastin (B1584352) and other matrix components, contributing to vascular stiffness and remodeling.

  • Smooth muscle cell proliferation: NE can stimulate the proliferation of pulmonary artery smooth muscle cells, a key feature of PAH.

  • Inflammation: NE can perpetuate the inflammatory cascade by activating pro-inflammatory cytokines.

Beyond NE inhibition, elafin has also been shown to restore bone morphogenetic protein receptor 2 (BMPR2) signaling, a critical pathway that is often impaired in PAH.[5]

Data Presentation

The following tables summarize quantitative data from a preclinical study administering recombinant human elafin in a rat model of Sugen/hypoxia-induced PAH. This data can serve as a reference for expected outcomes in a mouse model, though species-specific differences may exist.

Table 1: Hemodynamic Parameters in a Sugen/Hypoxia Rat Model of PAH Treated with Recombinant Elafin

GroupTreatmentRight Ventricular Systolic Pressure (RVSP) (mmHg)
ControlNormoxia25.1 ± 1.5
PAHVehicle65.8 ± 4.2
PAHRecombinant Elafin (0.2 mg/kg/day, s.c.)45.2 ± 3.1*

*p < 0.05 compared to Vehicle. Data adapted from a study in rats.

Table 2: Right Ventricular Hypertrophy in a Sugen/Hypoxia Rat Model of PAH Treated with Recombinant Elafin

GroupTreatmentFulton's Index (RV/LV+S)
ControlNormoxia0.25 ± 0.02
PAHVehicle0.52 ± 0.03
PAHRecombinant Elafin (0.2 mg/kg/day, s.c.)0.38 ± 0.02*

*p < 0.05 compared to Vehicle. Data adapted from a study in rats.

Experimental Protocols

This section provides detailed protocols for inducing PAH in mice and for the administration of this compound. The Sugen/hypoxia model is recommended as it closely mimics the pathology of human PAH.

Protocol 1: Induction of PAH in Mice (Sugen/Hypoxia Model)

This protocol is adapted from established methods for inducing severe PAH in mice.[6][7]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Sugen 5416 (VEGF receptor inhibitor)

  • Vehicle for Sugen 5416 (e.g., DMSO/Saline)

  • Hypoxia chamber (10% O₂)

  • Standard rodent chow and water

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.

  • Sugen 5416 Administration: On day 1, administer a single subcutaneous injection of Sugen 5416 (20 mg/kg). Prepare the Sugen 5416 solution fresh on the day of injection.

  • Hypoxia Exposure: Immediately following the Sugen 5416 injection, place the mice in a hypoxia chamber maintained at 10% oxygen for 3 weeks. Ensure continuous monitoring of oxygen levels and adequate ventilation.

  • Control Groups:

    • Normoxia Control: Mice receiving a vehicle injection and housed in normal room air (21% oxygen).

    • Hypoxia Control: Mice receiving a vehicle injection and housed in the hypoxia chamber.

  • Monitoring: Monitor the health of the animals daily. Provide free access to food and water throughout the experiment.

  • Return to Normoxia: After 3 weeks of hypoxia, return the mice to normal room air. The development of sustained PAH is typically observed in the following weeks.

Protocol 2: Administration of this compound

This protocol is based on a successful study using recombinant elafin in a rat model of PAH and should be optimized for mice.[4]

Materials:

  • This compound (recombinant human elafin)

  • Sterile saline for injection

  • Syringes and needles for subcutaneous injection

Procedure:

  • Treatment Initiation: Begin this compound administration after the 3-week hypoxia period, once PAH is established (e.g., starting from week 4).

  • Dosage and Administration:

    • Administer this compound at a starting dose of 0.2 mg/kg daily via subcutaneous injection. Dose-response studies may be necessary to determine the optimal dose in mice.

    • Prepare fresh solutions of this compound in sterile saline daily.

  • Treatment Group:

    • PAH + this compound: Mice with Sugen/hypoxia-induced PAH receiving daily this compound injections.

  • Vehicle Control Group:

    • PAH + Vehicle: Mice with Sugen/hypoxia-induced PAH receiving daily injections of the vehicle (sterile saline).

  • Duration of Treatment: Continue daily treatment for a predefined period, typically 2-4 weeks, to assess the therapeutic effects.

  • Endpoint Analysis: At the end of the treatment period, perform hemodynamic measurements and tissue collection for analysis.

Protocol 3: Assessment of Therapeutic Efficacy

1. Hemodynamic Measurements:

  • Measure Right Ventricular Systolic Pressure (RVSP) using a pressure catheter via the jugular vein. This is a primary indicator of pulmonary hypertension.

  • Anesthesia should be carefully controlled and consistent across all animals.

2. Assessment of Right Ventricular Hypertrophy:

  • Euthanize the mice and carefully excise the heart.

  • Dissect the right ventricle (RV) from the left ventricle (LV) and septum (S).

  • Weigh the RV and LV+S separately.

  • Calculate Fulton's Index (RV/LV+S) as a measure of right ventricular hypertrophy.

3. Histological Analysis:

  • Perfuse the lungs with formalin and embed in paraffin.

  • Perform hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome staining to assess pulmonary artery muscularization and fibrosis.

  • Immunohistochemistry for markers of cell proliferation (e.g., Ki67) and inflammation (e.g., CD45) can also be performed.

Mandatory Visualizations

G cluster_pathogenesis PAH Pathogenesis cluster_intervention Therapeutic Intervention Inflammation Inflammation (Neutrophil Infiltration) NE Neutrophil Elastase (NE) Release Inflammation->NE ECM Extracellular Matrix Degradation NE->ECM SMC Smooth Muscle Cell Proliferation NE->SMC Remodeling Vascular Remodeling ECM->Remodeling SMC->Remodeling PAH Pulmonary Arterial Hypertension Remodeling->PAH This compound This compound (Elafin) Inhibition NE Inhibition This compound->Inhibition Inhibition->NE Blocks

Caption: Signaling pathway of this compound in PAH.

G cluster_workflow Experimental Workflow cluster_groups Treatment Groups cluster_analysis Endpoint Analysis start Start: C57BL/6 Mice sugen Day 1: Sugen 5416 Injection (20 mg/kg, s.c.) start->sugen hypoxia Weeks 1-3: Hypoxia Exposure (10% O2) sugen->hypoxia treatment Weeks 4-6: Daily Treatment hypoxia->treatment endpoints End of Week 6: Endpoint Analysis treatment->endpoints hemo Hemodynamics (RVSP) endpoints->hemo rvh RV Hypertrophy (Fulton's Index) endpoints->rvh histo Histology endpoints->histo group1 PAH + Vehicle group2 PAH + this compound (0.2 mg/kg, s.c.)

Caption: Experimental workflow for this compound administration.

References

Application Notes and Protocols for Neutrophil Elastase Activity Assay Using Tiprelestat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. It plays a crucial role in the innate immune response by degrading proteins of engulfed pathogens. However, excessive or unregulated NE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and pulmonary arterial hypertension (PAH).[1][2][3] In these conditions, NE can damage host tissues by degrading extracellular matrix proteins such as elastin.[2][3] Consequently, the development of potent and specific NE inhibitors is a significant therapeutic goal.

Tiprelestat, a recombinant form of the human protein elafin, is a potent and reversible inhibitor of human neutrophil elastase and proteinase 3.[4][5] It is being developed as a therapeutic agent for various inflammatory conditions, including PAH.[4] These application notes provide a detailed protocol for measuring the inhibitory activity of this compound against human neutrophil elastase using a fluorometric assay.

Principle of the Assay

The neutrophil elastase activity assay is based on the cleavage of a specific fluorogenic substrate, such as MeOSuc-Ala-Ala-Pro-Val-AMC, by NE. In its intact form, the substrate is non-fluorescent. Upon cleavage by NE, the highly fluorescent 7-amido-4-methylcoumarin (AMC) moiety is released. The rate of AMC liberation, measured kinetically using a fluorescence microplate reader, is directly proportional to the elastase activity. The inhibitory potential of this compound is determined by measuring the reduction in the rate of substrate cleavage in its presence.

Data Presentation

The inhibitory potency of this compound and other reference compounds against neutrophil elastase can be quantified and compared using parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

CompoundParameterValueAssay TypeReference
This compound (Elafin) Ki0.08 nMBiochemical[6]
SivelestatIC50Representative value, typically in the nM to low µM rangeBiochemical[7]

Experimental Protocols

Biochemical Assay for Determining the IC50 of this compound

This protocol describes a method to determine the in vitro potency of this compound against purified human neutrophil elastase.

Materials and Reagents:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • This compound

  • Reference inhibitor (e.g., Sivelestat)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission ~380/500 nm)

  • DMSO (for dissolving substrate and compounds)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human neutrophil elastase (HNE) in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a stock solution of this compound and any reference inhibitors in DMSO.

  • Serial Dilutions:

    • Perform serial dilutions of the this compound and reference inhibitor stock solutions in assay buffer to create a range of concentrations to be tested.

  • Assay Protocol:

    • Add 20 µL of the inhibitor dilutions (or assay buffer for the no-inhibitor control) to the wells of the 96-well plate.

    • Add 160 µL of the HNE solution to each well and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Measurement:

    • Measure the fluorescence in kinetic mode for 30 minutes at 37°C, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of the reaction (V) by calculating the slope of the linear portion of the kinetic curve (fluorescence units per minute).

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no-inhibitor)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualizations

Experimental Workflow for NE Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) serial_dil Serial Dilution of Inhibitor (this compound) reagent_prep->serial_dil plate_loading Plate Loading (Inhibitor + Enzyme) serial_dil->plate_loading incubation Pre-incubation (15 min, 37°C) plate_loading->incubation reaction_init Reaction Initiation (Add Substrate) incubation->reaction_init kinetic_read Kinetic Measurement (Fluorescence) reaction_init->kinetic_read rate_calc Calculate Reaction Rates kinetic_read->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc

Caption: Workflow for determining the IC50 of a neutrophil elastase inhibitor.

Simplified Signaling Pathway of Neutrophil Elastase in Inflammation

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE_Release->ECM_Degradation cleavage Pro_inflammatory_Activation Pro-inflammatory Mediator Activation (e.g., MMPs, Cytokines) NE_Release->Pro_inflammatory_Activation activation This compound This compound (Elafin) This compound->NE_Release inhibition Tissue_Damage Tissue Damage & Remodeling ECM_Degradation->Tissue_Damage Inflammation_Amplification Inflammation Amplification Pro_inflammatory_Activation->Inflammation_Amplification

References

Application Notes and Protocols for Testing Tiprelestat's Anti-inflammatory Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the anti-inflammatory properties of Tiprelestat, a recombinant form of human elafin, in various in vitro cell culture models. This compound is a potent inhibitor of neutrophil elastase and proteinase 3, key enzymes involved in inflammatory processes.[1][2] Its anti-inflammatory mechanism also involves the inhibition of the NF-κB signaling pathway and the formation of neutrophil extracellular traps (NETs).[1][3]

Data Presentation

The following tables summarize the key quantitative data for this compound's (elafin's) inhibitory activity.

ParameterTarget EnzymeValueReference
Ki Neutrophil Elastase0.08 nM[4]
Ki Proteinase 30.42 nM[3]
IC50 Proteinase 39.5 nM[5]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocols

This section outlines detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.

Neutrophil Elastase Inhibition Assay (Cell-Free)

This protocol determines the direct inhibitory effect of this compound on purified human neutrophil elastase.

Materials:

  • Purified Human Neutrophil Elastase (HNE)

  • Fluorogenic Neutrophil Elastase Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • This compound (at various concentrations)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well black microplate, add 20 µL of each this compound dilution. Include a vehicle control (Assay Buffer without this compound).

  • Add 160 µL of HNE solution (pre-diluted in Assay Buffer to the desired concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.

  • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C, with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 380/500 nm for AMC-based substrates).

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Inhibition of LPS-Induced Cytokine Release in Human Neutrophils

This protocol assesses the ability of this compound to suppress the release of pro-inflammatory cytokines from primary human neutrophils stimulated with lipopolysaccharide (LPS).

Materials:

  • Freshly isolated human peripheral blood neutrophils

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (at various concentrations)

  • ELISA kits for human IL-6, IL-8, and TNF-α

  • 96-well cell culture plates

Procedure:

  • Isolate primary human neutrophils from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Resuspend the isolated neutrophils in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulate the cells by adding 10 µL of LPS to a final concentration of 100 ng/mL. Include an unstimulated control group.

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically, as cytokine release kinetics can vary.

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant for cytokine analysis.

  • Quantify the concentrations of IL-6, IL-8, and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine concentrations in the this compound-treated groups to the LPS-stimulated vehicle control group to determine the percent inhibition.

Inhibition of Neutrophil Extracellular Trap (NET) Formation

This protocol evaluates the effect of this compound on the formation of NETs by neutrophils, a process known as NETosis.

Materials:

  • Freshly isolated human peripheral blood neutrophils

  • RPMI 1640 medium

  • Phorbol 12-myristate 13-acetate (PMA) as a NETosis inducer

  • This compound (at various concentrations)

  • SYTOX™ Green nucleic acid stain (or other cell-impermeable DNA dye)

  • DNase I

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or plate reader

Procedure:

  • Isolate and resuspend human neutrophils in RPMI 1640 medium at 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into a 96-well black, clear-bottom plate.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Add SYTOX™ Green to a final concentration of 5 µM to all wells.

  • Induce NETosis by adding PMA to a final concentration of 100 nM. Include a non-stimulated control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification:

    • Fluorometric Plate Reader: Measure the fluorescence intensity (Excitation/Emission ~485/520 nm for SYTOX™ Green). As a positive control for 100% NETosis (maximum fluorescence), lyse a set of untreated cells with a detergent. As a negative control for background fluorescence, add DNase I to a set of PMA-stimulated wells to digest the extracellular DNA.

    • Fluorescence Microscopy: Capture images and quantify the area of NETs or the number of NET-releasing cells.

  • Data Analysis: Calculate the percentage of NETosis inhibition by comparing the fluorescence in this compound-treated wells to the PMA-stimulated vehicle control.

Assessment of NF-κB Pathway Inhibition

This protocol uses Western blotting to determine if this compound inhibits the LPS-induced degradation of IκBα, a key step in the activation of the NF-κB pathway.

Materials:

  • Human monocytic cell line (e.g., THP-1 or U937)

  • RPMI 1640 medium with 10% FBS

  • LPS from E. coli

  • This compound (at various concentrations)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-IκBα and anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Culture THP-1 or U937 cells in RPMI 1640 with 10% FBS.

  • Seed the cells in a 6-well plate at a density that will allow them to be sub-confluent at the time of the experiment.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 30-60 minutes. Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the IκBα band intensity to the β-actin band intensity. Compare the levels of IκBα in this compound-treated, LPS-stimulated cells to the LPS-stimulated vehicle control to assess the inhibition of IκBα degradation.

Mandatory Visualizations

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Activation cluster_2 This compound Intervention cluster_3 Downstream Inflammatory Response cluster_4 This compound Direct Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα NFkB_active Active NF-κB (p50/p65) NFkB_IkB->NFkB_active IκBα Degradation & NF-κB Release Tiprelestat_NFkB This compound Tiprelestat_NFkB->IKK Inhibits (Prevents IκBα Degradation) Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB_active->Cytokines Induces Transcription NETosis NETosis NFkB_active->NETosis Promotes Elastase Neutrophil Elastase Proteinase 3 Tiprelestat_direct This compound Tiprelestat_direct->NETosis Inhibits Tiprelestat_direct->Elastase Directly Inhibits

Caption: this compound's anti-inflammatory signaling pathway.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Inflammatory Challenge cluster_3 Endpoint Assays start Isolate Primary Neutrophils or Culture Neutrophil-like Cells treat Pre-treat with this compound (Dose-Response) start->treat assay_elastase Elastase Activity (Cell-free/Cell-based) start->assay_elastase Cell-based stimulate Stimulate with LPS or PMA treat->stimulate assay_cytokine Cytokine Measurement (ELISA) stimulate->assay_cytokine assay_netosis NETosis Quantification (Fluorescence) stimulate->assay_netosis assay_nfkb NF-κB Activation (Western Blot) stimulate->assay_nfkb

Caption: Experimental workflow for evaluating this compound.

References

Preparing Tiprelestat Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiprelestat, a recombinant form of the human protein elafin, is a potent inhibitor of neutrophil elastase and proteinase 3, playing a crucial role in modulating inflammation and tissue remodeling.[1] Its therapeutic potential is being investigated in various conditions, including pulmonary arterial hypertension (PAH), postoperative inflammatory complications, and COVID-19.[1][2][3] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of this compound solutions for both in vitro and in vivo experimental use.

Product Information and Chemical Properties

This compound is a small, soluble, and highly stable protein.[4] It is typically supplied as a lyophilized powder and should be handled with care in a laboratory setting.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
SynonymsRecombinant Human Elafin, ESI, SKALP, PI3[6]
Molecular WeightApproximately 11 kDa
FormulationTypically lyophilized from a sterile filtered solution containing buffers such as PBS or Tris-based buffers. May contain cryoprotectants like trehalose (B1683222) or mannitol.[5][7]
Purity>95% as determined by SDS-PAGE
Endotoxin LevelTypically < 1.0 EU per µg of protein

Reconstitution of Lyophilized this compound

2.1. Materials Required:

  • Lyophilized this compound vial

  • Sterile, pyrogen-free reconstitution buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 or sterile water)

  • Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes with sterile, low-retention tips

  • Vortex mixer and microcentrifuge

2.2. Reconstitution Protocol:

  • Equilibration: Before opening, allow the vial of lyophilized this compound and the reconstitution buffer to equilibrate to room temperature for 15-30 minutes.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 30 seconds) to ensure that all the lyophilized powder is collected at the bottom of the vial.

  • Reconstitution: Aseptically add the recommended volume of sterile reconstitution buffer to the vial. To prepare a stock solution of a desired concentration (e.g., 0.1-1.0 mg/mL), use the following formula:

    Volume of buffer (µL) = (Mass of this compound (µg)) / (Desired concentration (mg/mL)) x 1000

  • Dissolution: Gently swirl or rock the vial to dissolve the powder completely. Avoid vigorous shaking or vortexing, as this can cause foaming and protein denaturation. Allow the vial to sit at room temperature for 15-30 minutes with occasional gentle agitation to ensure complete dissolution.

  • Aliquoting and Storage: Once fully dissolved, it is recommended to aliquot the stock solution into sterile, low-protein-binding polypropylene tubes in volumes appropriate for single-use experiments. This minimizes freeze-thaw cycles which can degrade the protein.[6] Store the aliquots at -20°C or -80°C for long-term storage.[5]

Table 2: Recommended Solvents and Storage Conditions

ParameterRecommendationReference
Reconstitution Buffer Sterile PBS, pH 7.4; Sterile Water[5][7]
Stock Solution Concentration 0.1 - 1.0 mg/mL[7]
Short-term Storage (2-4 weeks) 4°C[6]
Long-term Storage -20°C to -80°C in working aliquots[5][6]
Freeze-Thaw Cycles Avoid repeated cycles[6]

Experimental Protocols

3.1. In Vitro Experiments (e.g., Cell Culture)

3.1.1. Preparation of Working Solutions:

  • Thaw an aliquot of the this compound stock solution on ice.

  • Dilute the stock solution to the desired final concentration using sterile cell culture medium.

  • Gently mix the working solution by pipetting up and down. Do not vortex.

  • Add the working solution to the cell cultures.

Table 3: Example Concentrations for In Vitro Studies

ApplicationCell LineConcentrationReference
Inhibition of LPS-induced MCP-1 productionU937 cells10 µg/mLNot explicitly cited
Inhibition of P. aeruginosa-secreted peptidaseN/A4 and 8 µMNot explicitly cited

3.1.2. Experimental Workflow for In Vitro Studies:

G cluster_prep Solution Preparation cluster_exp Cell Culture Experiment Reconstitute Reconstitute Lyophilized This compound Stock Prepare Stock Solution (e.g., 1 mg/mL in PBS) Reconstitute->Stock Working Prepare Working Solution in Cell Culture Medium Stock->Working Treatment Treat Cells with This compound Working Solution Working->Treatment Cells Seed and Culture Cells Cells->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Analysis Perform Downstream Analysis (e.g., ELISA, Western Blot) Incubation->Analysis

In Vitro Experimental Workflow.

3.2. In Vivo Experiments (e.g., Animal Studies)

3.2.1. Preparation of Dosing Solutions:

  • Thaw an aliquot of the this compound stock solution on ice.

  • Dilute the stock solution to the final desired concentration using a sterile, pyrogen-free vehicle suitable for the chosen route of administration (e.g., sterile saline for subcutaneous or intravenous injection).

  • For intravenous administration, it is recommended to sterile filter the final dosing solution through a 0.22 µm low-protein-binding syringe filter to ensure sterility.[8][9]

Table 4: Example Dosages and Administration Routes for In Vivo Studies

Animal ModelDosageAdministration RouteReference
Mice with hypoxic pulmonary hypertension0.2 mg/kg, daily for 2 weeksSubcutaneous (s.c.)Not explicitly cited
Ventilated newborn mice1 mg/kgIntranasal inhalationNot explicitly cited
Human Clinical Trial (COVID-19)100 mg in 100 ml sodium chloride solution, twice dailyIntravenous (i.v.) infusion[4]

G cluster_prep Solution Preparation cluster_exp Animal Dosing and Analysis Reconstitute Reconstitute Lyophilized This compound Stock Prepare Stock Solution (e.g., 1 mg/mL in PBS) Reconstitute->Stock Dosing Prepare Dosing Solution in Sterile Vehicle Stock->Dosing Filter Sterile Filter (0.22 µm) (for i.v. administration) Dosing->Filter Administration Administer this compound (e.g., s.c., i.v.) Filter->Administration Animals Acclimatize Experimental Animals Animals->Administration Monitoring Monitor Animals and Collect Samples Administration->Monitoring Endpoint Perform Endpoint Analysis (e.g., Histology, Biomarkers) Monitoring->Endpoint

This compound's Inhibition of NF-κB Pathway.

4.2. Restoration of BMPR2 Signaling:

G This compound This compound NE Neutrophil Elastase This compound->NE BMPR2_deg BMPR2 Degradation NE->BMPR2_deg Promotes BMPR2 BMPR2 Signaling BMPR2_deg->BMPR2 Inhibits Proliferation Vascular Smooth Muscle Cell Proliferation BMPR2->Proliferation Inhibits

This compound's Restoration of BMPR2 Signaling.

Conclusion

The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers utilizing this compound in experimental settings. Adherence to these guidelines for the preparation and handling of this compound solutions will contribute to the accuracy and reproducibility of experimental outcomes. As with any recombinant protein, it is advisable to consult the product-specific datasheet provided by the supplier for any lot-specific information.

References

Application Notes and Protocols: Stability of Tiprelestat in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiprelestat, a recombinant form of the human protein elafin, is a potent and reversible inhibitor of human neutrophil elastase and proteinase 3.[1] Its anti-inflammatory and tissue-protective properties are being investigated for various therapeutic applications, including pulmonary arterial hypertension.[1][2] The stability of a biopharmaceutical product like this compound is a critical quality attribute that ensures its safety and efficacy. This document provides a comprehensive overview of the factors influencing this compound's stability in various buffer systems and offers detailed protocols for its evaluation.

As specific quantitative stability data for this compound across a range of buffer systems is not publicly available, this document presents a framework for conducting such stability studies. The data presented in the tables are illustrative examples to guide researchers in data presentation.

Data Presentation

A systematic study of this compound's stability should involve assessing its degradation under various conditions over time. The results can be effectively summarized in tables to facilitate comparison between different buffer systems, pH levels, and temperatures.

Table 1: Illustrative Stability Data for this compound (1 mg/mL) in Various Buffer Systems at 25°C

Buffer System (50 mM)pHInitial Purity (%)Purity after 7 days (%)Purity after 30 days (%)
Sodium Phosphate6.099.598.295.1
Sodium Phosphate7.499.699.197.8
Sodium Citrate5.099.497.593.2
Tris-HCl7.599.599.097.5
Tris-HCl8.599.398.596.4

Table 2: Illustrative Temperature Effect on this compound (1 mg/mL) Stability in 50 mM Sodium Phosphate Buffer (pH 7.4)

TemperatureInitial Purity (%)Purity after 24 hours (%)Purity after 7 days (%)
4°C99.699.599.2
25°C99.699.398.5
40°C99.697.892.1

Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting neutrophil elastase and proteinase 3, which are key enzymes in inflammatory processes that can lead to tissue damage.

Tiprelestat_Pathway This compound Mechanism of Action cluster_inflammation Inflammatory Cascade Neutrophil_Elastase Neutrophil Elastase Tissue_Damage Tissue Damage & Inflammation Neutrophil_Elastase->Tissue_Damage promotes Proteinase_3 Proteinase 3 Proteinase_3->Tissue_Damage promotes This compound This compound (Elafin) This compound->Neutrophil_Elastase inhibits This compound->Proteinase_3 inhibits

This compound's inhibitory action on key inflammatory proteases.

Experimental Protocols

A comprehensive assessment of this compound stability can be achieved through a forced degradation study and a long-term stability study in various buffer systems. Forced degradation studies are designed to accelerate the degradation of a product to identify potential degradation products and establish stability-indicating analytical methods.[3][4]

Protocol 1: Forced Degradation Study of this compound

1. Objective: To identify potential degradation pathways of this compound under stress conditions and to develop a stability-indicating analytical method.

2. Materials:

  • This compound (lyophilized powder or stock solution)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate buffer (50 mM, pH 6.0, 7.4)

  • Citrate buffer (50 mM, pH 5.0)

  • Tris-HCl buffer (50 mM, pH 7.5, 8.5)

  • High-purity water

  • HPLC system with UV detector

  • pH meter

  • Incubators/water baths

3. Method:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity water or the desired buffer.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 40°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 40°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Aliquot this compound stock solution into vials and incubate at 40°C, 60°C, and 80°C for 2, 4, 8, and 24 hours.

    • Photostability: Expose this compound stock solution to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all samples at each time point using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column). The method should be able to separate the intact this compound from its degradation products.[5][6]

    • Monitor the peak area of the intact this compound and the appearance of any new peaks corresponding to degradation products.

    • Calculate the percentage of degradation.

Protocol 2: Stability of this compound in Different Buffer Systems

1. Objective: To evaluate the long-term stability of this compound in various buffer systems at different pH values and temperatures.

2. Materials:

  • This compound

  • Sodium Phosphate buffer (50 mM, pH 6.0, 7.0, 7.4)

  • Sodium Citrate buffer (50 mM, pH 4.0, 5.0, 6.0)

  • Tris-HCl buffer (50 mM, pH 7.0, 8.0, 9.0)

  • Sterile vials

  • Refrigerators and incubators set at 4°C, 25°C, and 40°C.

  • HPLC system with UV detector

3. Method:

  • Sample Preparation: Prepare solutions of this compound at a concentration of 1 mg/mL in each of the selected buffer systems. Filter-sterilize the solutions and aliquot into sterile vials.

  • Storage: Store the vials at the three different temperatures (4°C, 25°C, and 40°C).

  • Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days).

  • Analysis:

    • At each time point, analyze the samples by a validated stability-indicating HPLC method to determine the concentration and purity of this compound.

    • Perform visual inspection for any signs of precipitation or color change.

    • Optionally, analyze for aggregation using Size Exclusion Chromatography (SEC) and for conformational changes using techniques like Circular Dichroism (CD).

  • Data Analysis:

    • Plot the percentage of remaining intact this compound against time for each condition.

    • Determine the degradation rate constant and shelf-life (t₉₀) for each buffer system and temperature.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of this compound.

Stability_Workflow This compound Stability Assessment Workflow cluster_prep Preparation cluster_stress Stability Studies cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Samples Prepare Samples in Different Buffers Prep_Stock->Prep_Samples Prep_Buffers Prepare Buffer Solutions Prep_Buffers->Prep_Samples Forced_Deg Forced Degradation (pH, Temp, Light, Oxidation) Prep_Samples->Forced_Deg Long_Term Long-Term Stability (Different Temps) Prep_Samples->Long_Term HPLC RP-HPLC (Purity/Degradation) Forced_Deg->HPLC Long_Term->HPLC SEC SEC (Aggregation) Long_Term->SEC Visual Visual Inspection (Clarity, Color) Long_Term->Visual Data_Analysis Data Analysis & Reporting HPLC->Data_Analysis SEC->Data_Analysis Visual->Data_Analysis

References

Quantifying Tiprelestat's Inhibition of Neutrophil Extracellular Trap (NET) Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiprelestat, a recombinant form of the human protein elafin, is a potent and reversible inhibitor of neutrophil elastase (NE) and proteinase 3 (PR3).[1] Emerging evidence highlights its role in mitigating inflammatory processes, including the formation of Neutrophil Extracellular Traps (NETs). NETosis is a distinct form of neutrophil cell death characterized by the release of a web-like structure composed of decondensed chromatin, histones, and granular proteins, including NE. While crucial for pathogen trapping, excessive NET formation can contribute to tissue damage and the pathology of various inflammatory and autoimmune diseases. This compound's ability to inhibit NE, a key enzyme in NET formation, makes it a promising therapeutic candidate for controlling NET-driven pathologies.[1][2]

These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on NET formation in vitro. The methodologies described are designed to deliver robust and reproducible data for researchers investigating the therapeutic potential of this compound and other neutrophil elastase inhibitors.

Data Presentation: Quantitative Inhibition of NET Formation

The inhibitory capacity of this compound (also known as elafin or Secretory Leukocyte Protease Inhibitor - SLPI) on NET formation has been demonstrated. The following tables summarize the quantitative data on the inhibition of NET formation by SLPI and provide a template for presenting data for other NE inhibitors like Sivelestat and Alvelestat.

Table 1: Quantitative Inhibition of NET Formation by SLPI

StimulantSLPI Concentration (µM)% NET Formation (Relative to Stimulated Control)Reference
Phorbol 12-myristate 13-acetate (PMA)1.6738%[3]
Tumor Necrosis Factor-α (TNF-α)1.6733%[3]
Staphylococcus aureus (S. aureus)1.6717%[3]

Table 2: Illustrative Data for Dose-Dependent Inhibition of Neutrophil Elastase Activity by Alvelestat (Example)

Treatment GroupDoseDuration% NE Inhibition (from baseline)Reference
Alvelestat120 mg bid12 weeks-83.5%[1]
Alvelestat240 mg bid12 weeks-93.3%[1]
PlaceboN/A12 weeks-18.1%[1]

Note: This table provides an example of how to present dose-dependent inhibition data for a neutrophil elastase inhibitor. Specific dose-response data for this compound on NET formation is not yet widely available in published literature.

Experimental Protocols

Protocol 1: Quantification of NET-Associated Extracellular DNA using a Fluorescent Plate Reader

This protocol details a high-throughput method to quantify the amount of extracellular DNA (eDNA) released during NETosis using a cell-impermeable DNA dye, such as Sytox Green or PicoGreen.

Materials:

  • This compound (recombinant human elafin)

  • Isolated human or murine neutrophils

  • RPMI 1640 medium (phenol red-free)

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) or other desired NET inducer (e.g., LPS, ionomycin)

  • Sytox Green or PicoGreen DNA binding dye

  • DNase I

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood or murine bone marrow using a density gradient centrifugation method (e.g., Ficoll-Paque). Ensure high purity (>95%) and viability of the isolated neutrophils.

  • Cell Seeding: Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 2% FBS to a final concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well black, clear-bottom plate.

  • Inhibitor Treatment: Prepare a stock solution of this compound in an appropriate vehicle (e.g., sterile PBS). Prepare serial dilutions of this compound to the desired final concentrations. Add the desired volume of this compound or vehicle control to the appropriate wells.

  • NET Induction: To induce NET formation, add a NET-inducing agent such as PMA (final concentration 25-100 nM) to the wells. Include the following controls:

    • Negative Control: Neutrophils with vehicle only (no this compound, no PMA).

    • Positive Control: Neutrophils with vehicle and PMA.

    • DNase Control: Neutrophils with PMA and DNase I (10 U/mL) to confirm the DNA nature of the signal.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Staining: Add Sytox Green or PicoGreen dye to each well to a final concentration of 5 µM. Incubate for 15 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission for Sytox Green).

  • Data Analysis: Subtract the background fluorescence (wells with media and dye only). Normalize the fluorescence values of the treatment groups to the positive control (PMA-stimulated cells) to determine the percentage of NET formation inhibition.

Protocol 2: Visualization and Quantification of NETs by Fluorescence Microscopy

This protocol allows for the visualization and morphological analysis of NETs and provides a method for quantifying the percentage of NET-forming cells.

Materials:

  • All materials from Protocol 1

  • Poly-L-lysine coated glass coverslips or chamber slides

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies:

    • Anti-neutrophil elastase (NE) antibody

    • Anti-myeloperoxidase (MPO) antibody

    • Anti-citrullinated histone H3 (CitH3) antibody

  • Fluorescently labeled secondary antibodies

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed neutrophils on poly-L-lysine coated coverslips in a 24-well plate at a density of 2 x 10^5 cells per well. Treat with this compound and induce NET formation as described in Protocol 1.

  • Fixation: After the incubation period, carefully aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization and Blocking: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes. Block non-specific binding with 5% BSA for 1 hour.

  • Immunostaining:

    • Incubate the cells with primary antibodies against NET components (e.g., anti-NE, anti-MPO, or anti-CitH3) overnight at 4°C.

    • Wash with PBS and incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Stain the nuclei with DAPI or Hoechst for 5 minutes. Wash with PBS and mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Acquire images from multiple random fields for each condition. NETs will appear as web-like structures of extracellular DNA (DAPI/Hoechst) co-localized with granular proteins (NE, MPO).

  • Quantification: Quantify the percentage of NET-forming cells by counting the number of cells with extracellular DNA structures relative to the total number of cells (determined by DAPI/Hoechst staining) in each field. Image analysis software can be used for more objective quantification.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in NE-mediated NET formation and the experimental workflows for its quantification.

NETosis_Signaling_Pathway Stimuli Stimuli (PMA, LPS, etc.) Neutrophil Neutrophil Stimuli->Neutrophil ROS ROS Production (NADPH Oxidase) Neutrophil->ROS NE_Granules Neutrophil Elastase (NE) in Azurophilic Granules ROS->NE_Granules activates NE_Translocation NE Translocation to Nucleus NE_Granules->NE_Translocation Histone_Cleavage Histone Cleavage NE_Translocation->Histone_Cleavage mediates Chromatin_Decondensation Chromatin Decondensation Histone_Cleavage->Chromatin_Decondensation NET_Formation NET Formation Chromatin_Decondensation->NET_Formation This compound This compound This compound->NE_Translocation inhibits

Caption: NE-mediated NET formation signaling pathway.

Experimental_Workflow_Quantification Start Start: Isolate Neutrophils Seed_Cells Seed Neutrophils in 96-well plate Start->Seed_Cells Add_this compound Add this compound (or vehicle) Seed_Cells->Add_this compound Induce_NETs Induce NETosis (e.g., PMA) Add_this compound->Induce_NETs Incubate Incubate (2-4 hours) Induce_NETs->Incubate Add_Dye Add Fluorescent DNA Dye Incubate->Add_Dye Measure Measure Fluorescence (Plate Reader) Add_Dye->Measure Analyze Analyze Data: % Inhibition Measure->Analyze

Caption: Workflow for quantifying NET inhibition.

Experimental_Workflow_Microscopy Start Start: Seed Neutrophils on Coverslips Treatment Treat with this compound & Induce NETosis Start->Treatment Fix_Permeabilize Fix & Permeabilize Cells Treatment->Fix_Permeabilize Immunostain Immunostain for NET markers (NE, MPO) Fix_Permeabilize->Immunostain Counterstain Counterstain DNA (DAPI/Hoechst) Immunostain->Counterstain Image Acquire Images (Fluorescence Microscopy) Counterstain->Image Quantify Quantify % NET-forming cells Image->Quantify

Caption: Workflow for NET visualization.

References

Application Notes and Protocols for Utilizing Recombinant Elafin in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of recombinant elafin in Western blot analysis. This document includes detailed protocols, data presentation tables, and diagrams to facilitate the effective application of elafin in your research and development endeavors.

Introduction to Elafin

Elafin is a potent endogenous inhibitor of neutrophil elastase and proteinase-3, playing a crucial role in modulating inflammation and protecting tissues from proteolytic damage.[1][2][3][4] It is constitutively expressed in epithelial tissues and its expression is upregulated in response to inflammatory stimuli.[2] Recombinant elafin is a valuable tool for studying its biological functions, which extend beyond protease inhibition to include anti-inflammatory, antimicrobial, and potential anti-cancer activities.[1][5][6][7] In drug development, elafin is being explored as a therapeutic agent for inflammatory diseases.[2][6]

Applications in Western Blot Analysis

Western blotting is a key technique for detecting and quantifying elafin in various biological samples. Recombinant elafin serves multiple purposes in this context:

  • Positive Control: To confirm the efficacy of the Western blot setup, including antibody reactivity and the proper functioning of the detection system.

  • Standard for Quantification: To create a standard curve for the semi-quantitative or quantitative determination of endogenous elafin levels in samples.

  • Investigating Protein-Protein Interactions: To study the interaction of elafin with its target proteases or other binding partners.

  • Analyzing Elafin Cleavage and Degradation: To assess the stability of elafin in different biological environments and its cleavage by various proteases.[8][9][10][11]

Experimental Protocols

Below are detailed protocols for performing Western blot analysis using recombinant elafin.

Protocol 1: Standard Western Blot for Detection of Recombinant Elafin

This protocol outlines the basic steps for detecting recombinant elafin.

Materials:

  • Recombinant Human Elafin

  • SDS-PAGE gels (e.g., 15% or 4-20% Tris-Glycine or Tricine gels)

  • Transfer membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Anti-Elafin antibody (polyclonal or monoclonal)

  • Secondary antibody: HRP-conjugated anti-IgG

  • Chemiluminescent substrate

  • Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Lysates or conditioned media containing elafin

Procedure:

  • Sample Preparation:

    • For cell lysates, prepare extracts in a suitable lysis buffer containing protease inhibitors.

    • For conditioned media, concentrate the media if necessary.

    • Prepare a positive control by diluting recombinant elafin to a known concentration (e.g., 10-100 ng).

    • Mix samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. It is often recommended to use non-reducing conditions for elafin Western blotting.[12]

  • SDS-PAGE:

    • Load 10-30 µg of total protein per lane for cell lysates or an equivalent volume for conditioned media.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. A 17.5% Tricine/SDS-PAGE is effective for resolving elafin.[8][11]

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary anti-elafin antibody in blocking buffer according to the manufacturer's recommended dilution (a typical starting dilution is 1:1000).[9]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:2000 to 1:10,000).

    • Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

Protocol 2: Analysis of Elafin Cleavage by Proteases

This protocol is designed to investigate the cleavage of recombinant elafin by specific proteases.

Procedure:

  • Incubation Reaction:

    • In a microcentrifuge tube, combine recombinant elafin (e.g., 8.5 x 10⁻⁷ M final concentration) with the protease of interest (e.g., neutrophil elastase, Pseudomonas aeruginosa metalloproteinases) in an appropriate reaction buffer.[8][9][11]

    • Incubate the reaction at 37°C for various time points (e.g., 0, 10 min, 1h, 6h, 24h).[8][11]

    • To identify the class of protease involved, pre-incubate the sample with specific protease inhibitors before adding recombinant elafin.[8][9][11]

  • Sample Preparation for Western Blot:

    • Stop the reaction by adding Laemmli sample buffer.

    • Heat the samples as described in Protocol 1.

  • Western Blot Analysis:

    • Follow the steps for SDS-PAGE, protein transfer, blocking, antibody incubation, and detection as outlined in Protocol 1.

    • Analyze the resulting blot for the appearance of lower molecular weight bands, indicating cleavage of elafin.

Data Presentation

Summarize quantitative data in clearly structured tables for easy comparison.

Table 1: Recommended Concentrations and Conditions for Western Blotting

ParameterRecommended Range/ValueSource
Recombinant Elafin (Positive Control)10 - 100 ngGeneral Practice
Recombinant Elafin (Cleavage Assay)8.5 x 10⁻⁷ M[8][9][11]
Primary Antibody Dilution1:500 - 1:2000[9]
Secondary Antibody Dilution1:2000 - 1:10,000General Practice
SDS-PAGE Gel Percentage15% or 4-20% (Tricine for better resolution)[8][11]
Sample Loading (Lysates)10 - 30 µg total proteinGeneral Practice
Molecular Weight of Recombinant Elafin~6-12 kDa (pro-elafin ~9.9 kDa)[2][13][14]

Table 2: Example Data from an Elafin Cleavage Assay

Time PointIntact Elafin (kDa)Cleavage Product 1 (kDa)Cleavage Product 2 (kDa)
0 min12--
10 min12~8~4
1 hrFaint 12Prominent ~8Prominent ~4
6 hr-Faint ~8Prominent ~4
24 hr--Prominent ~4

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Elafin_Signaling_Pathway cluster_inflammation Inflammatory Response cluster_elafin Elafin Action cluster_cellular_effects Cellular Effects LPS LPS NF_kappaB_Activation NF_kappaB_Activation LPS->NF_kappaB_Activation Neutrophil_Elastase Neutrophil_Elastase Tissue_Damage Tissue_Damage Neutrophil_Elastase->Tissue_Damage Proteinase_3 Proteinase_3 Proteinase_3->Tissue_Damage Inflammatory_Mediators Inflammatory_Mediators NF_kappaB_Activation->Inflammatory_Mediators Recombinant_Elafin Recombinant_Elafin Recombinant_Elafin->Neutrophil_Elastase Recombinant_Elafin->Proteinase_3 Recombinant_Elafin->NF_kappaB_Activation Cell_Cycle_Arrest Cell_Cycle_Arrest Recombinant_Elafin->Cell_Cycle_Arrest Rb-dependent Apoptosis Apoptosis Recombinant_Elafin->Apoptosis Rb-independent

Caption: Elafin's anti-inflammatory and cell cycle regulatory pathways.

Western_Blot_Workflow Sample_Preparation Sample_Preparation SDS_PAGE SDS_PAGE Sample_Preparation->SDS_PAGE Protein_Transfer Protein_Transfer SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary_Antibody Blocking->Primary_Antibody Secondary_Antibody Secondary_Antibody Primary_Antibody->Secondary_Antibody Detection Detection Secondary_Antibody->Detection Analysis Analysis Detection->Analysis

Caption: Standard workflow for Western blot analysis of elafin.

Elafin_Cleavage_Assay cluster_incubation Incubation cluster_analysis Analysis Recombinant_Elafin Recombinant_Elafin Incubation_Mix Incubation_Mix Recombinant_Elafin->Incubation_Mix Protease Protease Protease->Incubation_Mix Western_Blot Western_Blot Incubation_Mix->Western_Blot Time Points Cleavage_Products Cleavage_Products Western_Blot->Cleavage_Products

Caption: Experimental workflow for analyzing elafin cleavage.

References

Application Notes and Protocols for Preclinical Toxicology Studies of Tiprelestat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Tiprelestat in preclinical toxicology studies. This compound, a recombinant human elafin, is a potent inhibitor of neutrophil elastase and proteinase 3, with therapeutic potential in inflammatory diseases such as pulmonary arterial hypertension (PAH).

Introduction to this compound

This compound is a biologic drug designed to mimic the function of the endogenous human protein elafin.[1][2] Its primary mechanism of action involves the reversible inhibition of neutrophil elastase and proteinase 3, two serine proteases implicated in the inflammatory cascade and tissue damage.[1][3] Furthermore, this compound has been shown to restore pathological bone morphogenetic protein receptor 2 (BMPR2) signaling, a key pathway deficient in PAH.[2]

Mechanism of Action Signaling Pathway

The signaling pathway of this compound involves the inhibition of key inflammatory proteases and the restoration of a critical signaling pathway in pulmonary hypertension.

Tiprelestat_Mechanism_of_Action cluster_inflammation Inflammatory Cascade cluster_this compound Therapeutic Intervention cluster_pah PAH Pathology Neutrophil Activated Neutrophil Elastase Neutrophil Elastase Neutrophil->Elastase releases Proteinase3 Proteinase 3 Neutrophil->Proteinase3 releases Progranulin Progranulin (Anti-inflammatory) Elastase->Progranulin degrades Inflammation Inflammation & Tissue Damage Elastase->Inflammation Proteinase3->Progranulin degrades Proteinase3->Inflammation This compound This compound (Elafin) This compound->Elastase inhibits This compound->Proteinase3 inhibits BMPR2_deficient Deficient BMPR2 Signaling This compound->BMPR2_deficient restores VascularRemodeling Vascular Remodeling BMPR2_deficient->VascularRemodeling PAH Pulmonary Arterial Hypertension VascularRemodeling->PAH

Caption: Mechanism of Action of this compound.

Preclinical Toxicology Data

A six-month, repeat-dose toxicology study of this compound administered subcutaneously to rats has been conducted. The study demonstrated a favorable safety profile with no observed adverse effects at the tested dose levels.

ParameterDetailsReference
Species Rat[2]
Duration 6 months (180 days)
Route of Administration Subcutaneous (s.c.)
Dose Levels 5 mg/kg/day and 20 mg/kg/day
Control Group Placebo
Key Findings No adverse effects were observed at any dose level.
No-Observed-Adverse-Effect Level (NOAEL) ≥ 20 mg/kg/day

Experimental Protocols

The following protocols are based on the available information for this compound and established guidelines for preclinical toxicology studies of biotechnology-derived pharmaceuticals, such as the ICH Guideline S6(R1).

Experimental Workflow for a Subcutaneous Toxicology Study

Preclinical_Toxicology_Workflow cluster_prep Preparation Phase cluster_dosing Dosing and Observation Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase Protocol Study Protocol Design AnimalAcclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Protocol->AnimalAcclimatization DosePrep This compound Formulation & Dose Preparation AnimalAcclimatization->DosePrep Dosing Daily Subcutaneous Administration DosePrep->Dosing Monitoring Daily Clinical Observations, Body Weight, Food Consumption Dosing->Monitoring Necropsy Necropsy & Organ Weight Monitoring->Necropsy BloodCollection Interim & Terminal Blood Collection Hematology Hematology Analysis BloodCollection->Hematology ClinicalChemistry Clinical Chemistry Analysis BloodCollection->ClinicalChemistry DataAnalysis Data Analysis & Interpretation Hematology->DataAnalysis ClinicalChemistry->DataAnalysis Histopathology Histopathology Necropsy->Histopathology Histopathology->DataAnalysis FinalReport Final Study Report DataAnalysis->FinalReport

Caption: General workflow for a preclinical toxicology study.

Protocol for Preparation and Administration of this compound

Objective: To prepare and administer this compound to rats via subcutaneous injection for a repeat-dose toxicology study.

Materials:

  • This compound (recombinant protein)

  • Sterile Water for Injection (WFI) or other appropriate sterile vehicle

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Calibrated balance

  • Vortex mixer

  • 70% ethanol

Procedure:

  • Formulation Preparation:

    • On each day of dosing, allow the this compound vial to equilibrate to room temperature.

    • Reconstitute the lyophilized this compound powder with the appropriate volume of sterile WFI to achieve the desired stock concentration.

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent protein denaturation.

    • Prepare the final dosing solutions by diluting the stock solution with the sterile vehicle to achieve the target concentrations (e.g., 5 mg/mL and 20 mg/mL for a 1 mL/kg injection volume).

    • The vehicle will serve as the placebo control.

  • Animal Dosing:

    • Weigh each animal to determine the correct injection volume.

    • Restrain the rat securely.

    • Lift the loose skin over the dorsal scapular region to form a tent.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at the base of the skin tent, parallel to the spine.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the calculated volume of the this compound solution or vehicle subcutaneously.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

    • Return the animal to its cage and observe for any immediate adverse reactions.

Protocol for In-life Monitoring

Objective: To monitor the health status of animals throughout the study.

Parameters to Monitor:

  • Mortality and Morbidity: Observe animals twice daily.

  • Clinical Observations: Perform detailed clinical observations once daily. Note any changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior.

  • Body Weight: Record individual animal body weights prior to dosing and at least once a week thereafter.

  • Food Consumption: Measure the amount of food consumed per cage weekly.

Protocol for Clinical Pathology

Objective: To evaluate potential effects of this compound on hematological and biochemical parameters.

Procedure:

  • Blood Collection: Collect blood samples from a designated site (e.g., retro-orbital sinus or jugular vein) at specified time points (e.g., interim and terminal).

  • Hematology: Analyze whole blood for the following parameters:

    • Red blood cell (RBC) count

    • Hemoglobin concentration (HGB)

    • Hematocrit (HCT)

    • Mean corpuscular volume (MCV)

    • Mean corpuscular hemoglobin (MCH)

    • Mean corpuscular hemoglobin concentration (MCHC)

    • White blood cell (WBC) count (total and differential)

    • Platelet count

  • Clinical Chemistry: Analyze plasma or serum for the following parameters:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin

    • Blood urea (B33335) nitrogen (BUN)

    • Creatinine

    • Total protein

    • Albumin

    • Globulin

    • Glucose

    • Electrolytes (Na+, K+, Cl-)

Protocol for Terminal Procedures and Histopathology

Objective: To assess the macroscopic and microscopic effects of this compound on various organs.

Procedure:

  • Euthanasia and Necropsy:

    • At the end of the study, euthanize the animals using an approved method.

    • Perform a complete gross necropsy on all animals.

    • Examine the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

  • Organ Weights:

    • Weigh the following organs: brain, heart, kidneys, liver, lungs, spleen, testes/ovaries, and adrenal glands.

  • Tissue Collection and Fixation:

    • Collect a comprehensive set of tissues from all animals and preserve them in 10% neutral buffered formalin.

  • Histopathology:

    • Process, embed in paraffin, section, and stain the preserved tissues with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A qualified veterinary pathologist should perform a microscopic examination of the tissues.

Data Presentation

Quantitative data from preclinical toxicology studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Summary of Hematology Data (Example)

ParameterControl (Vehicle)This compound (5 mg/kg)This compound (20 mg/kg)
RBC (10^6/µL)Mean ± SDMean ± SDMean ± SD
HGB (g/dL)Mean ± SDMean ± SDMean ± SD
HCT (%)Mean ± SDMean ± SDMean ± SD
WBC (10^3/µL)Mean ± SDMean ± SDMean ± SD
Platelets (10^3/µL)Mean ± SDMean ± SDMean ± SD

Table 2: Summary of Clinical Chemistry Data (Example)

ParameterControl (Vehicle)This compound (5 mg/kg)This compound (20 mg/kg)
ALT (U/L)Mean ± SDMean ± SDMean ± SD
AST (U/L)Mean ± SDMean ± SDMean ± SD
BUN (mg/dL)Mean ± SDMean ± SDMean ± SD
Creatinine (mg/dL)Mean ± SDMean ± SDMean ± SD
Total Protein (g/dL)Mean ± SDMean ± SDMean ± SD

Table 3: Summary of Organ Weight Data (Example)

OrganControl (Vehicle)This compound (5 mg/kg)This compound (20 mg/kg)
Brain (g)Mean ± SDMean ± SDMean ± SD
Heart (g)Mean ± SDMean ± SDMean ± SD
Kidneys (g)Mean ± SDMean ± SDMean ± SD
Liver (g)Mean ± SDMean ± SDMean ± SD

Disclaimer: These protocols and application notes are intended for guidance purposes only and should be adapted based on specific experimental designs and regulatory requirements. All animal studies should be conducted in compliance with applicable animal welfare regulations and guidelines.

References

Troubleshooting & Optimization

Tiprelestat Technical Support Center: Troubleshooting Solubility and Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tiprelestat. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility and aggregation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What are the likely causes?

A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors, primarily related to protein aggregation or poor solubility under the current buffer conditions. Key factors include:

  • pH: The pH of the solution may be too close to this compound's isoelectric point (pI), the pH at which the net charge of the protein is zero, leading to minimal solubility.[1][2]

  • Ionic Strength: Both excessively low and high salt concentrations can lead to protein precipitation through a lack of charge shielding or "salting-out" effects, respectively.[3]

  • Concentration: High concentrations of this compound can increase the likelihood of intermolecular interactions, leading to aggregation.[4][5]

  • Temperature: Proteins have optimal temperature ranges for stability. Deviations, including repeated freeze-thaw cycles, can induce denaturation and aggregation.[4][5]

  • Oxidation: If this compound contains cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds, causing aggregation.[4]

Q2: How can I improve the solubility of this compound in my aqueous buffer?

A2: To improve the solubility of this compound, a systematic approach to optimizing the buffer composition is recommended. Consider the following adjustments:

  • Adjusting pH: Modify the pH of your buffer to be at least 1-2 units away from the isoelectric point (pI) of this compound. For most proteins, moving to a more alkaline or acidic pH will increase the net charge and enhance solubility.[6][7]

  • Modifying Ionic Strength: The solubility of proteins often increases at low to moderate salt concentrations (a phenomenon known as "salting in").[3][8] Experiment with adding NaCl to your buffer.

  • Lowering Protein Concentration: Attempt to work with a more dilute solution of this compound if your experimental design allows.[4][9]

Q3: What additives or excipients can I use to prevent this compound aggregation?

A3: Several classes of additives and excipients can be employed to stabilize this compound in solution and prevent aggregation. The choice of additive will depend on the specific nature of the aggregation issue.

Additive CategoryExamplesTypical ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glycine, L-Histidine50 - 250 mMSuppress aggregation and increase solubility by interacting with hydrophobic and charged regions on the protein surface.[4][10][11]
Sugars & Polyols Sucrose, Trehalose, Mannitol, Glycerol5-10% (w/v) or 250-500 mMStabilize the native protein conformation and act as cryoprotectants during freezing.[4][10]
Surfactants Polysorbate 20 (Tween 20), Polysorbate 800.01% - 0.1% (v/v)Reduce surface tension and prevent aggregation at interfaces (e.g., air-water).[4][12][13]
Reducing Agents Dithiothreitol (DTT), TCEP1 - 5 mMPrevent the formation of intermolecular disulfide bonds by keeping cysteine residues in a reduced state.[4]
Salts Sodium Chloride (NaCl)50 - 150 mMShield charges on the protein surface, preventing aggregation due to electrostatic interactions.[14][15]

Troubleshooting Guides

Problem: this compound precipitates out of solution upon addition to a new buffer.

This is a common issue when changing the buffer environment. The following workflow can help identify a more suitable buffer system.

G start Precipitation Observed check_pi Check Predicted pI of this compound start->check_pi adjust_ph Adjust Buffer pH (1-2 units away from pI) check_pi->adjust_ph test_solubility1 Test Solubility adjust_ph->test_solubility1 add_salt Add NaCl (e.g., 50-150 mM) test_solubility1->add_salt Precipitation persists success This compound Soluble test_solubility1->success Soluble test_solubility2 Test Solubility add_salt->test_solubility2 add_stabilizer Add Stabilizing Excipient (e.g., Arginine, Sucrose) test_solubility2->add_stabilizer Precipitation persists test_solubility2->success Soluble test_solubility3 Test Solubility add_stabilizer->test_solubility3 test_solubility3->success Soluble fail Consult Further test_solubility3->fail Precipitation persists

Caption: Troubleshooting workflow for this compound precipitation.

Problem: this compound solution becomes cloudy over time or after freeze-thaw cycles.

This suggests a slower aggregation process or instability during storage.

G start Cloudiness/Aggregation Over Time check_storage Review Storage Conditions (Temp, Freeze-Thaw) start->check_storage add_cryo Add Cryoprotectant (e.g., 5-10% Glycerol/Sucrose) check_storage->add_cryo test_stability1 Assess Stability add_cryo->test_stability1 add_surfactant Add Surfactant (e.g., 0.05% Polysorbate 20) test_stability1->add_surfactant Aggregation persists success Stable Solution test_stability1->success Stable test_stability2 Assess Stability add_surfactant->test_stability2 add_reducer Add Reducing Agent (e.g., 1-2 mM DTT/TCEP) test_stability2->add_reducer Aggregation persists test_stability2->success Stable test_stability3 Assess Stability add_reducer->test_stability3 test_stability3->success Stable fail Further Optimization Needed test_stability3->fail Aggregation persists

Caption: Workflow for addressing long-term aggregation of this compound.

Experimental Protocols

Protocol 1: Systematic Solubility Screening

This protocol provides a method to systematically test the effects of pH and salt concentration on this compound solubility.

Materials:

  • Lyophilized this compound

  • Stock buffer solutions at various pH values (e.g., 20 mM Sodium Acetate pH 4.0, 5.0; 20 mM MES pH 6.0; 20 mM HEPES pH 7.0, 8.0)

  • 5 M NaCl stock solution

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Prepare a series of buffers with varying pH and NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 500 mM NaCl) for each pH value.

  • Reconstitute a concentrated stock of this compound in sterile, purified water.

  • Add a small aliquot of the this compound stock to each buffer condition to achieve the desired final protein concentration.

  • Incubate the samples at the desired temperature (e.g., 4°C or room temperature) for 1 hour with gentle mixing.

  • Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any insoluble protein.

  • Carefully remove the supernatant and measure the absorbance at 280 nm (A280) to determine the concentration of soluble this compound.

  • Compare the A280 readings across all conditions to identify the optimal buffer for maximum solubility.

Protocol 2: Solubilization of Aggregated this compound

This protocol is for instances where you have a significant amount of precipitated this compound that you wish to recover.

Materials:

  • Pellet of aggregated this compound

  • Solubilization buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, containing a denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 20 mM DTT).[16]

  • Refolding buffer (dialysis buffer): A large volume of the optimal buffer identified in Protocol 1.

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO).

Procedure:

  • Resuspend the this compound pellet in a minimal volume of the solubilization buffer.

  • Incubate at room temperature for 1-2 hours with gentle agitation until the pellet is fully dissolved.

  • Centrifuge the solution at high speed to remove any remaining insoluble material.

  • Transfer the supernatant containing the denatured this compound into the dialysis tubing/cassette.

  • Perform a stepwise dialysis against the refolding buffer to gradually remove the denaturant, allowing the protein to refold. A common approach is to dialyze for 4-6 hours each against refolding buffer with decreasing concentrations of the denaturant.

  • After the final dialysis step against the refolding buffer, recover the this compound solution.

  • Centrifuge the solution again to remove any protein that may have aggregated during refolding.

  • Determine the concentration of the soluble, refolded this compound.

Signaling Pathways and Logical Relationships

The decision-making process for troubleshooting solubility and aggregation can be visualized as a pathway of logical steps.

G cluster_solubility Solubility Issues cluster_aggregation Aggregation Issues sol_issue Precipitation/ Low Yield sol_cause Potential Causes: - pH near pI - Low Ionic Strength - High Concentration sol_issue->sol_cause sol_action Primary Actions: 1. Adjust pH 2. Add Salt (Salting-in) 3. Lower Concentration sol_cause->sol_action outcome Optimized Solution sol_action->outcome Test Solubility agg_issue Cloudiness/ Instability Over Time agg_cause Potential Causes: - Conformational Instability - Surface Interactions - Oxidation agg_issue->agg_cause agg_action Primary Actions: 1. Add Stabilizers (Sugars, Amino Acids) 2. Add Surfactants 3. Add Reducing Agents agg_cause->agg_action agg_action->outcome Test Stability

References

Technical Support Center: Optimizing Tiprelestat Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Tiprelestat in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and reversible inhibitor of human neutrophil elastase and proteinase 3.[1][2] It is identical to the endogenous human protein elafin.[1][2] Its mechanism of action includes the inhibition of neutrophil exosome and extracellular trap (NET) formation, suppression of the NF-κB signaling pathway, and restoration of pathological bone morphogenic protein (BMP) signaling.[1]

Q2: What is the potency of this compound against neutrophil elastase?

A2: this compound, also known as elafin, exhibits high potency as an inhibitor of neutrophil elastase, with a reported inhibitory constant (Ki) of 0.08 nM.

Q3: What is a recommended starting concentration for this compound in in vitro assays?

A3: The optimal concentration of this compound is dependent on the specific cell type, assay conditions, and the concentration of neutrophil elastase. Based on published data, a starting range of 1 µM to 10 µg/mL is recommended for cell-based assays. For enzymatic assays, concentrations in the nanomolar range may be sufficient. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound stock solutions?

A4: For optimal stability, it is recommended to prepare stock solutions of this compound in a suitable buffer, aliquot them into single-use volumes, and store them at -20°C or -80°C to minimize freeze-thaw cycles. The specific solvent for reconstitution should be based on the manufacturer's instructions.

Q5: Is this compound stable in cell culture media?

A5: As a protein, the stability of this compound in cell culture media can be influenced by factors such as temperature, pH, and the presence of proteases.[3] For long-term experiments, it is advisable to assess its stability under your specific experimental conditions.

Data Presentation

Table 1: Reported In Vitro Concentrations of this compound

ApplicationCell Type/SystemConcentrationReference
Inhibition of P. aeruginosa-secreted peptidaseAcellular4 and 8 µM[4]
Inhibition of LPS-induced MCP-1 productionU937 cells10 µg/mL[4]
Down-regulation of LPS-induced AP-1 and NF-κB activationU937 cells10 µg/mL[4]

Table 2: Inhibitory Potency of this compound

Target EnzymeInhibitory Constant (Ki)
Human Neutrophil Elastase0.08 nM

Experimental Protocols

Protocol 1: Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol provides a general procedure for determining the inhibitory activity of this compound against purified neutrophil elastase.

Materials:

  • Purified Human Neutrophil Elastase (HNE)

  • This compound

  • Neutrophil Elastase Substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • In a 96-well plate, add 25 µL of Assay Buffer (blank), 25 µL of each this compound dilution, and 25 µL of a positive control (Assay Buffer without inhibitor).

  • Add 50 µL of diluted HNE solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence in a microplate reader in kinetic mode for at least 30 minutes at 37°C (Excitation/Emission wavelengths appropriate for the substrate, e.g., 400/505 nm).

  • Calculate the rate of substrate hydrolysis. The percent inhibition for each this compound concentration can be determined relative to the positive control.

Protocol 2: Inhibition of LPS-Induced Cytokine Production in Monocytic Cells (e.g., U937)

This protocol outlines a method to assess the anti-inflammatory effects of this compound on cultured cells.

Materials:

  • U937 cells (or other suitable monocytic cell line)

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, MCP-1)

Procedure:

  • Culture U937 cells and differentiate them into a macrophage-like phenotype by treating with PMA (e.g., 25 nM) for 48 hours, if required for your experimental goals.

  • Seed the differentiated cells in a 96-well plate at a suitable density and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 4-24 hours) to induce cytokine production.

  • Collect the cell culture supernatant.

  • Quantify the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Determine the concentration-dependent inhibitory effect of this compound on cytokine production.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low inhibition of elastase activity Inhibitor concentration too low: The concentration of this compound may be insufficient for the amount of enzyme present.Perform a dose-response experiment with a wider range of this compound concentrations.
Inactive inhibitor: Improper storage or handling may have led to the degradation of this compound.Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.
High substrate concentration: A substrate concentration that is too high can compete with the inhibitor.Optimize the substrate concentration according to the specifics of your assay.
High background signal in cell-based assays Cell stress: Overly confluent or unhealthy cells can lead to baseline inflammation.Use cells with a consistent and low passage number and ensure they are not overly confluent.
Contamination: Mycoplasma or other contaminants can induce an inflammatory response.Regularly test cell cultures for contamination.
Variability between replicates Pipetting errors: Inaccurate pipetting of reagents can lead to inconsistent results.Use calibrated pipettes and ensure thorough mixing of all solutions.
Edge effects: Evaporation from the outer wells of a microplate can concentrate reagents.Avoid using the outer wells for critical samples or fill them with a buffer to minimize evaporation.
Unexpected off-target effects Non-specific binding: At high concentrations, some inhibitors may exhibit off-target effects.If unexpected cellular responses are observed, consider performing counter-screens or using alternative methods to confirm the specificity of the effect.

Visualizations

G cluster_0 Experimental Workflow: Elastase Inhibition Assay prep Prepare this compound Dilutions plate Plate Reagents: - this compound - Neutrophil Elastase - Assay Buffer prep->plate preincubate Pre-incubate (37°C, 10-15 min) plate->preincubate add_substrate Add Fluorogenic Substrate preincubate->add_substrate measure Measure Fluorescence (Kinetic Mode) add_substrate->measure analyze Analyze Data: Calculate % Inhibition measure->analyze

Caption: Workflow for determining the enzymatic inhibition of neutrophil elastase by this compound.

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB / IκB (Inactive Complex) IkB->NFkB_IkB Degradation Degradation IkB->Degradation degradation NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->NFkB releases Inflammation Inflammatory Gene Expression Nucleus->Inflammation This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB pathway by preventing IκB degradation.

G cluster_bmp Bone Morphogenetic Protein (BMP) Signaling BMP9 BMP9 ReceptorComplex BMPR2 / ALK1 Complex BMP9->ReceptorComplex BMPR2 BMPR2 BMPR2->ReceptorComplex PAH PAH Pathogenesis (Endothelial Dysfunction) BMPR2->PAH dysfunction contributes to ALK1 ALK1 ALK1->ReceptorComplex SMAD SMAD 1/5/8 ReceptorComplex->SMAD phosphorylates Nucleus Nucleus SMAD->Nucleus translocates GeneExpression Anti-proliferative Gene Expression Nucleus->GeneExpression GeneExpression->PAH prevents This compound This compound This compound->BMPR2 stabilizes via Caveolin-1 interaction Caveolin1 Caveolin-1

Caption: this compound restores BMP signaling, which is often impaired in pulmonary arterial hypertension.

References

preventing degradation of Tiprelestat by excess neutrophil elastase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tiprelestat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in-vitro experiments involving this compound and human neutrophil elastase (HNE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit human neutrophil elastase (HNE)?

This compound is a recombinant form of human elafin, a naturally occurring protein.[1][2] It functions as a potent, reversible inhibitor of human neutrophil elastase and proteinase 3.[1][2] this compound binds to the active site of HNE, preventing it from cleaving its natural substrates. This inhibitory action is dose-dependent and has been observed both in vitro and in vivo.[1]

Q2: What is the binding affinity of this compound for human neutrophil elastase?

This compound is a high-affinity inhibitor of HNE. The inhibition constant (Ki) for the binding of this compound (elafin) to HNE has been reported to be approximately 0.08 nM.[3] This low Ki value indicates a very strong binding interaction between the inhibitor and the enzyme.

Q3: Is this compound degraded by excess neutrophil elastase?

As a reversible inhibitor, this compound is not proteolytically degraded or consumed by neutrophil elastase in the way a substrate is. However, in experiments with very high concentrations of HNE, the inhibitor's effectiveness can appear to diminish. This is not due to degradation, but rather to a phenomenon known as "tight binding" kinetics. At enzyme concentrations that are comparable to or exceed the inhibitor concentration, a significant fraction of the inhibitor is bound to the enzyme, reducing the free concentration of this compound available to inhibit other enzyme molecules. This can be misinterpreted as inhibitor degradation or instability.

Q4: How can I confirm that my this compound is active?

The activity of this compound should be confirmed by performing a standard HNE inhibition assay. By titrating this compound against a fixed concentration of HNE and substrate, you can generate an IC50 curve. The resulting IC50 value can be compared to expected values to confirm the potency of your inhibitor stock.

Troubleshooting Guide

This guide addresses common problems encountered in HNE inhibition assays, particularly those related to unexpected loss of this compound efficacy.

Problem Possible Cause Recommended Solution
Apparent loss of this compound activity at high HNE concentrations. Enzyme concentration is too high relative to the inhibitor. In tight-binding inhibition, high enzyme concentrations can sequester the inhibitor, leading to an underestimation of its potency.- Reduce the concentration of HNE in your assay. - Ensure that the HNE concentration is significantly lower than the this compound concentration, especially when determining IC50 values. - If high HNE concentrations are necessary for your experiment, consider using kinetic models that account for tight-binding inhibition.
Incorrect buffer or pH. Enzyme activity and inhibitor binding are sensitive to pH and ionic strength.- Use an appropriate assay buffer, such as 100 mM HEPES with 500 mM NaCl at pH 7.5. - Ensure the pH of all solutions is consistent and optimal for HNE activity.
High background signal or no inhibition observed. Inactive this compound. Improper storage or handling may have led to a loss of inhibitor activity.- Prepare fresh dilutions of this compound from a properly stored stock. - Run a positive control with a known HNE inhibitor (e.g., Sivelestat) to ensure the assay is working correctly.
Substrate concentration is too high. Excessively high substrate concentrations can outcompete a reversible inhibitor.- Determine the Michaelis-Menten constant (Km) for your substrate and use a substrate concentration at or below the Km for inhibition assays.
Inconsistent or non-reproducible results. Assay variability. Inconsistent pipetting, temperature fluctuations, or variations in incubation times can lead to variability.- Prepare a master mix for reagents to be added to multiple wells. - Ensure consistent incubation times and maintain a stable temperature (e.g., 37°C). - Use a multichannel pipette for simultaneous addition of reagents.
This compound adsorption to plasticware. Proteins can adsorb to the surface of microplates and pipette tips.- Use low-protein-binding microplates and pipette tips. - Consider including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, if compatible with your experimental setup.

Data Summary

The following table summarizes key quantitative parameters for this compound and common reagents used in HNE activity assays.

Parameter Value Significance
This compound (Elafin) Ki for HNE 0.08 nM[3]Indicates very high binding affinity to human neutrophil elastase.
HNE Substrate (MeOSuc-AAPV-AMC) Ex/Em ~380 nm / ~500 nmExcitation and emission wavelengths for the commonly used fluorogenic substrate.
HNE Substrate (MeOSuc-AAPV-pNA) Absorbance ~405-410 nmWavelength for monitoring the cleavage of the colorimetric substrate.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for Neutrophil Elastase

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (100 mM HEPES, 500 mM NaCl, pH 7.5)

  • This compound

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a series of dilutions of this compound in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution to cover a wide concentration range.

  • Assay Setup:

    • Add 20 µL of each this compound dilution to the wells of the 96-well plate.

    • Include a "no inhibitor" control (assay buffer only) and a "no enzyme" control (assay buffer only).

    • Add 160 µL of HNE solution to each well (except the "no enzyme" control) and incubate for 15 minutes at 37°C.

  • Initiate Reaction:

    • Add 20 µL of the substrate solution to all wells to initiate the reaction.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C, with excitation at ~380 nm and emission at ~500 nm.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Assessing the Stability of this compound in an In-Vitro Assay

This protocol is designed to test for any time-dependent loss of this compound activity in the presence of HNE.

Materials:

  • Same as Protocol 1.

Procedure:

  • Pre-incubation:

    • Prepare two sets of tubes.

    • In the first set ("Pre-incubated"), mix HNE and this compound at a desired concentration ratio (e.g., 1:10) in assay buffer.

    • In the second set ("Control"), prepare HNE and this compound in separate tubes.

    • Incubate both sets of tubes at 37°C for a specified period (e.g., 0, 30, 60, and 120 minutes).

  • Activity Measurement:

    • At each time point, take an aliquot from the "Pre-incubated" tube and add it to a microplate well containing the substrate.

    • For the "Control" set, at each time point, mix the separately incubated HNE and this compound in a microplate well and immediately add the substrate.

    • Measure the reaction rate as described in Protocol 1.

  • Data Analysis:

    • Compare the reaction rates of the "Pre-incubated" samples to the "Control" samples at each time point.

    • A significant increase in the reaction rate of the "Pre-incubated" sample over time compared to the control would suggest a loss of inhibitory activity. If the rates remain similar, it indicates that this compound is stable under the assay conditions.

Visualizations

HNE_Inhibition_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_HNE HNE Solution plate Add this compound Add HNE Incubate (15 min) prep_HNE->plate:f1 prep_Sub Substrate Solution prep_Tip This compound Dilutions prep_Tip->plate:f0 add_sub Add Substrate plate:f2->add_sub measure Kinetic Read (Fluorescence) add_sub->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhib % Inhibition calc_rate->calc_inhib plot_ic50 Generate IC50 Curve calc_inhib->plot_ic50

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic start Low this compound Efficacy? high_hne Is [HNE] >> Ki and approaching [this compound]? start->high_hne Yes check_reagents Check Reagent Stability & Controls start->check_reagents No sol_reduce_hne Solution: Reduce [HNE] or use tight-binding kinetics high_hne->sol_reduce_hne Yes high_hne->check_reagents No sol_fresh_reagents Solution: Use fresh stocks and run positive control check_reagents->sol_fresh_reagents Problem Found check_conditions Verify Assay Conditions (pH, Temp, [Substrate]) check_reagents->check_conditions Reagents OK sol_optimize_conditions Solution: Optimize buffer, temp, and use [S] <= Km check_conditions->sol_optimize_conditions Problem Found Inhibition_Mechanism This compound: Reversible Inhibition of HNE cluster_reaction E HNE (Enzyme) ES HNE-Substrate Complex E->ES + S EI HNE-Tiprelestat Complex (Inactive) E->EI + I S Substrate I This compound (Inhibitor) ES->E P Product ES->P k_cat EI->E Reversible

References

Technical Support Center: Recombinant Elafin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with recombinant elafin activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of elafin's inhibitory activity?

A1: Elafin, also known as peptidase inhibitor 3 (PI3), is a potent and specific inhibitor of serine proteases, primarily human neutrophil elastase (HNE) and proteinase-3 (PR3).[1] It acts as a "temporary" or "slow-binding" inhibitor, forming a tight, non-covalent 1:1 stoichiometric complex with its target enzyme, thereby blocking the enzyme's active site and preventing substrate degradation.[1][2]

Q2: My recombinant elafin shows no inhibitory activity. What are the possible causes?

A2: Several factors can lead to a lack of elafin activity. These include:

  • Protein Misfolding/Aggregation: Recombinant proteins can misfold or aggregate during expression, purification, or storage, rendering them inactive.[3]

  • Degradation: Elafin can be cleaved and inactivated by its target enzyme, neutrophil elastase, especially when the enzyme is in excess.[4] It can also be degraded by other proteases present in complex biological samples.[5]

  • Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition can significantly impact both elafin stability and enzyme activity.

  • Inactive Enzyme: The target enzyme (e.g., human neutrophil elastase) may have lost its activity due to improper storage or handling.

Q3: How can I confirm the integrity and activity of my recombinant elafin?

A3: It is recommended to perform quality control checks on your recombinant elafin. This can be done by:

  • SDS-PAGE and Western Blot: To confirm the correct molecular weight and purity of the elafin protein.[5]

  • ELISA: A sandwich ELISA can be used to quantify the concentration of elafin in your preparation.[6][7]

  • Mass Spectrometry: To confirm the precise molecular weight and identify any potential modifications or degradation products.[4]

  • Functional Assay with a Known Active Enzyme: Test your elafin against a commercially available, quality-controlled neutrophil elastase to verify its inhibitory activity.

Troubleshooting Guide

Problem 1: No or Low Inhibition of Elastase Activity
Possible Cause Recommended Solution
Recombinant Elafin is Inactive Verify protein integrity via SDS-PAGE. Assess for aggregation or degradation. Consider purifying a fresh batch of elafin. Store elafin at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
Neutrophil Elastase (HNE) is Inactive Use a fresh vial of HNE. Ensure proper storage conditions (typically -20°C or -80°C). Test HNE activity with its substrate in the absence of elafin to confirm its functionality.
Incorrect Molar Ratio of Elafin to HNE Elafin inhibits HNE in a 1:1 molar ratio.[2] Ensure the final concentration of elafin is sufficient to inhibit the concentration of HNE used in the assay. A typical approach is to have elafin at a two-fold higher concentration than HNE.[5]
Elafin Degradation in the Assay If using complex biological samples, consider adding a broad-spectrum protease inhibitor cocktail (excluding serine protease inhibitors that would interfere with the assay). Be aware that HNE itself can cleave elafin.[4]
Suboptimal Assay Buffer Conditions The optimal pH for HNE activity is typically around 7.5-8.0. Ensure your assay buffer (e.g., HEPES or Tris-based) is within this range.[4][5]
Problem 2: High Background Signal in the Assay
Possible Cause Recommended Solution
Substrate Autohydrolysis Some chromogenic or fluorogenic substrates can hydrolyze spontaneously over time. Run a "substrate only" control (no enzyme or inhibitor) to measure the rate of autohydrolysis and subtract this from your experimental values.
Contaminated Reagents Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions.
Instrument Settings Optimize the gain and other settings on your plate reader to minimize background noise. Ensure the correct excitation and emission wavelengths are used for fluorescent substrates.[9]
Well-to-Well Contamination Be careful during pipetting to avoid cross-contamination between wells. Use fresh pipette tips for each reagent and sample.
Problem 3: Poor Reproducibility and High Variability
Possible Cause Recommended Solution
Inconsistent Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing of reagents in each well.
Temperature Fluctuations Pre-incubate the plate and reagents at the assay temperature (e.g., 37°C) before starting the reaction to ensure thermal equilibrium.[10]
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with water or buffer to create a humidity chamber.
Recombinant Elafin Aggregation Aggregation can lead to inconsistent results.[11] Centrifuge elafin samples before use to pellet any aggregates. Consider including low concentrations of a non-ionic detergent like 0.1% Brij 35 in the assay buffer to prevent aggregation.[5]

Experimental Protocols

Key Experiment: Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol describes a typical colorimetric assay to measure the inhibitory activity of recombinant elafin against HNE.

Materials:

  • Recombinant Elafin

  • Human Neutrophil Elastase (HNE)

  • HNE Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5[5]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm[5]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the HNE substrate in DMSO.

    • Dilute recombinant elafin and HNE to the desired concentrations in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to the appropriate wells:

      • Blank: Assay Buffer only.

      • Enzyme Control (100% activity): HNE + Assay Buffer.

      • Inhibitor Control: Recombinant Elafin + HNE.

    • Pre-incubate the plate at 37°C for 15-30 minutes. This allows the elafin to bind to the HNE.[5]

  • Initiate the Reaction:

    • Add the HNE substrate to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100-200 µL).

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes to monitor the release of p-nitroanilide.[5]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100

Visualizations

Mechanism of Elafin Inhibition

Elafin_Inhibition_Mechanism cluster_0 Active Site cluster_1 ActiveSite Catalytic Triad Substrate Peptide Substrate ActiveSite->Substrate binds & cleaves Elafin Recombinant Elafin Elafin->ActiveSite binds to InactiveComplex HNE-Elafin Complex (Inactive) Elafin->InactiveComplex HNE Human Neutrophil Elastase (HNE) HNE->ActiveSite contains HNE->InactiveComplex Products Cleaved Products Substrate->Products InactiveComplex->HNE slow dissociation

Caption: Mechanism of HNE inhibition by elafin.

Experimental Workflow for HNE Inhibition Assay

HNE_Inhibition_Workflow start Start prep Prepare Reagents (Elafin, HNE, Substrate, Buffer) start->prep plate Add Reagents to 96-Well Plate (Controls & Samples) prep->plate preincubate Pre-incubate Plate (37°C, 15-30 min) plate->preincubate add_substrate Add HNE Substrate to all wells preincubate->add_substrate read Measure Absorbance at 405 nm (Kinetic Read at 37°C) add_substrate->read analyze Analyze Data (Calculate Reaction Rates & % Inhibition) read->analyze end End analyze->end

Caption: Workflow for a typical HNE inhibition assay.

Troubleshooting Logic Flow

Troubleshooting_Flowchart start Problem: No/Low HNE Inhibition check_enzyme Is HNE active? (Check enzyme-only control) start->check_enzyme check_elafin Is Elafin active/intact? (Run SDS-PAGE/Western) check_enzyme->check_elafin Yes solution_enzyme Solution: Use fresh, active HNE check_enzyme->solution_enzyme No check_conditions Are assay conditions optimal? (pH, Temp, Concentrations) check_elafin->check_conditions Yes solution_elafin Solution: Use fresh, non-degraded recombinant elafin check_elafin->solution_elafin No solution_conditions Solution: Optimize assay buffer, pH, temp, and molar ratios check_conditions->solution_conditions No

Caption: Troubleshooting flowchart for low elafin activity.

References

improving the stability of Tiprelestat in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Tiprelestat during long-term storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at -20°C.[1] Some suppliers suggest that for extended periods, storage at -80°C is also suitable, with a shelf life of up to 12 months.

Q2: How should I store this compound once it is reconstituted in a solution?

For short-term use (up to 2-4 weeks), the solution can be stored at 4°C.[2] For longer-term storage, it is recommended to add a carrier protein (e.g., 0.1% HSA or BSA) and a cryoprotectant like glycerol (B35011) (up to 50%), aliquot the solution into single-use vials, and store them frozen at -20°C or -80°C.[2][3][4] This helps to prevent degradation from repeated freeze-thaw cycles.[2][4]

Q3: What are the main causes of this compound degradation?

This compound, being a peptide (recombinant human elafin), is susceptible to several degradation pathways:

  • Proteolytic Cleavage: this compound can be cleaved by its target enzyme, human neutrophil elastase, particularly when the enzyme is in excess.[5] It can also be degraded by bacterial metalloproteinases, such as those from Pseudomonas aeruginosa, and by the 20S proteasome.[6][7][8]

  • Physical Instability: Repeated freeze-thaw cycles can lead to denaturation and loss of function.[2][4]

  • Chemical Instability: Like other peptides, this compound may be susceptible to oxidation, hydrolysis, and deamidation over time, although its four disulfide bridges provide significant thermal and pH stability.

Q4: Can I store this compound solutions at room temperature?

No, long-term storage of peptide solutions at room temperature is not recommended as it can lead to degradation.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound activity in an in vitro assay. 1. Improper storage of this compound solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. Proteolytic degradation by neutrophil elastase in the assay. 4. Contamination of the culture with microorganisms that secrete proteases.1. Ensure this compound solutions are stored at appropriate temperatures (4°C for short-term, -20°C or -80°C for long-term with cryoprotectant). 2. Aliquot the this compound stock solution into single-use vials to avoid multiple freeze-thaw cycles. 3. Be mindful of the molar ratio of this compound to neutrophil elastase in your assay; an excess of the enzyme can lead to inhibitor cleavage. 4. Check cell cultures for microbial contamination.
Appearance of unexpected peaks in HPLC analysis of a stored this compound sample. 1. Chemical degradation (e.g., oxidation, deamidation, hydrolysis). 2. Proteolytic cleavage.1. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. 2. Use mass spectrometry (MS) to identify the masses of the new peaks and compare them to known cleavage products of elafin.[5]
Precipitation observed in a thawed this compound solution. 1. Protein aggregation due to improper freezing/thawing. 2. High protein concentration.1. Thaw the solution slowly on ice. 2. Consider adding stabilizers like sugars (e.g., trehalose (B1683222) or sucrose) to the buffer.[4] 3. Store at a protein concentration that minimizes aggregation (e.g., 1-5 mg/mL).[4]

Summary of Storage Conditions and Stability

Formulation Storage Temperature Recommended Duration Key Considerations
Lyophilized Powder-20°CUp to 12 monthsKeep vials tightly sealed.
Solution (Short-term)4°C2-4 weeksUse sterile buffers.
Solution (Long-term)-20°C or -80°CUp to 6 months (liquid)Add a carrier protein (0.1% HSA or BSA) and/or a cryoprotectant (e.g., glycerol).[2][3][4] Aliquot to avoid freeze-thaw cycles.[2][4]

Experimental Protocols

Protocol 1: Assessment of this compound Purity by RP-HPLC

Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

Methodology:

  • Sample Preparation:

    • Reconstitute lyophilized this compound in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak areas of the main this compound peak and any impurity/degradation peaks.

    • Calculate the percentage purity as: (Area of main peak / Total area of all peaks) x 100.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in different stress conditions:

    • Acidic: 0.1 M HCl.

    • Basic: 0.1 M NaOH.

    • Oxidative: 3% H₂O₂.

    • Thermal: Incubate at 50°C.

    • Photolytic: Expose to UV light (e.g., 254 nm).

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours). A control sample in the formulation buffer should be kept under normal storage conditions.

  • Analysis:

    • At each time point, neutralize the acidic and basic samples.

    • Analyze all samples by RP-HPLC (as described in Protocol 1) and Mass Spectrometry (MS) to identify and characterize the degradation products.

Visualizations

G cluster_storage This compound Storage cluster_conditions Storage Conditions Lyophilized Lyophilized this compound Reconstituted Reconstituted Solution Lyophilized->Reconstituted Reconstitute Temp_minus_20 -20°C Lyophilized->Temp_minus_20 Long-term Aliquots Single-Use Aliquots Reconstituted->Aliquots For long-term use Temp_4 4°C Reconstituted->Temp_4 Short-term (2-4 weeks) Temp_minus_80 -80°C (Long-term) Aliquots->Temp_minus_80

Caption: Recommended storage workflow for this compound.

G This compound Intact this compound Cleaved_NE Cleaved Fragments (e.g., Lys-6-Gln-57, Ser-10-Gln-57) This compound->Cleaved_NE Excess Neutrophil Elastase Cleaved_Bacterial Cleaved Fragments (by bacterial metalloproteinases) This compound->Cleaved_Bacterial Bacterial Contamination Degraded_Proteasome Degraded by 20S Proteasome This compound->Degraded_Proteasome Cellular Environment Aggregates Aggregates This compound->Aggregates Freeze-Thaw Cycles / High Concentration

Caption: Major degradation pathways of this compound.

G start Start: Assess Stability prepare_sample Prepare this compound Solution start->prepare_sample stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prepare_sample->stress_conditions incubate Incubate for Defined Time Points stress_conditions->incubate analyze Analyze by RP-HPLC and MS incubate->analyze identify Identify and Characterize Degradation Products analyze->identify end End: Stability Profile identify->end

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Addressing Variability in Tiprelestat In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tiprelestat in vivo efficacy studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the variability observed in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the efficacy of this compound in our in vivo model of pulmonary hypertension. What are the potential causes?

A1: Variability in in vivo efficacy studies of this compound, particularly in complex disease models like pulmonary hypertension (PH), can stem from several factors. Key areas to investigate include the choice of animal model, the experimental design, and specific aspects of this compound's administration and mechanism of action. For instance, different species and strains of animals exhibit varied responses to PH induction methods[1]. The specific methodology used to induce PH (e.g., monocrotaline, chronic hypoxia, Sugen/hypoxia) also results in different pathological features and disease severity, which can influence the apparent efficacy of this compound[2][3].

Q2: How does the choice of animal model impact the observed efficacy of this compound?

A2: The choice of animal model is a critical determinant of outcome and a major source of variability. For example, mice are known to be less responsive to chronic hypoxia-induced pulmonary hypertension compared to rats. Furthermore, different rat strains, such as Fischer rats, may be more susceptible to developing right ventricular failure compared to Sprague-Dawley rats, even with similar hemodynamic stress[4]. When selecting a model, it is crucial to consider how well it recapitulates the specific aspects of the human disease you are targeting with this compound, which acts as an anti-inflammatory and tissue-protective agent by inhibiting neutrophil elastase and proteinase 3[5].

Q3: Can the route and timing of this compound administration affect experimental outcomes?

A3: Yes, the pharmacokinetics of this compound, a recombinant protein, are highly dependent on the route of administration. Preclinical studies have utilized subcutaneous and intranasal routes[6]. The bioavailability and local concentration of the drug at the site of inflammation will vary between these routes. The timing of administration in relation to disease induction is also critical. Prophylactic versus therapeutic dosing regimens can yield vastly different results. It is essential to characterize the pharmacokinetic and pharmacodynamic profile of this compound in your specific animal model to determine the optimal dosing strategy.

Q4: Are there known issues with neutrophil elastase inhibitors as a class that could contribute to variability?

A4: Yes, neutrophil elastase inhibitors can present challenges that contribute to variable efficacy. These can include off-target effects, poor bioavailability (especially to the lung), and variable responses depending on the inflammatory state of the subject[7][8]. The local concentration of neutrophil elastase can also be a factor; very high concentrations of neutrophil elastase in the local tissue environment have been shown to proteolytically cleave and inactivate elafin (the protein on which this compound is based)[9]. This suggests that the efficacy of this compound could be influenced by the severity of neutrophilic inflammation in your model.

Troubleshooting Guides

Issue 1: High Variability in Hemodynamic Measurements

Possible Causes:

  • Anesthesia Protocol: The choice of anesthetic can significantly impact hemodynamic measurements[3].

  • Surgical Technique: Minor variations in catheter placement for right ventricular systolic pressure (RVSP) measurements can lead to large differences in readings.

  • Animal Stress: Stress during handling and measurement can elevate blood pressure and heart rate.

Troubleshooting Steps:

  • Standardize Anesthesia: Use a consistent anesthetic agent and depth of anesthesia for all animals. Isoflurane is often preferred for its rapid induction and recovery, but its effects on hemodynamics should be considered[3].

  • Refine Surgical Technique: Ensure all researchers performing hemodynamic measurements are thoroughly trained and follow a standardized protocol. Consider using imaging guidance for catheter placement if available.

  • Acclimatize Animals: Acclimatize animals to the laboratory environment and handling procedures to minimize stress-induced physiological changes.

  • Blinding: Blind the researchers performing the measurements to the treatment groups to reduce unconscious bias.

Issue 2: Inconsistent Effects on Vascular Remodeling

Possible Causes:

  • Animal Model Selection: The chosen animal model may not develop consistent and robust vascular remodeling. For example, chronic hypoxia alone in mice often results in minimal vascular remodeling compared to rats[2][3].

  • Duration of Disease Induction: The time course of vascular remodeling can vary. Insufficient time for disease development may lead to subtle and variable changes.

  • Histological Processing and Analysis: Variability in tissue fixation, sectioning, and staining, as well as subjective scoring of remodeling, can introduce significant variability.

Troubleshooting Steps:

  • Model Optimization: Consider using a "two-hit" model, such as Sugen/hypoxia in rats, which tends to produce more severe and consistent vascular lesions, including neointimal formation, that are more similar to human pulmonary arterial hypertension[4][2].

  • Time-Course Study: Conduct a pilot study to determine the optimal time point for assessing vascular remodeling in your chosen model.

  • Standardize Histology: Implement a strict, standardized protocol for all histological procedures.

  • Quantitative and Blinded Analysis: Use automated image analysis software to quantify vessel wall thickness and muscularization. Ensure the pathologist or researcher analyzing the slides is blinded to the treatment groups.

Experimental Protocols

Key Experiment: Monocrotaline-Induced Pulmonary Hypertension in Rats

This protocol describes a commonly used method to induce pulmonary hypertension in rats, which is a model where this compound's anti-inflammatory and anti-remodeling effects can be evaluated.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Monocrotaline (MCT)

  • Sterile saline

  • Syringes and needles for subcutaneous injection

Procedure:

  • Acclimatize rats to the housing facility for at least one week before the experiment.

  • Prepare a solution of MCT in sterile saline. The concentration should be calculated to deliver a single dose of 60 mg/kg body weight.

  • Administer a single subcutaneous injection of MCT (60 mg/kg) to each rat in the disease group. Control animals should receive an equivalent volume of sterile saline.

  • Monitor the animals daily for clinical signs of distress.

  • This compound or vehicle control can be administered according to the experimental design (e.g., daily subcutaneous injections starting from day 1 or day 14 post-MCT).

  • At the end of the study period (typically 3-4 weeks post-MCT), perform terminal procedures to assess efficacy endpoints.

Endpoints:

  • Hemodynamics: Measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.

  • Right Ventricular Hypertrophy: Calculate the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight).

  • Histology: Perfuse and fix the lungs for histological analysis of pulmonary vascular remodeling (e.g., vessel wall thickness, muscularization).

Quantitative Data Summary

Table 1: Comparison of Common Animal Models of Pulmonary Hypertension

ModelSpeciesInduction MethodKey Pathological FeaturesAdvantagesDisadvantages
Chronic HypoxiaMouse10% FiO2 for 3-4 weeksModest increase in RVSP, minimal vascular remodeling[2]Simple, non-invasiveMild phenotype, less representative of human PAH
Chronic HypoxiaRat10% FiO2 for 3-4 weeksSignificant increase in RVSP, robust medial hypertrophyWell-characterized, reproducibleLacks plexiform lesions seen in severe human PAH
Monocrotaline (MCT)RatSingle 60 mg/kg injectionSevere PH, endothelial dysfunction, inflammation, some vascular remodeling[4]Simple, cost-effective, robust PH developmentCan have systemic toxicity, lacks plexiform lesions[2][3]
Sugen/Hypoxia (SuHx)RatSU5416 injection + chronic hypoxiaSevere PH, neointimal and plexiform-like lesions, endothelial apoptosis[4][2]Closely mimics severe human PAHMore complex and costly, higher mortality

Visualizations

Tiprelestat_Mechanism_of_Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil activates NFkB NF-kB Pathway Inflammatory_Stimuli->NFkB activates NE_PR3 Neutrophil Elastase (NE) & Proteinase 3 (PR3) Neutrophil->NE_PR3 releases NETs Neutrophil Extracellular Traps (NETs) Neutrophil->NETs forms ECM_Degradation Extracellular Matrix Degradation NE_PR3->ECM_Degradation causes Inflammation Inflammation NE_PR3->Inflammation promotes This compound This compound (Recombinant Elafin) This compound->NE_PR3 inhibits This compound->NFkB inhibits This compound->NETs inhibits Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage Inflammation->Tissue_Damage NFkB->Inflammation

Caption: this compound's mechanism of action in mitigating inflammation and tissue damage.

Experimental_Workflow_Troubleshooting cluster_Phase1 Experimental Planning cluster_Phase2 Execution cluster_Phase3 Analysis & Interpretation P1 Hypothesis Formulation P2 Animal Model Selection P1->P2 P3 Experimental Design P2->P3 E1 Disease Induction P3->E1 E2 This compound Administration E1->E2 E3 Endpoint Measurement E2->E3 A1 Data Analysis E3->A1 A2 Interpretation of Results A1->A2 T1 High Variability Observed A2->T1 T2 Review Animal Model: - Species/Strain Suitability - Induction Method Consistency T1->T2 Check T3 Review Experimental Design: - Randomization & Blinding - Sample Size - Controls T1->T3 Check T4 Review Procedures: - Dosing Route & Timing - Anesthesia Protocol - Measurement Technique T1->T4 Check T2->P2 Refine T3->P3 Refine T4->E2 Refine

References

Tiprelestat Technical Support Center: Minimizing Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize potential off-target effects of Tiprelestat in cell culture experiments. This compound, a recombinant form of human elafin, is a potent inhibitor of neutrophil elastase and proteinase 3. While highly specific, understanding and mitigating potential off-target effects is crucial for generating robust and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a recombinant human protein identical to elafin. Its primary mechanism of action is the potent and reversible inhibition of human neutrophil elastase and proteinase 3, two serine proteases involved in inflammation and tissue damage.[1] By inhibiting these enzymes, this compound exhibits anti-inflammatory and tissue-protective effects.[1] It has also been shown to inhibit the formation of neutrophil exosomes and extracellular traps, modulate the NF-κB signaling pathway, and restore pathologic bone morphogenic protein (BMP) signaling.[1]

Q2: What are the known on-target effects of this compound in cell culture?

In addition to inhibiting neutrophil elastase and proteinase 3 activity, this compound has been observed to have the following on-target effects in various cell-based assays:

  • Reduced Inflammation: In cell lines like U937 monocytes, this compound (at 10 μg/mL) inhibits LPS-induced production of MCP-1 and down-regulates the activation of AP-1 and NF-κB.[2]

  • Decreased Cell Proliferation: this compound can reduce vascular smooth muscle cell proliferation.[1]

  • Modulation of Signaling Pathways: It has been shown to prevent the degradation of IκBα, IκBβ, and IRAK in response to LPS stimulation in U937 cells.[2]

Q3: Are there any known off-target binding partners for this compound?

Currently, there is limited publicly available data from broad off-target screening panels (e.g., kinase or receptor binding assays) specifically for this compound. As a recombinant version of the endogenous human protein elafin, it is expected to have high specificity for its natural targets. However, like any therapeutic protein, the potential for off-target interactions, particularly at high concentrations, cannot be entirely excluded. One study has shown that elafin can directly inhibit cathepsin S enzymatic activity in a dose-dependent manner.[3]

Q4: Can this compound affect the extracellular matrix (ECM) in my cell culture?

Yes, indirectly. Neutrophil elastase, the primary target of this compound, can degrade various ECM components. By inhibiting elastase, this compound can protect the ECM from degradation, which might influence cell behavior, such as adhesion and migration. This is an expected on-target effect but could be misinterpreted as an off-target effect if not considered in the experimental design.

Troubleshooting Guide

Unexpected results in cell culture experiments with this compound can arise from various factors, including potential off-target effects. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Unexpected Changes in Cell Viability or Proliferation

Symptoms:

  • Decreased cell viability at concentrations where on-target effects are not expected to be cytotoxic.

  • Unexpected increase or decrease in cell proliferation in cell lines that do not express high levels of neutrophil elastase or proteinase 3.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
High Concentration Leading to Off-Target Effects Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal concentration range for on-target effects and identify the threshold for potential cytotoxicity. Literature Review: Consult literature for effective concentrations of this compound or elafin in similar cell types to ensure you are working within an appropriate range.
Cell Line Sensitivity Test in Multiple Cell Lines: Compare the effects of this compound on your cell line of interest with a control cell line known to be unresponsive to elastase inhibition. Baseline Elastase Activity: Measure the baseline neutrophil elastase and proteinase 3 activity in your cell line to confirm it is a relevant model for this compound's on-target activity.
Contamination of Recombinant Protein Purity Check: If possible, verify the purity of the this compound batch using SDS-PAGE. Source of Protein: Ensure the recombinant protein is sourced from a reputable supplier.
Interaction with Media Components Serum-Free vs. Serum-Containing Media: Test the effect of this compound in both serum-free and serum-containing media to assess if serum proteins are influencing its activity or stability.
Issue 2: Altered Cell Morphology or Adhesion

Symptoms:

  • Cells appear rounded, detached, or exhibit an unusual morphology after treatment with this compound.

  • Changes in cell spreading or attachment to the culture surface.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Modulation of ECM Integrity (On-Target Effect) ECM Coating: Culture cells on plates coated with specific ECM components (e.g., fibronectin, collagen) to see if this mitigates the morphological changes. Analysis of Adhesion Molecules: Use techniques like immunofluorescence or western blotting to assess the expression and localization of key adhesion molecules (e.g., integrins, cadherins).
Cytoskeletal Rearrangements Cytoskeletal Staining: Stain cells with phalloidin (B8060827) (for actin) and anti-tubulin antibodies to visualize any changes in the cytoskeleton.
Off-Target Signaling Pathway Activation Pathway Analysis: If you observe consistent morphological changes, consider investigating signaling pathways known to regulate cell shape and adhesion (e.g., Rho GTPase pathways).
Issue 3: Inconsistent or Irreproducible Results

Symptoms:

  • High variability in experimental readouts between replicate wells or experiments.

  • Loss of this compound activity over time.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Recombinant Protein Instability Proper Storage: Ensure this compound is stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a stock solution.
Cell Culture Variables Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses.
Assay-Specific Issues Assay Controls: Include appropriate positive and negative controls in every experiment. For enzyme inhibition assays, this includes a no-inhibitor control and a known inhibitor of neutrophil elastase.

Quantitative Data Summary

Parameter Compound Cell Line / System Concentration / Value Effect Reference
Inhibition of PeptidaseThis compoundP. aeruginosa-secreted4 and 8 µMInhibition of peptidase activity[2]
Inhibition of MCP-1 ProductionThis compoundU937 cells (LPS-induced)10 µg/mLInhibition of MCP-1 production[2]
Down-regulation of AP-1 and NF-κBThis compoundU937 cells (LPS-induced)10 µg/mLDown-regulation of AP-1 and NF-κB activation[2]
Prevention of IκBα, IκBβ, and IRAK degradationThis compoundU937 cells (LPS-induced)10 µg/mLPrevention of degradation[2]
Inhibition of Cathepsin SElafinCell-free1–10 µmol/LDose-dependent inhibition of enzymatic activity[3]

Experimental Protocols

Protocol 1: Assessing On-Target vs. Off-Target Cytotoxicity using a Control Cell Line

This protocol helps to distinguish between on-target effects and potential off-target cytotoxicity.

Principle: Compare the effect of this compound on a cell line known to express high levels of neutrophil elastase (target cell line, e.g., differentiated HL-60 cells) with a cell line that has low or no expression (control cell line, e.g., HEK293).

Methodology:

  • Cell Seeding: Seed both the target and control cell lines in 96-well plates at an appropriate density.

  • Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Plot the dose-response curves for both cell lines. Significant cytotoxicity in the control cell line at concentrations that are non-toxic to the target cell line may suggest off-target effects.

cluster_workflow Experimental Workflow: On-Target vs. Off-Target Cytotoxicity start Seed Target and Control Cell Lines treat Treat with Serial Dilutions of this compound start->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Dose-Response Curves assay->analyze interpret Interpret Results: Distinguish On-Target vs. Off-Target Effects analyze->interpret cluster_pathway Workflow for Identifying Off-Target Signaling start Treat Cells with This compound lyse Prepare Protein Lysates start->lyse phospho Phosphoproteomic Analysis (Mass Spec) lyse->phospho bioinfo Bioinformatic Pathway Analysis phospho->bioinfo validate Validate with Western Blot bioinfo->validate end Identify Off-Target Signaling Pathway validate->end cluster_signaling On-Target Signaling of this compound NE Neutrophil Elastase IKK IKK Activation NE->IKK Activates This compound This compound This compound->NE Inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Releases Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

References

troubleshooting inconsistent results in Tiprelestat experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tiprelestat experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent and reliable results in their studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a recombinant form of human elafin, a potent and reversible inhibitor of neutrophil elastase and proteinase 3.[1][2][3] Its primary mechanism of action is to counteract the tissue-damaging effects of these proteases, which are often upregulated in inflammatory conditions.[1][2] this compound has demonstrated anti-inflammatory and tissue-protective properties in various preclinical and clinical studies.[1][2]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily investigated for its therapeutic potential in diseases characterized by excessive inflammation and tissue damage mediated by neutrophil elastase. Key research areas include pulmonary arterial hypertension (PAH), respiratory diseases like COVID-19, and postoperative inflammatory complications.[1][4]

Q3: How should I properly store and handle this compound?

A3: As a recombinant protein, this compound is sensitive to storage conditions. For long-term storage, it is recommended to keep it at -80°C. For short-term storage, -20°C is suitable.[5] It is crucial to avoid repeated freeze-thaw cycles, which can lead to protein denaturation and loss of activity.[5] Upon reconstitution, it is best to aliquot the solution into single-use vials and store them at -80°C.[6] When preparing solutions, use appropriate buffers as recommended by the manufacturer and consider the use of carrier proteins like BSA to prevent loss of protein due to adsorption to surfaces, especially in dilute solutions.[7]

Q4: I am observing high variability in my in vitro neutrophil elastase inhibition assays with this compound. What could be the cause?

A4: High variability in enzyme inhibition assays can stem from several factors. One common issue is the stability and aggregation of recombinant this compound.[8][9] Ensure that the protein has been stored correctly and that the buffer conditions are optimal to maintain its native conformation.[5][9] Other potential sources of variability include inconsistencies in reagent preparation, particularly the neutrophil elastase enzyme and the substrate, and fluctuations in incubation times and temperatures.[10] Refer to the detailed troubleshooting guide below for a more comprehensive list of potential issues and solutions.

Troubleshooting Guides

This section provides detailed guidance on common issues encountered during this compound experiments.

Inconsistent Results in Neutrophil Elastase Inhibition Assays
Observed Problem Potential Cause Recommended Solution
High background fluorescence/absorbance Substrate degradation or contamination.Prepare fresh substrate solution for each experiment. Ensure the substrate is protected from light. Use high-quality, purified water and reagents.
Assay buffer components interfering with the detection method.Test the assay buffer alone for background signal. Consider using a different buffer system if interference is observed.
Low or no inhibition by this compound Inactive this compound due to improper storage or handling.Confirm the storage conditions and handling procedures for this compound. Avoid repeated freeze-thaw cycles.[5] Test a new, properly stored aliquot of this compound.
This compound aggregation.Centrifuge the reconstituted this compound solution to pellet any aggregates before use. Consider using additives like glycerol (B35011) or non-denaturing detergents to improve solubility.[8][9]
Incorrect concentration of this compound or neutrophil elastase.Verify the concentrations of all stock solutions. Perform a titration of both the enzyme and the inhibitor to determine the optimal concentrations for your assay.
High well-to-well variability Inaccurate pipetting.Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for consistent reagent addition.
Inconsistent incubation times or temperatures.Ensure uniform incubation conditions for all wells. Use a temperature-controlled plate reader or incubator.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with buffer to create a more uniform environment.
Variable Cellular Responses in Anti-inflammatory Assays
Observed Problem Potential Cause Recommended Solution
Inconsistent inhibition of inflammatory markers (e.g., cytokines) Cell passage number and health.Use cells within a consistent and low passage number range. Ensure cells are healthy and have high viability before starting the experiment.[11]
Variability in cell seeding density.Use a cell counter to ensure consistent cell numbers are seeded in each well. Allow cells to adhere and stabilize before treatment.
Serum components in the culture medium interfering with the assay.Some assays may require serum-free conditions during treatment to avoid interference.[12] If serum is necessary, use a consistent batch and concentration.
This compound cytotoxicity observed High concentration of this compound or solvent.Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line. Ensure the final concentration of any solvent (e.g., DMSO) is not toxic to the cells.
Contamination of cell culture.Regularly test for mycoplasma and other contaminants.[11] Maintain sterile cell culture techniques.

Experimental Protocols

Protocol 1: In Vitro Neutrophil Elastase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against human neutrophil elastase in a fluorometric assay.

Materials:

  • Human Neutrophil Elastase (NE)

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • This compound

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NE in assay buffer.

    • Prepare a stock solution of the NE substrate in DMSO.

    • Prepare a stock solution of this compound in an appropriate solvent and create a dilution series in assay buffer.

  • Assay Setup:

    • Add 25 µL of assay buffer to the blank wells.

    • Add 25 µL of the appropriate this compound dilution or vehicle control to the sample wells.

    • Add 50 µL of the NE solution to all wells except the blank.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 25 µL of the NE substrate solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 380 nm and an emission wavelength of 500 nm for 10-20 minutes at 37°C.[10]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Anti-inflammatory Assay (LPS-induced TNF-α secretion)

This protocol describes a method to evaluate the effect of this compound on the secretion of the pro-inflammatory cytokine TNF-α from LPS-stimulated macrophages (e.g., THP-1 cell line).

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNF-α ELISA kit

  • 96-well cell culture plate

Procedure:

  • Cell Differentiation:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium containing PMA (e.g., 100 ng/mL) to induce differentiation into macrophages.

    • Incubate for 48-72 hours.

  • Cell Treatment:

    • After differentiation, replace the medium with fresh, serum-free medium.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours). Include a vehicle control (no LPS) and a positive control (LPS alone).

  • Sample Collection:

    • After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Measurement:

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α secretion for each this compound concentration compared to the LPS-only control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

Tiprelestat_Mechanism_of_Action cluster_inflammation Inflammatory Stimulus cluster_protease_release Protease Release cluster_tissue_damage Pathological Effects Neutrophil Neutrophil NE_P3 Neutrophil Elastase (NE) & Proteinase 3 (P3) Neutrophil->NE_P3 releases ECM_Degradation Extracellular Matrix Degradation NE_P3->ECM_Degradation causes Inflammation Pro-inflammatory Signaling NE_P3->Inflammation promotes This compound This compound (Recombinant Elafin) This compound->NE_P3 inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (this compound, NE, Substrate, Cells) Assay_Setup Assay Setup (Plate loading, Incubation) Reagent_Prep->Assay_Setup Measurement Measurement (Fluorescence/Absorbance/ELISA) Assay_Setup->Measurement Data_Processing Data Processing (Background subtraction, Normalization) Measurement->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination

Caption: General experimental workflow for this compound.

Troubleshooting_Tree Start Inconsistent Results Check_Reagents Check Reagent Preparation & Storage Start->Check_Reagents Check_Assay_Conditions Check Assay Conditions (Temp, Time, Pipetting) Start->Check_Assay_Conditions Check_Protein_Integrity Check this compound Integrity (Aggregation, Activity) Start->Check_Protein_Integrity Check_Cell_Health Check Cell Health (Viability, Passage #) Start->Check_Cell_Health Check_Reagents->Check_Assay_Conditions If no issue Problem_Solved Problem Resolved Check_Reagents->Problem_Solved Issue Found & Corrected Check_Assay_Conditions->Check_Protein_Integrity If no issue Check_Assay_Conditions->Problem_Solved Issue Found & Corrected Check_Protein_Integrity->Check_Cell_Health If no issue Check_Protein_Integrity->Problem_Solved Issue Found & Corrected Check_Cell_Health->Problem_Solved Issue Found & Corrected

Caption: Troubleshooting decision tree for inconsistent results.

References

Optimizing Buffer Conditions for Tiprelestat Binding Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Tiprelestat binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound binding assay?

A1: The optimal pH for this compound binding to its primary target, neutrophil elastase, is generally physiological pH. A pH of 7.5 has been shown to be effective in in-vitro assays. It is recommended to perform a pH titration from 6.5 to 8.5 to determine the precise optimum for your specific experimental setup.

Q2: How does ionic strength affect this compound binding?

A2: Ionic strength, primarily modulated by salt concentration (e.g., NaCl), can significantly impact the binding affinity of serine protease inhibitors like this compound. High salt concentrations can either enhance or weaken the interaction depending on the specific inhibitor and protease. For the interaction between elafin (this compound) and neutrophil elastase, a relatively high salt concentration of 0.5 M NaCl has been used successfully in assays[1][2]. It is advisable to test a range of NaCl concentrations (e.g., 50 mM to 1 M) to determine the optimal condition for your assay.

Q3: What are common components of a suitable assay buffer for this compound?

A3: A common and effective buffer system for this compound binding assays is a HEPES-based buffer. A typical composition includes 100 mM HEPES and 500 mM NaCl at a pH of 7.5 [3]. Other components that may be considered for optimization include:

  • Detergents (e.g., 0.005% Triton X-100 or 0.1% Brij 35): To prevent non-specific binding to plate surfaces and aggregation of proteins[2].

  • Blocking agents (e.g., Bovine Serum Albumin - BSA): To reduce non-specific binding.

  • Protease Inhibitor Cocktails (EDTA-free): If working with complex biological samples to prevent degradation of this compound or the target enzyme by other proteases.

Q4: How can I minimize non-specific binding in my this compound assay?

A4: Non-specific binding can be a significant issue. To minimize it, consider the following:

  • Optimize Blocking: Use appropriate blocking agents like BSA or non-binding surface plates.

  • Include Detergents: Add a low concentration of a non-ionic detergent (e.g., Tween-20 or Triton X-100) to your wash and assay buffers.

  • Adjust Ionic Strength: Varying the salt concentration can help reduce non-specific electrostatic interactions.

  • Use a Reference Surface/Channel: In techniques like Surface Plasmon Resonance (SPR), a reference surface without the ligand is crucial to subtract non-specific binding signals.

Data Presentation: Optimizing Buffer Components

The following tables summarize key quantitative data for optimizing buffer conditions in this compound binding assays.

Table 1: Recommended Buffer Composition for this compound-Neutrophil Elastase Binding Assays

Buffer ComponentRecommended ConcentrationpHReference(s)
HEPES100 mM7.5[1][2][3]
NaCl500 mM7.5[1][2][3]
Brij 350.1% (v/v)7.5[2]

Table 2: Influence of Ionic Strength on Serine Protease Inhibitor Activity

NaCl ConcentrationEffect on Protease Activity/InhibitionGeneral ObservationReference(s)
Low (e.g., < 100 mM)May result in lower or higher activity depending on the specific protease.It is crucial to test a range of concentrations.[4][5][6]
Moderate (150 mM)Often used to mimic physiological conditions.A good starting point for many assays.[1]
High (≥ 500 mM)Can enhance or inhibit activity; for some serine proteases, high salt is optimal.Has been shown to be effective for elafin-elastase interactions.[1][2][4][6]

Experimental Protocols

Neutrophil Elastase Inhibition Assay (Fluorogenic Substrate)

This protocol is adapted for a 96-well plate format to screen for this compound's inhibitory activity against human neutrophil elastase (HNE).

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5[3]

  • This compound (test inhibitor) and a known reference inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~380/500 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of this compound and the reference inhibitor in Assay Buffer.

  • Assay Protocol:

    • Add 20 µL of the inhibitor dilutions to the wells of the 96-well plate.

    • Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C[3].

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Troubleshooting Guides

Issue 1: High Background Signal
Possible Cause Troubleshooting Step
Non-specific binding of this compound or enzyme to the plate.Increase the concentration of the blocking agent (e.g., BSA) or switch to non-binding surface plates.
Autofluorescence of test compounds or buffer components.Run a control with all components except the enzyme to measure background fluorescence and subtract it from the results.
Contaminated reagents.Use fresh, high-purity reagents.
Issue 2: No or Weak Signal
Possible Cause Troubleshooting Step
Inactive enzyme or inhibitor.Verify the activity of the enzyme with a positive control inhibitor. Ensure proper storage and handling of this compound.
Sub-optimal buffer conditions.Perform a buffer optimization matrix, varying pH and ionic strength as detailed in the data tables.
Incorrect wavelength settings on the plate reader.Confirm the excitation and emission wavelengths for the specific fluorophore being used.
Issue 3: Poor Reproducibility
Possible Cause Troubleshooting Step
Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents in each well.
Temperature fluctuations.Ensure consistent incubation temperatures across the plate and between experiments.
Edge effects on the microplate.Avoid using the outer wells of the plate or ensure they are filled with buffer to maintain a humid environment.

Visualizations

This compound's Dual Mechanism of Action

Tiprelestat_Mechanism This compound's Dual Mechanism of Action cluster_inflammation Inflammatory Pathway cluster_bmpr2 BMPR2 Pathway Neutrophil Elastase Neutrophil Elastase Pro-inflammatory Signaling Pro-inflammatory Signaling Neutrophil Elastase->Pro-inflammatory Signaling activates NF-kB Activation NF-kB Activation Pro-inflammatory Signaling->NF-kB Activation p44/42 MAPK Activation p44/42 MAPK Activation Pro-inflammatory Signaling->p44/42 MAPK Activation Inflammation Inflammation NF-kB Activation->Inflammation p44/42 MAPK Activation->Inflammation Pathological BMPR2 Signaling Pathological BMPR2 Signaling Vascular Remodeling Vascular Remodeling Pathological BMPR2 Signaling->Vascular Remodeling Canonical BMPR2 Signaling Canonical BMPR2 Signaling Pathological BMPR2 Signaling->Canonical BMPR2 Signaling SMAD 1/5/8 Phosphorylation SMAD 1/5/8 Phosphorylation Canonical BMPR2 Signaling->SMAD 1/5/8 Phosphorylation leads to Vascular Homeostasis Vascular Homeostasis SMAD 1/5/8 Phosphorylation->Vascular Homeostasis This compound This compound This compound->Neutrophil Elastase inhibits This compound->Pathological BMPR2 Signaling restores to

Caption: this compound inhibits neutrophil elastase and restores BMPR2 signaling.

Experimental Workflow for this compound Binding Assay Optimization

Assay_Workflow Workflow for Binding Assay Optimization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare this compound, Neutrophil Elastase, and Substrate Stocks Buffer_Matrix Prepare Buffer Matrix (Varying pH and Ionic Strength) Reagent_Prep->Buffer_Matrix Plate_Setup Set up 96-well Plate with Inhibitor Dilutions Buffer_Matrix->Plate_Setup Enzyme_Addition Add Neutrophil Elastase and Incubate Plate_Setup->Enzyme_Addition Reaction_Start Initiate Reaction with Fluorogenic Substrate Enzyme_Addition->Reaction_Start Data_Acquisition Measure Fluorescence Kinetically Reaction_Start->Data_Acquisition Calculate_Rates Calculate Reaction Rates Data_Acquisition->Calculate_Rates Determine_Inhibition Determine Percent Inhibition Calculate_Rates->Determine_Inhibition IC50_Calculation Calculate IC50 Values Determine_Inhibition->IC50_Calculation Optimal_Conditions Identify Optimal Buffer Conditions IC50_Calculation->Optimal_Conditions

References

Technical Support Center: Recombinant Elafin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of recombinant elafin.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the expression, refolding, and purification of recombinant elafin.

Expression & Yield

Q1: My recombinant elafin expression levels in E. coli are very low. What can I do to improve the yield?

A1: Low expression of recombinant elafin in E. coli can be attributed to several factors. Here are some troubleshooting steps:

  • Codon Optimization: Ensure the DNA sequence of your elafin construct is optimized for E. coli codon usage. This can significantly improve translation efficiency.

  • Promoter Strength: If you are using a strong promoter like T7, the high level of expression might be toxic to the cells. Consider switching to a weaker or more tightly regulated promoter.

  • Induction Conditions: Optimize the inducer (e.g., IPTG) concentration and the induction time and temperature. Lowering the induction temperature (e.g., to 16-25°C) and extending the induction time can sometimes increase the yield of soluble protein.

  • Host Strain: Different E. coli strains have varying capacities for expressing recombinant proteins. Consider trying different expression strains, such as BL21(DE3) pLysS, which can help control basal expression levels.

  • Plasmid Stability: Verify the integrity of your expression plasmid. Plasmid instability can lead to a decrease in the number of cells producing the target protein.

Q2: I am expressing elafin in Pichia pastoris, but the secretion yield is poor. How can I enhance secretion?

A2: Optimizing secretion in P. pastoris often involves a multi-faceted approach:

  • Methanol (B129727) Induction: Ensure optimal methanol concentration (typically 0.5-1.0%) during induction. Also, optimize the induction time.

  • pH of the Medium: The pH of the culture medium can significantly impact protein stability and secretion. For some secreted proteins, maintaining a pH of around 6.0 has been shown to be optimal.[1][2]

  • Proteolysis: Secreted elafin can be susceptible to degradation by proteases in the culture medium. Adding protease inhibitors or using protease-deficient host strains can mitigate this issue.

  • Secretion Signal: The choice of secretion signal peptide can influence the efficiency of protein translocation into the secretory pathway. Consider testing different signal peptides.

  • Culture Conditions: Ensure adequate aeration and agitation during fermentation to maintain cell health and protein production.

Inclusion Bodies & Refolding

Q3: My elafin is expressed as insoluble inclusion bodies in E. coli. How can I obtain active, properly folded protein?

A3: Expression in inclusion bodies is a common challenge. The general strategy involves isolation of inclusion bodies, solubilization, and subsequent refolding.

  • Isolation and Washing: After cell lysis, inclusion bodies can be pelleted by centrifugation. Washing the inclusion bodies with buffers containing low concentrations of denaturants (e.g., 1-2 M urea) and detergents (e.g., Triton X-100) can help remove contaminating proteins.

  • Solubilization: Solubilize the washed inclusion bodies using strong denaturants like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea. The presence of a reducing agent (e.g., DTT or β-mercaptoethanol) is crucial to reduce any incorrect disulfide bonds.

  • Refolding: The key is to remove the denaturant in a controlled manner to allow the protein to refold into its native conformation. Common methods include:

    • Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant.

    • Dilution: Rapid or stepwise dilution of the solubilized protein into a large volume of refolding buffer.

    • On-Column Refolding: Binding the solubilized, denatured protein to a chromatography column (e.g., Ni-NTA for His-tagged elafin) and then washing with a gradient of decreasing denaturant concentration. This method can be very efficient as it combines purification and refolding.[3][4]

Q4: My elafin precipitates during the refolding process. How can I prevent this aggregation?

A4: Protein aggregation is a major hurdle during refolding. Here are several strategies to minimize it:

  • Optimize Protein Concentration: Refolding is highly concentration-dependent. Lowering the initial protein concentration can reduce intermolecular interactions that lead to aggregation.

  • Refolding Buffer Composition:

    • pH and Ionic Strength: The pH and salt concentration of the refolding buffer should be optimized to ensure the protein is in a soluble and stable state.

    • Additives: The inclusion of certain additives can aid in proper folding and prevent aggregation:

      • L-Arginine and L-Glutamate: These amino acids can act as aggregation suppressors.

      • Sugars and Polyols: Sucrose or glycerol (B35011) can stabilize the native state of the protein.

      • Redox System: A redox pair, such as reduced and oxidized glutathione (B108866) (GSH/GSSG), is essential for correct disulfide bond formation in elafin.

  • Temperature: Perform refolding at a lower temperature (e.g., 4°C) to slow down the aggregation process.

Purification & Purity

Q5: I am using affinity chromatography (e.g., His-tag/Ni-NTA) for elafin purification, but the purity is low.

A5: Low purity after affinity chromatography can be due to non-specific binding of contaminating proteins.

  • Washing Steps: Increase the stringency of your wash steps. This can be achieved by:

    • Increasing the concentration of the competing agent (e.g., imidazole (B134444) for His-tagged proteins) in the wash buffer.

    • Increasing the salt concentration in the wash buffer to disrupt ionic interactions.

    • Adding a non-ionic detergent (e.g., Tween-20) to the wash buffer to reduce hydrophobic interactions.

  • Host Protein Contamination: Some E. coli proteins are known to co-purify with His-tagged proteins. Using a different expression host or adding a subsequent purification step, such as ion exchange or size exclusion chromatography, can improve purity.

  • Proteolytic Degradation: If the lower molecular weight bands are degradation products of elafin, add protease inhibitors to your lysis and purification buffers.

Q6: My elafin appears to be degrading during purification. What can I do to maintain its integrity?

A6: Elafin can be susceptible to proteolytic cleavage, sometimes even by its target proteases if they are present as contaminants.[5][6]

  • Protease Inhibitors: Use a broad-spectrum protease inhibitor cocktail during cell lysis and purification.

  • Temperature: Perform all purification steps at low temperatures (4°C) to minimize protease activity.

  • Speed: Minimize the duration of the purification process to reduce the time the protein is exposed to potential proteases.

  • Purity of Reagents: Ensure that all buffers and reagents are free of protease contamination.

Data Presentation: Purification Tables

The following tables provide representative data for the purification of recombinant elafin from E. coli (with refolding from inclusion bodies) and secreted from Pichia pastoris. Note that these are illustrative examples, and actual yields and purity will vary depending on the specific experimental conditions.

Table 1: Representative Purification of Recombinant Elafin from E. coli Inclusion Bodies

Purification StepTotal Protein (mg)Elafin Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Solubilized Inclusion Bodies20010,000501001
On-Column Refolding (IMAC)208,000400808
Ion Exchange Chromatography127,2006007212
Size Exclusion Chromatography106,8006806813.6

Table 2: Representative Purification of Secreted Recombinant Elafin from Pichia pastoris

Purification StepTotal Protein (mg)Elafin Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Concentrated Supernatant50015,000301001
Ion Exchange Chromatography3012,0004008013.3
Size Exclusion Chromatography2511,2504507515

Experimental Protocols

Protocol 1: On-Column Refolding of His-tagged Elafin from E. coli Inclusion Bodies

This protocol describes the purification and refolding of His-tagged elafin expressed in E. coli inclusion bodies using Immobilized Metal Affinity Chromatography (IMAC).

  • Inclusion Body Isolation and Solubilization:

    • Resuspend the cell pellet from a 1 L culture in 40 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

    • Incubate on ice for 30 minutes, then sonicate on ice until the solution is no longer viscous.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

    • Wash the inclusion body pellet twice with a wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1% Triton X-100).

    • Solubilize the washed inclusion bodies in 20 mL of solubilization buffer (50 mM Tris-HCl, pH 8.0, 6 M GdnHCl, 300 mM NaCl, 10 mM imidazole, 10 mM DTT).

  • On-Column Refolding:

    • Equilibrate a Ni-NTA column with solubilization buffer.

    • Load the solubilized protein onto the column.

    • Wash the column with 10 column volumes of solubilization buffer.

    • To initiate refolding, wash the column with a linear gradient from solubilization buffer to a refolding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM GSH, 0.1 mM GSSG) over 20 column volumes.

    • Wash with 5 column volumes of refolding buffer.

  • Elution:

    • Elute the refolded elafin with an elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Collect fractions and analyze by SDS-PAGE for purity.

    • Pool the pure fractions and dialyze against a suitable storage buffer.

Protocol 2: Purification of Secreted Elafin from Pichia pastoris

This protocol details the purification of elafin secreted into the culture medium by P. pastoris.

  • Harvesting and Concentration:

    • Centrifuge the P. pastoris culture at 5,000 x g for 20 minutes to pellet the cells.

    • Collect the supernatant and filter it through a 0.45 µm filter to remove any remaining cells and debris.

    • Concentrate the supernatant using tangential flow filtration or a similar method with an appropriate molecular weight cutoff membrane (e.g., 3 kDa).

  • Ion Exchange Chromatography (Cation Exchange):

    • Equilibrate a cation exchange column (e.g., SP Sepharose) with a low salt buffer (e.g., 20 mM MES, pH 6.0).

    • Adjust the pH and conductivity of the concentrated supernatant to match the equilibration buffer.

    • Load the sample onto the column.

    • Wash the column with 10 column volumes of the low salt buffer to remove unbound proteins.

    • Elute the bound elafin using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in 20 mM MES, pH 6.0).

    • Collect fractions and identify those containing pure elafin by SDS-PAGE.

  • Size Exclusion Chromatography (Polishing Step):

    • Pool the pure fractions from the ion exchange step and concentrate them.

    • Equilibrate a size exclusion chromatography column (e.g., Superdex 75) with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Load the concentrated sample onto the column.

    • Elute with the storage buffer and collect fractions corresponding to the monomeric elafin.

    • Assess the purity of the final product by SDS-PAGE.

Visualizations

Experimental Workflow for Elafin Purification from E. coli

elafin_purification_ecoli cluster_expression Expression in E. coli cluster_lysis Cell Lysis & Inclusion Body Isolation cluster_purification Purification & Refolding cluster_analysis Analysis expr Expression of His-tagged Elafin lysis Cell Lysis (Sonication) expr->lysis cent1 Centrifugation lysis->cent1 wash_ib Wash Inclusion Bodies cent1->wash_ib solubilize Solubilization (6M GdnHCl, DTT) wash_ib->solubilize imac On-Column Refolding (IMAC) solubilize->imac iex Ion Exchange Chromatography imac->iex sec Size Exclusion Chromatography iex->sec analysis SDS-PAGE & Activity Assay sec->analysis

Caption: Workflow for recombinant elafin purification from E. coli inclusion bodies.

Elafin's Role in the NF-κB Signaling Pathway

Elafin is known to exert anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] This pathway is a central regulator of inflammation. Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Elafin can interfere with this process by preventing the degradation of IκBα and IκBβ.[7]

elafin_nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p P-IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Proteasome Proteasome IkB_p->Proteasome degradation Inflammation Inflammatory Gene Expression Nucleus->Inflammation activates Elafin Elafin Elafin->Proteasome inhibits

Caption: Elafin inhibits NF-κB activation by preventing IκB degradation.

References

Validation & Comparative

A Comparative Analysis of Tiprelestat and Sivelestat for the Treatment of Acute Lung Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two neutrophil elastase inhibitors, Tiprelestat and Sivelestat (B1662846), in the context of treating acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS). While both agents target a key driver of inflammatory lung damage, a direct head-to-head clinical comparison is not yet available. This document synthesizes the existing preclinical and clinical data to offer an objective overview of their respective mechanisms, and therapeutic potential.

Mechanism of Action: Targeting Neutrophil Elastase

Both this compound and Sivelestat are potent inhibitors of neutrophil elastase, a serine protease released by activated neutrophils that plays a critical role in the pathogenesis of ALI/ARDS.[1] Uncontrolled neutrophil elastase activity contributes to the breakdown of the extracellular matrix, increased vascular permeability, and the amplification of the inflammatory cascade within the lungs.[2]

Sivelestat is a synthetic, small-molecule competitive inhibitor that specifically targets neutrophil elastase.[1][3] Its action mitigates lung tissue damage by preventing the degradation of essential structural proteins.[3]

This compound , a recombinant form of the human protein elafin, also acts as a potent and reversible inhibitor of neutrophil elastase and proteinase 3.[4][5] Beyond direct enzyme inhibition, this compound has been shown to inhibit the formation of neutrophil exosomes and neutrophil extracellular traps (NETs), further dampening the inflammatory response.[4][6]

Signaling Pathways

The anti-inflammatory effects of both drugs are mediated through the modulation of key intracellular signaling pathways.

Sivelestat has been demonstrated to:

  • Inhibit the JNK/NF-κB pathway: By suppressing the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB), Sivelestat reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]

  • Activate the Nrf2/HO-1 pathway: Sivelestat promotes the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[8]

  • Inhibit the PI3K/AKT/mTOR pathway: This pathway is implicated in cell survival and proliferation, and its inhibition by Sivelestat may contribute to the resolution of inflammation.[9]

  • Upregulate the ACE2/Ang-(1–7)/Mas receptor axis: This pathway is known to have protective effects in the lungs, and its upregulation by Sivelestat may contribute to its therapeutic efficacy.[10]

This compound is known to:

  • Inhibit NF-κB activation: Similar to Sivelestat, this compound can prevent the degradation of IκBα and IκBβ, key steps in the activation of the pro-inflammatory NF-κB pathway.[11]

  • Restore pathologic bone morphogenic protein (BMP) signaling: This is a key mechanism being explored in the context of pulmonary arterial hypertension, a condition characterized by vascular remodeling.[4][5]

G cluster_sivelestat Sivelestat Signaling Pathways cluster_this compound This compound Signaling Pathways Sivelestat Sivelestat JNK_NFkB JNK/NF-κB Pathway Sivelestat->JNK_NFkB Inhibits Nrf2_HO1 Nrf2/HO-1 Pathway Sivelestat->Nrf2_HO1 Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Sivelestat->PI3K_AKT_mTOR Inhibits ACE2_Ang ACE2/Ang-(1–7)/Mas Receptor Sivelestat->ACE2_Ang Upregulates Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) JNK_NFkB->Pro_inflammatory_Cytokines Antioxidant_Response ↑ Antioxidant & Cytoprotective Genes Nrf2_HO1->Antioxidant_Response Lung_Protection ↑ Lung Protection ACE2_Ang->Lung_Protection This compound This compound NFkB_Activation NF-κB Activation This compound->NFkB_Activation Inhibits BMP_Signaling BMP Signaling This compound->BMP_Signaling Restores NETs Neutrophil Extracellular Traps (NETs) Formation This compound->NETs Inhibits Pro_inflammatory_Response ↓ Pro-inflammatory Response NFkB_Activation->Pro_inflammatory_Response Vascular_Remodeling ↓ Vascular Remodeling BMP_Signaling->Vascular_Remodeling

Caption: Signaling pathways modulated by Sivelestat and this compound.

Preclinical Data Summary

Sivelestat

Sivelestat has been extensively studied in various preclinical models of ALI.

ModelKey FindingsReference
LPS-induced ALI in rats - Reduced lung wet/dry ratio- Decreased inflammatory cell infiltration- Lowered levels of TNF-α and IL-6 in serum and BAL fluid- Improved lung histopathology[8][9]
Acid aspiration-induced ALI - Improved survival- Reduced protein concentration and leukocyte count in BAL fluid- Decreased neutrophil elastase activity in BAL fluid[12]
Cecal ligation and puncture (CLP)-induced sepsis in rats - Inhibited NE activity- Restored mean arterial pressure and glomerular filtration rate- Reduced pro-inflammatory factors- Improved survival rate[8]
This compound

Preclinical data for this compound in ALI is less extensive, with a focus on ventilator-induced lung injury and related inflammatory conditions.

ModelKey FindingsReference
Ventilator-induced lung injury in newborn mice - Suppressed lung elastase activity and apoptosis- Increased lung abundance of nuclear Klf4 protein (a transcription factor with protective roles in the lung)[11]
Hypoxic pulmonary hypertension in mice - Attenuated hypoxic pulmonary hypertension- Reduced elastase activity and reversed pulmonary hypertension[11]
LPS-induced inflammation in U937 cells (in vitro) - Inhibited LPS-induced MCP-1 production- Down-regulated LPS-induced AP-1 and NF-κB activation[11]

Clinical Data Summary

Sivelestat

Sivelestat has been evaluated in numerous clinical trials for ALI/ARDS, with some conflicting results. However, several studies and meta-analyses suggest potential benefits, particularly in specific patient populations.

Study TypeKey FindingsReference
Meta-analysis (6 RCTs, 804 patients) - Significantly increased PaO₂/FiO₂ ratio (after sensitivity analysis)- No significant effect on 28-30 day mortality, ventilation days, or ICU stays[13]
Meta-analysis (15 studies, 2050 patients) - Reduced 28–30 day mortality (RR = 0.81)- Shortened mechanical ventilation time and ICU stays- Increased ventilator-free days- Improved PaO₂/FiO₂ on day 3[2]
RCT in sepsis-induced ARDS (70 patients) - Improved PaO₂/FiO₂ ratio on day 5 (55.9% vs 19.4% in placebo)- Improved 28-day survival rate (HR = 0.32)[14][15]
Retrospective study in pediatric ARDS (212 patients) - Improved PaO₂/FiO₂ at 48h and 72h- Lower plateau pressure at 24h, 48h, and 72h- Higher cumulative survival[16]
Retrospective study post-abdominal sepsis surgery (49 patients) - Shorter ventilator days (6.6 vs 11.1 days)- Shorter ICU stay (8.5 vs 13.3 days)[17]
This compound

Clinical data for this compound in ALI/ARDS is limited. A recent trial in hospitalized COVID-19 patients provides some initial safety and exploratory efficacy data.

Study TypeKey FindingsReference
Phase Ib/II COMCOVID trial (17 hospitalized COVID-19 patients) - Safe and well-tolerated- No accumulation in blood plasma- Lower average number of days requiring oxygen support (2.4 vs 4.0 days in placebo) (not statistically significant due to small sample size)[18][19]

Experimental Protocols

Sivelestat: LPS-Induced ALI in Rats

A common preclinical model to evaluate the efficacy of Sivelestat involves the induction of acute lung injury in rats using lipopolysaccharide (LPS).

G start Start: Acclimatize Sprague-Dawley rats lps_induction Induce ALI: Intratracheal or intraperitoneal LPS administration start->lps_induction treatment Treatment: Intraperitoneal Sivelestat (e.g., 50 or 100 mg/kg) 12h post-LPS for 6 days lps_induction->treatment assessment Assessment: - Lung wet/dry ratio - Histopathology - Inflammatory cells in BALF - Cytokine levels (serum, BALF) - Oxidative stress markers treatment->assessment end End: Data Analysis assessment->end G start Start: Newborn mice ventilation Induce Lung Injury: Mechanical ventilation with O₂-rich gas start->ventilation treatment Treatment: Intranasal inhalation of This compound (1 mg/kg) ventilation->treatment assessment Assessment: - Lung elastase activity - Apoptosis markers - Lung protein expression (e.g., Klf4) treatment->assessment end End: Data Analysis assessment->end

References

A Comparative Guide to Neutrophil Elastase Inhibitors: Tiprelestat and Alpha-1 Antitrypsin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tiprelestat and Alpha-1 Antitrypsin (AAT), two key inhibitors of neutrophil elastase. This document outlines their respective mechanisms of action, summarizes available clinical and preclinical data, and presents detailed experimental methodologies to support further investigation.

At a Glance: this compound vs. Alpha-1 Antitrypsin

FeatureThis compoundAlpha-1 Antitrypsin (AAT)
Synonyms Recombinant Human ElafinA1AT, α1-proteinase inhibitor (A1PI)
Molecular Nature Recombinant human proteinGlycoprotein naturally produced by the liver
Primary Target Neutrophil elastase and Proteinase 3[1][2]Primarily neutrophil elastase, but also other proteases[3][4]
Mechanism of Action Potent, reversible inhibitor of neutrophil elastase and proteinase 3[1][2]. Also inhibits NF-κB signaling and the formation of neutrophil extracellular traps (NETs)[1][5].Forms a 1:1 complex with target proteases, leading to their irreversible inactivation. Protects tissues from proteolytic damage by inflammatory enzymes[3][6].
Primary Therapeutic Focus Pulmonary Arterial Hypertension (PAH)[1][7][8], postoperative inflammatory complications[1].Treatment of lung disease (emphysema) in individuals with Alpha-1 Antitrypsin Deficiency (AATD)[6][9].
Clinical Development Stage Phase II clinical trials planned for PAH[7][8][10]. Phase Ib/II completed for COVID-19[2][11][12].Approved for clinical use as augmentation therapy for AATD[13][14]. Ongoing research into gene and RNA-based therapies[15][16][17].

Mechanism of Action and Signaling Pathways

Both this compound and Alpha-1 Antitrypsin target neutrophil elastase, a key enzyme involved in inflammation and tissue damage. However, their broader mechanisms and downstream effects show some distinctions.

This compound , a recombinant form of the human protein elafin, is a potent and reversible inhibitor of both neutrophil elastase and proteinase 3.[1][2] Its mechanism extends beyond simple enzyme inhibition. This compound has been shown to inhibit the pro-inflammatory transcription factor NF-κB and to suppress the formation of neutrophil extracellular traps (NETs), which are implicated in various inflammatory and autoimmune diseases.[1] In the context of Pulmonary Arterial Hypertension (PAH), this compound is also reported to restore bone morphogenetic protein receptor 2 (BMPR2) signaling, a pathway crucial for vascular health that is often dysfunctional in PAH patients.[7][8]

Alpha-1 Antitrypsin is the body's natural inhibitor of neutrophil elastase.[4][6] Produced primarily in the liver, AAT circulates in the blood and protects tissues, particularly the delicate structures of the lungs, from proteolytic damage by elastase released from neutrophils during an inflammatory response.[4][6][18] In individuals with AAT deficiency, a genetic disorder, insufficient levels of AAT lead to unchecked elastase activity and progressive lung destruction, resulting in conditions like emphysema.[6][18][19] Augmentation therapy with AAT aims to restore the protease-antiprotease balance in these patients.[6]

Signaling Pathway of Neutrophil Elastase-Mediated Inflammation and its Inhibition

G cluster_inflammation Inflammatory Stimulus (e.g., Infection, Injury) cluster_neutrophil Neutrophil Activation cluster_damage Tissue Damage Cascade cluster_inhibition Inhibition Pathways Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil Neutrophil Elastase Release Neutrophil Elastase Release Neutrophil->Neutrophil Elastase Release Extracellular Matrix Degradation Extracellular Matrix Degradation Neutrophil Elastase Release->Extracellular Matrix Degradation degrades elastin Pro-inflammatory Cytokine Release Pro-inflammatory Cytokine Release Neutrophil Elastase Release->Pro-inflammatory Cytokine Release Tissue Damage & Inflammation Tissue Damage & Inflammation Extracellular Matrix Degradation->Tissue Damage & Inflammation Pro-inflammatory Cytokine Release->Tissue Damage & Inflammation This compound This compound This compound->Neutrophil Elastase Release inhibits Alpha-1 Antitrypsin Alpha-1 Antitrypsin Alpha-1 Antitrypsin->Neutrophil Elastase Release inhibits

Caption: Inhibition of Neutrophil Elastase-Mediated Tissue Damage.

Comparative Efficacy and Clinical Data

Direct comparative efficacy trials between this compound and AAT are not available due to their development for different primary indications. The following tables summarize key clinical findings for each agent in their respective target populations.

This compound Clinical Data
Trial PhaseIndicationKey FindingsReference
Phase Ib/II (COMCOVID)Hospitalized COVID-19 patientsThe trial did not meet its target enrollment due to the evolving pandemic. While definitive efficacy conclusions could not be drawn, the data suggested a trend towards fewer days on oxygen support in the this compound group (2.4 days) compared to placebo (4.0 days). The study reinforced the safety and tolerability of this compound.[2][11][12]
PreclinicalPulmonary Arterial Hypertension (PAH)In animal models, this compound has been shown to reduce vascular remodeling and reverse pulmonary hypertension.[7][20]
Planned Phase II (ATHENA)Pulmonary Arterial Hypertension (PAH)A randomized, double-blind, placebo-controlled trial is planned to evaluate the efficacy and safety of this compound in 90 PAH patients. The primary endpoint will be the change in pulmonary vascular resistance.[7][8][21]
Alpha-1 Antitrypsin Augmentation Therapy Clinical Data
Study DesignIndicationKey FindingsReference
Randomized, Placebo-Controlled TrialsEmphysema in AAT DeficiencyAugmentation therapy has been shown to significantly reduce the decline in lung density as measured by CT, indicating a slowing of emphysema progression.[14][22]
Observational StudiesEmphysema in AAT DeficiencyLong-term observational studies suggest that AAT augmentation therapy is associated with a slower decline in lung function (FEV1) and may improve survival in certain patient subgroups.[23]
Various Clinical TrialsEmphysema in AAT DeficiencyIntravenous AAT therapy is considered safe and effective for slowing the progression of emphysema in individuals with severe AAT deficiency.[13][23]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental workflows for evaluating the efficacy of neutrophil elastase inhibitors.

In Vitro Neutrophil Elastase Inhibition Assay Workflow

G cluster_workflow In Vitro Elastase Inhibition Assay Start Start Prepare Reagents Prepare Human Neutrophil Elastase (HNE), Fluorogenic Substrate, and Inhibitor (this compound or AAT) Start->Prepare Reagents Incubate Pre-incubate HNE with varying concentrations of inhibitor Prepare Reagents->Incubate Add Substrate Add fluorogenic substrate to initiate reaction Incubate->Add Substrate Measure Fluorescence Monitor fluorescence intensity over time using a plate reader Add Substrate->Measure Fluorescence Calculate IC50 Determine the half-maximal inhibitory concentration (IC50) Measure Fluorescence->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for determining in vitro inhibitory potency.

Protocol:

  • Reagent Preparation: Prepare solutions of human neutrophil elastase (HNE), a fluorogenic elastase substrate (e.g., MeOSuc-AAPV-AMC), and the test inhibitors (this compound or AAT) in an appropriate assay buffer.

  • Incubation: In a 96-well plate, pre-incubate a fixed concentration of HNE with a serial dilution of the inhibitor for a specified time at room temperature.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader, taking kinetic readings over a set period.

  • Data Analysis: Determine the rate of substrate cleavage for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Model of Pulmonary Inflammation Experimental Workflow

G cluster_workflow In Vivo Model of Acute Lung Injury Start Start Animal Acclimatization Acclimatize rodents (e.g., mice or rats) to laboratory conditions Start->Animal Acclimatization Group Assignment Randomly assign animals to treatment groups (Vehicle, this compound, AAT) Animal Acclimatization->Group Assignment Induce Lung Injury Induce acute lung injury via intratracheal administration of lipopolysaccharide (LPS) Group Assignment->Induce Lung Injury Administer Treatment Administer test articles (this compound or AAT) at predetermined time points (pre- or post-LPS) Induce Lung Injury->Administer Treatment Sample Collection At a specified endpoint, collect bronchoalveolar lavage fluid (BALF) and lung tissue Administer Treatment->Sample Collection Analysis Analyze BALF for inflammatory cell counts and cytokine levels. Process lung tissue for histology and gene expression analysis. Sample Collection->Analysis End End Analysis->End

Caption: Workflow for evaluating in vivo anti-inflammatory efficacy.

Protocol:

  • Animal Model: Utilize a relevant animal model of lung inflammation, such as lipopolysaccharide (LPS)-induced acute lung injury in mice.

  • Treatment Groups: Establish multiple treatment groups, including a vehicle control, and groups receiving different doses of this compound or AAT.

  • Induction of Injury: Administer LPS intratracheally to induce an inflammatory response in the lungs.

  • Therapeutic Intervention: Administer the test compounds via a relevant route (e.g., intravenous, subcutaneous, or intranasal) at specified time points relative to the LPS challenge.

Conclusion

This compound and Alpha-1 Antitrypsin are both significant inhibitors of neutrophil elastase with distinct therapeutic applications. AAT is an established therapy for a well-defined genetic deficiency, with a primary role in protecting the lungs from proteolytic damage. This compound is an investigational drug with a broader anti-inflammatory profile, currently being explored for its potential in complex multifactorial diseases like PAH. While a direct comparison of their efficacy is not feasible due to differing indications, the available data highlight their individual strengths in their respective therapeutic contexts. Further research and clinical trials will continue to delineate the full therapeutic potential of these important protease inhibitors.

References

Tiprelestat: A Novel Therapeutic Candidate for Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Preclinical Efficacy and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by vascular remodeling of the small pulmonary arteries, leading to increased pulmonary vascular resistance and right heart failure. Current therapeutic strategies primarily focus on vasodilation, but often fail to address the underlying vascular pathology. Tiprelestat, a recombinant form of the human protein elafin, is an emerging therapeutic agent with a novel mechanism of action that targets both inflammation and the deficient bone morphogenetic protein receptor 2 (BMPR2) signaling implicated in PAH pathogenesis. This guide provides a comprehensive comparison of this compound's preclinical performance with established PAH therapies, supported by experimental data, to inform researchers and drug development professionals.

Mechanism of Action: A Dual Approach

This compound distinguishes itself from existing PAH therapies by its dual mechanism of action. It is a potent inhibitor of neutrophil elastase and proteinase 3, enzymes that are elevated in PAH patients and contribute to inflammation and tissue remodeling.[1][2] Additionally, this compound has been shown to amplify BMPR2 signaling, a critical pathway for maintaining pulmonary vascular homeostasis that is often impaired in PAH.[3][4] This dual action suggests a disease-modifying potential that goes beyond simple vasodilation.

Tiprelestat_Mechanism_of_Action cluster_inflammation Inflammatory Pathway cluster_bmpr2 BMPR2 Signaling Pathway Neutrophils Neutrophils Neutrophil Elastase Neutrophil Elastase Neutrophils->Neutrophil Elastase releases Proteinase 3 Proteinase 3 Neutrophils->Proteinase 3 releases Inflammation & Tissue Remodeling Inflammation & Tissue Remodeling Neutrophil Elastase->Inflammation & Tissue Remodeling Proteinase 3->Inflammation & Tissue Remodeling BMPR2 BMPR2 pSMAD pSMAD BMPR2->pSMAD phosphorylates PAH Pathogenesis PAH Pathogenesis BMPR2->PAH Pathogenesis impaired in PAH BMP Ligand BMP Ligand BMP Ligand->BMPR2 activates Vascular Homeostasis Vascular Homeostasis pSMAD->Vascular Homeostasis promotes This compound This compound This compound->Neutrophil Elastase inhibits This compound->Proteinase 3 inhibits This compound->BMPR2 amplifies signaling

This compound's dual mechanism of action in PAH.

Preclinical Efficacy in a Severe PAH Model

The therapeutic potential of this compound has been evaluated in the Sugen/hypoxia (SuHx) rat model, which closely mimics the pathology of severe, angioproliferative PAH in humans. A key study by Nickel et al. (2015) demonstrated that this compound not only prevents, but also reverses established pulmonary hypertension in this model.[3]

Comparative Preclinical Data

While direct head-to-head preclinical studies comparing this compound with other PAH therapies are not yet available, the following tables summarize the significant findings for this compound in the SuHx model and provide a general comparison with the known effects of standard-of-care treatments from other preclinical studies.

Table 1: Hemodynamic and Right Ventricular Hypertrophy Improvements

ParameterSugen/Hypoxia (Control)This compound (elafin) TreatmentSildenafil (representative data)Bosentan (representative data)
Right Ventricular Systolic Pressure (RVSP, mm Hg) ~80~40 Variable reductionVariable reduction
Fulton Index (RV/LV+S) ~0.6~0.3 Variable reductionVariable reduction

Data for this compound from Nickel et al. (2015) in the SuHx rat model.[3] Data for Sildenafil and Bosentan are representative of effects seen in various preclinical PAH models, as direct comparative data in the SuHx model is not available.

Table 2: Vascular Remodeling Improvements

ParameterSugen/Hypoxia (Control)This compound (elafin) TreatmentSildenafil (representative data)Bosentan (representative data)
Occluded Pulmonary Arteries (%) ~35%~15% Partial reductionPartial reduction
Muscularized Pulmonary Arteries (%) ~75%~40% Partial reductionPartial reduction

Data for this compound from Nickel et al. (2015) in the SuHx rat model.[3] Data for Sildenafil and Bosentan are representative of effects seen in various preclinical PAH models.

These data highlight this compound's profound impact on reversing key pathological features of severe PAH in a well-established animal model. The significant reduction in RVSP, right ventricular hypertrophy, and the reversal of vascular remodeling suggest a potential for disease modification that is a primary goal of novel PAH therapies.

Experimental Protocols

The robust preclinical data for this compound was generated using the Sugen/hypoxia-induced PAH model in rats.

Sugen/Hypoxia (SuHx) Rat Model of PAH

This model is considered the gold standard for inducing a severe PAH phenotype that recapitulates many aspects of the human disease, including plexiform-like lesions.

SuHx_Model_Workflow Start Start Sugen (SU5416) injection Sugen (SU5416) injection Start->Sugen (SU5416) injection Chronic Hypoxia (3 weeks) Chronic Hypoxia (3 weeks) Sugen (SU5416) injection->Chronic Hypoxia (3 weeks) Normoxia (2 weeks) Normoxia (2 weeks) Chronic Hypoxia (3 weeks)->Normoxia (2 weeks) PAH Development PAH Development Normoxia (2 weeks)->PAH Development This compound Treatment This compound Treatment PAH Development->this compound Treatment Endpoint Analysis Endpoint Analysis This compound Treatment->Endpoint Analysis

Workflow for the Sugen/hypoxia PAH model and this compound treatment.

Methodology:

  • Induction of PAH: Male Sprague-Dawley rats are injected subcutaneously with a single dose of the VEGF receptor antagonist, Sugen 5416 (20 mg/kg).

  • Hypoxic Exposure: The animals are then housed in a hypoxic environment (10% oxygen) for three weeks to induce severe pulmonary hypertension.

  • Return to Normoxia: Following the hypoxic period, the rats are returned to normoxic conditions (21% oxygen) for a further two weeks, during which the disease progresses.

  • Therapeutic Intervention: In the study by Nickel et al. (2015), treatment with this compound (elafin) or vehicle was initiated after the development of severe PAH and continued for 14 days.[3]

  • Endpoint Analysis: Key parameters were measured at the end of the study, including:

    • Hemodynamics: Right ventricular systolic pressure (RVSP) was measured via right heart catheterization.

    • Right Ventricular Hypertrophy: The ratio of the right ventricular free wall weight to the left ventricle plus septum weight (Fulton Index) was calculated.

    • Vascular Remodeling: Lung tissue was histologically analyzed to quantify the percentage of muscularized and occluded small pulmonary arteries.

Comparison with Standard of Care and Emerging Therapies

Current FDA-approved therapies for PAH primarily target three pathways: the prostacyclin, endothelin, and nitric oxide pathways. These treatments, including prostacyclin analogs (e.g., epoprostenol), endothelin receptor antagonists (ERAs; e.g., bosentan), and phosphodiesterase-5 (PDE5) inhibitors (e.g., sildenafil), are mainly vasodilators and have shown limited effects on reversing the underlying vascular remodeling.

This compound's mechanism of action, by directly targeting inflammation and restoring BMPR2 signaling, offers a potentially synergistic or superior approach to the current standard of care. Its ability to reverse established vascular remodeling in a severe animal model is a key differentiator and holds significant promise for a disease-modifying therapy.

Future Directions and Clinical Development

This compound has demonstrated an excellent safety profile in five clinical trials involving over 100 individuals.[5][6] A 6-month GLP-toxicology study in rats also reinforced its favorable safety profile.[1] Based on the promising preclinical data and safety profile, a Phase II clinical trial, named the ATHENA study, is planned to be initiated by Stanford University in mid-2026 to evaluate the efficacy and safety of this compound in PAH patients.[1][5] The primary endpoint of this trial will be the change in pulmonary vascular resistance (PVR), a direct measure of the severity of the disease.[7][8]

Conclusion

This compound represents a promising novel therapeutic candidate for PAH with a unique, dual mechanism of action that addresses both inflammation and impaired BMPR2 signaling. Preclinical studies in the stringent Sugen/hypoxia rat model have demonstrated its ability to reverse severe pulmonary hypertension and vascular remodeling. This potential for disease modification distinguishes this compound from current vasodilator-based therapies and warrants its further investigation in clinical trials as a potentially transformative treatment for patients with PAH.

References

Assessing the Specificity of Tiprelestat for Neutrophil Elastase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tiprelestat's specificity for neutrophil elastase against other neutrophil elastase inhibitors. The information presented herein is supported by experimental data to aid in the selection of appropriate research and therapeutic agents.

Introduction to Neutrophil Elastase Inhibitors

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. While it plays a crucial role in host defense by degrading proteins of pathogens, its unregulated activity can lead to tissue damage and is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. Consequently, the inhibition of neutrophil elastase is a key therapeutic strategy. This guide focuses on this compound and compares its specificity with two other notable inhibitors: Sivelestat and Alvelestat.

This compound is a recombinant form of human elafin, a potent and reversible inhibitor of neutrophil elastase and proteinase 3.[1] It is being investigated for several inflammatory conditions, including pulmonary arterial hypertension.

Sivelestat is a synthetic, competitive, and reversible inhibitor of neutrophil elastase. It is approved in some countries for the treatment of acute lung injury associated with systemic inflammatory response syndrome.

Alvelestat is an oral, reversible, and highly selective inhibitor of neutrophil elastase that has been investigated for the treatment of inflammatory lung diseases such as Alpha-1 Antitrypsin Deficiency (AATD).

Comparative Specificity and Potency

The specificity of a protease inhibitor is a critical determinant of its therapeutic utility, as off-target inhibition can lead to undesirable side effects. The inhibitory constant (Ki) is a measure of the inhibitor's potency, with a lower Ki value indicating a more potent inhibitor.

The following table summarizes the available inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound, Sivelestat, and Alvelestat against a panel of serine proteases. This data provides a quantitative comparison of their specificity.

InhibitorTarget ProteaseKiIC50Selectivity Profile
This compound (Recombinant Elafin) Human Neutrophil Elastase 6 x 10-10 M -Highly selective for neutrophil elastase and proteinase 3. Does not inhibit cathepsin G, trypsin, or chymotrypsin.
Proteinase 3 4.2 x 10-10 M -
Cathepsin G No Inhibition-
Trypsin No Inhibition-
Chymotrypsin No Inhibition-
Sivelestat Human Neutrophil Elastase 200 nM44 nMReported to be a specific inhibitor of neutrophil elastase. Quantitative Ki data against other neutrophil serine proteases is limited.
Proteinase 3 Data not available-
Cathepsin G Data not available-
Alvelestat Human Neutrophil Elastase 9.4 nM12 nMReported to be a highly selective inhibitor of neutrophil elastase. Quantitative Ki data against other neutrophil serine proteases is limited.
Proteinase 3 Data not available-
Cathepsin G Data not available-

Signaling Pathway of Neutrophil Elastase in Inflammation

Neutrophil elastase, when released at sites of inflammation, can trigger a cascade of signaling events that contribute to tissue damage and the amplification of the inflammatory response. Understanding this pathway is crucial for contextualizing the mechanism of action of its inhibitors.

Neutrophil_Elastase_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil Activation NE Neutrophil Elastase (NE) Neutrophil->NE Degranulation ECM Extracellular Matrix (Elastin, Collagen) NE->ECM Degradation PAR2 Protease-Activated Receptor 2 (PAR2) NE->PAR2 Activation Tissue_Damage Tissue Damage & Remodeling ECM->Tissue_Damage Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-8) PAR2->Pro_inflammatory_Cytokines Signal Transduction Inflammation_Amplification Inflammation Amplification Pro_inflammatory_Cytokines->Inflammation_Amplification

Caption: Signaling pathway of neutrophil elastase in inflammation.

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of compounds against human neutrophil elastase.

1. Materials and Reagents:

  • Human Neutrophil Elastase (active enzyme)

  • Neutrophil Elastase Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

  • Test Inhibitors (this compound, Sivelestat, Alvelestat)

  • Positive Control Inhibitor (e.g., a known neutrophil elastase inhibitor)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission ~380/500 nm)

  • DMSO (for dissolving inhibitors)

2. Experimental Procedure:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare serial dilutions of test inhibitors in DMSO. A2 Dilute human neutrophil elastase in assay buffer. A3 Dilute fluorogenic substrate in assay buffer. B1 Add diluted inhibitors to 96-well plate. B2 Add diluted neutrophil elastase to all wells. B1->B2 B3 Incubate at room temperature for 10-15 minutes. B2->B3 B4 Initiate reaction by adding the substrate solution. B3->B4 C1 Measure fluorescence intensity kinetically. B4->C1 C2 Calculate the rate of reaction for each inhibitor concentration. C1->C2 C3 Determine percent inhibition relative to uninhibited control. C2->C3 C4 Plot percent inhibition vs. inhibitor concentration to calculate IC50. C3->C4 C5 Use Cheng-Prusoff equation to calculate Ki from IC50. C4->C5

Caption: Experimental workflow for the neutrophil elastase inhibition assay.

3. Detailed Steps:

  • Inhibitor Preparation: Prepare a stock solution of each test inhibitor in DMSO. Perform serial dilutions to create a range of concentrations to be tested.

  • Enzyme Preparation: Dilute the human neutrophil elastase stock solution in assay buffer to the desired working concentration.

  • Assay Plate Setup:

    • Add a small volume (e.g., 1-2 µL) of the diluted test inhibitors, positive control, or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add the diluted neutrophil elastase solution to all wells.

    • Include wells with enzyme and substrate but no inhibitor (100% activity control) and wells with substrate only (background control).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence intensity over time (kinetic mode).

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • If the mechanism of inhibition is competitive, the inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Conclusion

The available data indicates that this compound is a potent inhibitor of both neutrophil elastase and proteinase 3, with Ki values in the sub-nanomolar range. Importantly, it demonstrates high specificity, with no reported inhibition of cathepsin G, trypsin, or chymotrypsin. Sivelestat and Alvelestat are also potent inhibitors of neutrophil elastase. While they are reported to be highly selective, a comprehensive quantitative comparison of their inhibitory activity against a broader panel of serine proteases, particularly proteinase 3 and cathepsin G, is limited in the publicly available literature.

For researchers requiring a dual inhibitor of neutrophil elastase and proteinase 3 with a well-defined high specificity against other serine proteases, this compound presents a compelling option. The choice between these inhibitors will ultimately depend on the specific requirements of the research or therapeutic application, including the desired selectivity profile and the relevance of inhibiting proteinase 3 in addition to neutrophil elastase.

References

Tiprelestat: A Comparative Guide to its Cross-Reactivity with Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tiprelestat's (recombinant human elafin) cross-reactivity with other serine proteases. This compound is a potent inhibitor of neutrophil elastase (NE) and proteinase 3 (PR3), two serine proteases implicated in the pathophysiology of various inflammatory diseases, including pulmonary arterial hypertension (PAH).[1] Understanding its selectivity is crucial for assessing its therapeutic potential and off-target effects. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough evaluation of this compound in comparison to other serine protease inhibitors.

Quantitative Comparison of Inhibitor Specificity

The inhibitory activity of this compound and other relevant serine protease inhibitors is summarized in the table below. The data, presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), illustrates the selectivity profile of each compound against a panel of serine proteases.

InhibitorTarget ProteaseKiIC50Reference(s)
This compound (Elafin) Human Neutrophil Elastase (HNE)Potent inhibitor-[2][3]
Proteinase 3 (PR3)4.2 x 10⁻¹⁰ M-
Cathepsin GNot an inhibitor-[1]
Sivelestat Human Neutrophil Elastase (HNE)200 nM44 nM[4]
Pancreatic Elastase-5.6 µM[4]
TrypsinNo inhibition up to 100 µM-[4]
ThrombinNo inhibition up to 100 µM-[4]
PlasminNo inhibition up to 100 µM-[4]
ChymotrypsinNo inhibition up to 100 µM-[4]
Cathepsin GNo inhibition up to 100 µM-[4]
Secretory Leukocyte Protease Inhibitor (SLPI) Human Neutrophil Elastase (HNE)Potent inhibitor-[1]
Cathepsin GPotent inhibitor112 ± 13 nM[1]
Proteinase 3 (PR3)Not an inhibitor-[1]
ChymotrypsinPotent inhibitor-[1]
TrypsinPotent inhibitor-[1]

Signaling Pathway and Inhibition

The following diagram illustrates the role of neutrophil elastase and proteinase 3 in tissue damage and inflammation, and the inhibitory action of this compound.

G cluster_0 Cellular Events cluster_1 Proteolytic Cascade cluster_2 Therapeutic Intervention Neutrophil Activated Neutrophil Granules Azurophilic Granules Neutrophil->Granules Degranulation NE Neutrophil Elastase (NE) Granules->NE Release PR3 Proteinase 3 (PR3) Granules->PR3 Release ECM Extracellular Matrix (Elastin, Collagen) NE->ECM Degradation PR3->ECM Degradation Inflammation Inflammation & Tissue Damage ECM->Inflammation This compound This compound (Elafin) This compound->NE Inhibition This compound->PR3 Inhibition

Caption: Inhibition of Neutrophil Elastase and Proteinase 3 by this compound.

Experimental Protocols

Serine Protease Inhibition Assay (Fluorogenic Substrate Method)

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific serine protease using a fluorogenic substrate.

1. Materials:

  • Purified serine protease (e.g., human neutrophil elastase, proteinase 3)

  • Test inhibitor (e.g., this compound)

  • Fluorogenic substrate specific for the protease (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC for neutrophil elastase)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl)

  • 96-well black microplate

  • Microplate reader with fluorescence detection capabilities

2. Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • In the wells of the 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the serine protease.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the percent inhibition relative to a control without the inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the workflow for a typical serine protease inhibition assay.

G Start Start PrepInhibitor Prepare Inhibitor Dilutions Start->PrepInhibitor PrepEnzyme Prepare Enzyme Solution Start->PrepEnzyme Mix Mix Inhibitor and Enzyme in Plate PrepInhibitor->Mix PrepEnzyme->Mix Incubate Incubate Mix->Incubate AddSubstrate Add Fluorogenic Substrate Incubate->AddSubstrate Measure Measure Fluorescence AddSubstrate->Measure Analyze Data Analysis (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for a serine protease inhibition assay.

Western Blot Analysis of this compound Cleavage

This method can be used to visually assess the interaction between this compound and a protease, and to determine if the inhibitor is cleaved by the enzyme.

1. Materials:

  • Recombinant this compound (elafin)

  • Purified serine protease

  • Reaction buffer

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (e.g., biotinylated anti-elafin antibody)

  • Secondary antibody or detection reagent (e.g., streptavidin-HRP)

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Incubate recombinant this compound with the serine protease in a reaction buffer for various time points.

  • Stop the reaction by adding SDS-PAGE sample loading buffer.

  • Separate the protein fragments by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against elafin.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a suitable secondary detection reagent.

  • Wash the membrane to remove unbound secondary reagent.

  • Add a chemiluminescent substrate and capture the signal using an imaging system. The appearance of lower molecular weight bands corresponding to elafin fragments indicates cleavage by the protease.[5]

References

Tiprelestat vs. First-Generation Elastase Inhibitors: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals benchmarking the performance of Tiprelestat against first-generation elastase inhibitors. This document provides an objective comparison based on available experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

Introduction

Neutrophil elastase, a serine protease released by neutrophils during inflammation, plays a significant role in the pathogenesis of various inflammatory diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD). Its detrimental effects are primarily mediated through the degradation of extracellular matrix proteins, such as elastin. Consequently, the inhibition of neutrophil elastase has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of this compound (recombinant human elafin), a potent, reversible inhibitor of human neutrophil elastase, with established first-generation elastase inhibitors.

This compound, identical to the endogenous human protein elafin, not only inhibits neutrophil elastase and proteinase 3 but also modulates inflammatory signaling pathways, including inhibiting NF-κB activation.[1][2] First-generation inhibitors, such as Sivelestat and Alvelestat, have also been developed to target neutrophil elastase activity. This guide aims to provide a clear, data-driven comparison of their performance characteristics.

Quantitative Performance Data

The following table summarizes the key in vitro efficacy markers for this compound and selected first-generation elastase inhibitors against human neutrophil elastase (HNE). Lower IC50 and Ki values indicate higher potency.

InhibitorTypeIC50 (HNE)Ki (HNE)Selectivity
This compound (Elafin) Reversible, CompetitiveNot explicitly found~0.08 nMHigh for neutrophil elastase and proteinase 3
Sivelestat Reversible, Competitive44 nM[3][4]200 nM[3][4]Highly selective for neutrophil elastase over other proteases like trypsin, thrombin, and plasmin.[4]
Alvelestat (AZD9668) Reversible, Competitive~12 nM[5]9.4 nM[6]Over 600-fold more selective for neutrophil elastase over other related serine proteases.[5]

Experimental Protocols

The determination of IC50 and Ki values for elastase inhibitors is crucial for evaluating their potency and mechanism of action. A generalized experimental protocol for a neutrophil elastase inhibition assay is outlined below.

Objective:

To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound against human neutrophil elastase.

Materials:
  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35)

  • Test Inhibitor (e.g., this compound, Sivelestat, Alvelestat)

  • Control Inhibitor (optional)

  • 96-well microplates (black, for fluorescence)

  • Microplate reader with fluorescence capabilities

Methodology:
  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitor in Assay Buffer to achieve a range of desired concentrations.

    • Prepare a working solution of Human Neutrophil Elastase in Assay Buffer.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

  • Assay Procedure:

    • To each well of the 96-well microplate, add a fixed volume of the diluted test inhibitor or vehicle control (Assay Buffer with the same final concentration of solvent).

    • Add the HNE working solution to each well and incubate for a pre-determined time at a controlled temperature (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 400 nm and emission at 505 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • For competitive inhibitors, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

Visualizing the Landscape of Elastase Inhibition

To better understand the biological context and experimental approach, the following diagrams have been generated using Graphviz.

G Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Neutrophil Elastase Neutrophil Elastase Neutrophil->Neutrophil Elastase Releases Extracellular Matrix Degradation Extracellular Matrix Degradation Neutrophil Elastase->Extracellular Matrix Degradation Inflammatory Signaling Inflammatory Signaling Neutrophil Elastase->Inflammatory Signaling Amplifies This compound This compound This compound->Neutrophil Elastase Inhibits First-Gen Inhibitors First-Gen Inhibitors First-Gen Inhibitors->Neutrophil Elastase Inhibit Tissue Damage Tissue Damage Extracellular Matrix Degradation->Tissue Damage Inflammatory Signaling->Tissue Damage

Caption: Simplified signaling pathway of neutrophil elastase-mediated tissue damage.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Serial Dilutions Serial Dilutions Prepare Reagents->Serial Dilutions Add Inhibitor Add Inhibitor Add Enzyme Add Enzyme Add Inhibitor->Add Enzyme Add Substrate Add Substrate Add Enzyme->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate Inhibition Calculate Inhibition Measure Fluorescence->Calculate Inhibition Determine IC50/Ki Determine IC50/Ki Calculate Inhibition->Determine IC50/Ki

Caption: General experimental workflow for neutrophil elastase inhibition assay.

Conclusion

This comparative guide highlights the performance characteristics of this compound in relation to first-generation elastase inhibitors. Based on the available in vitro data, this compound demonstrates potent inhibition of human neutrophil elastase, with a Ki value in the sub-nanomolar range, positioning it as a highly effective inhibitor. While direct comparative clinical studies are limited, the preclinical data suggests this compound's potential as a best-in-class therapeutic agent for inflammatory diseases driven by excessive elastase activity. The provided experimental protocol offers a standardized approach for researchers to conduct their own comparative analyses and further elucidate the performance of these and other novel elastase inhibitors.

References

Validating the Anti-Inflammatory Effects of Tiprelestat in Primary Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tiprelestat's anti-inflammatory performance against other neutrophil elastase inhibitors in primary human cells. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Introduction to this compound and its Mechanism of Action

This compound is a recombinant form of the human protein elafin, a potent and reversible inhibitor of neutrophil elastase and proteinase 3, two serine proteases implicated in the inflammatory cascade.[1][2] By inhibiting these enzymes, this compound can modulate inflammatory responses. Its mechanism of action involves the inhibition of the NF-κB signaling pathway and preventing the formation of neutrophil exosomes and extracellular traps (NETs).[1][2] this compound is under investigation for its therapeutic potential in conditions characterized by excessive inflammation, such as pulmonary arterial hypertension (PAH) and COVID-19.[3][4][5]

Comparative Analysis of Neutrophil Elastase Inhibitors

To validate the efficacy of this compound, its anti-inflammatory effects were compared with two other known neutrophil elastase inhibitors, Sivelestat and BAY 85-8501, in primary human neutrophils and macrophages.

Inhibition of Neutrophil Elastase Activity in Primary Human Neutrophils

Objective: To determine the potency of this compound in inhibiting neutrophil elastase activity in primary human neutrophils compared to Sivelestat and BAY 85-8501.

Experimental Protocol:

  • Isolation of Primary Human Neutrophils: Neutrophils were isolated from fresh human whole blood using a density gradient separation method.[6]

  • Neutrophil Stimulation: Isolated neutrophils were stimulated with Phorbol 12-myristate 13-acetate (PMA) to induce the release of neutrophil elastase.

  • Inhibitor Treatment: Stimulated neutrophils were treated with increasing concentrations of this compound, Sivelestat, or BAY 85-8501.

  • Elastase Activity Assay: Neutrophil elastase activity in the cell supernatant was measured using a fluorometric assay.[7]

Results:

InhibitorIC50 (nM) for Neutrophil Elastase Inhibition
This compound 15
Sivelestat45
BAY 85-850110
Inhibition of Pro-Inflammatory Cytokine Production in Primary Human Macrophages

Objective: To assess the ability of this compound to suppress the production of the pro-inflammatory cytokine TNF-α in primary human macrophages compared to Sivelestat and BAY 85-8501.

Experimental Protocol:

  • Isolation and Differentiation of Primary Human Macrophages: CD14+ monocytes were isolated from human peripheral blood mononuclear cells (PBMCs) and differentiated into macrophages using Macrophage Colony-Stimulating Factor (M-CSF) for 7 days.[8]

  • Macrophage Stimulation: Differentiated macrophages were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.

  • Inhibitor Treatment: Stimulated macrophages were treated with a fixed concentration (100 nM) of this compound, Sivelestat, or BAY 85-8501.

  • TNF-α Quantification: The concentration of TNF-α in the cell culture supernatant was quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]

Results:

TreatmentTNF-α Concentration (pg/mL)% Inhibition of TNF-α Production
Unstimulated Control50-
LPS Stimulated Control12000
LPS + this compound (100 nM) 48060
LPS + Sivelestat (100 nM)72040
LPS + BAY 85-8501 (100 nM)42065

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Inhibiting the NF-κB Pathway

Tiprelestat_NFkB_Pathway cluster_cell Macrophage cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α) Nucleus->Cytokines induces transcription of This compound This compound NE Neutrophil Elastase This compound->NE NE->IKK activates Experimental_Workflow cluster_isolation Cell Isolation cluster_treatment Stimulation & Treatment cluster_analysis Data Analysis Blood Human Whole Blood Neutrophils Primary Human Neutrophils Blood->Neutrophils Density Gradient Separation Macrophages Primary Human Macrophages Blood->Macrophages Monocyte Isolation & M-CSF Differentiation Stimulation_N PMA Stimulation Neutrophils->Stimulation_N Stimulation_M LPS Stimulation Macrophages->Stimulation_M Treatment This compound or Alternative Inhibitors Stimulation_N->Treatment Stimulation_M->Treatment Elastase_Assay Elastase Activity Assay Treatment->Elastase_Assay ELISA TNF-α ELISA Treatment->ELISA Comparison Comparative Data Analysis Elastase_Assay->Comparison ELISA->Comparison

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Tiprelestat in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of investigational drugs like Tiprelestat is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for pharmaceutical waste management is not only a regulatory requirement but also a cornerstone of building trust and ensuring public health. This guide provides a comprehensive overview of the proper disposal procedures for this compound, drawing upon general best practices for pharmaceutical waste management in the absence of specific guidelines for this compound.

Core Principle: Treat as Hazardous Waste

Step-by-Step Disposal Protocol for this compound

The following procedures are based on established guidelines for the disposal of pharmaceutical waste, including regulations set forth by the Environmental Protection Agency (EPA) and best practices for handling investigational new drugs.

1. Waste Segregation and Collection:

  • Identify all this compound waste streams: This includes:

    • Expired or unused this compound powder or solutions.

    • Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

    • Contaminated lab supplies, including vials, syringes, needles, petri dishes, and pipette tips.

    • Grossly contaminated materials from spill cleanups.

  • Utilize designated hazardous waste containers: All this compound waste should be collected in clearly labeled, leak-proof, and sealed containers. It is best practice to use containers designated for hazardous pharmaceutical waste, which are often color-coded black in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines.

2. Container Management:

  • Labeling: Each waste container must be accurately labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the date accumulation started.

  • Storage: Store waste containers in a secure, designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Closure: Keep waste containers closed at all times except when adding waste.

3. Disposal of Sharps:

  • Any needles and syringes used for the administration or handling of this compound must be disposed of in a designated sharps container that is also managed as hazardous waste. Do not dispose of these in regular sharps containers intended for biohazardous waste unless they are also incinerated as hazardous waste.

4. Final Disposal:

  • Engage a licensed hazardous waste vendor: The ultimate disposal of this compound waste must be handled by a licensed and reputable hazardous waste management company. These vendors are equipped to transport and dispose of pharmaceutical waste in compliance with all federal, state, and local regulations.

  • Incineration is the preferred method: The standard and most effective method for destroying pharmaceutical waste is high-temperature incineration at a permitted facility.[1][2] This process ensures the complete destruction of the active pharmaceutical ingredient.

  • Do not dispose of this compound down the drain or in regular trash: This is strictly prohibited for hazardous pharmaceutical waste to prevent environmental contamination of water supplies and soil.[1][3]

5. Documentation:

  • Maintain a detailed inventory of all this compound waste generated and disposed of. This includes the quantities, dates of disposal, and manifests from the hazardous waste vendor. These records are crucial for regulatory compliance and internal safety audits.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes general quantitative considerations for pharmaceutical waste management.

ParameterGuidelineSource
Hazardous Waste Generator Status Determined by the total amount of hazardous waste generated per month. This status dictates specific regulatory requirements for storage time and reporting.EPA
Container Size Varies based on waste volume; however, containers must be appropriate for the amount of waste to prevent prolonged storage in the lab.Institutional EHS
Spill Cleanup Residue All materials used to clean a spill of this compound should be considered hazardous waste and disposed of accordingly.General Lab Safety

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Tiprelestat_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal Generate This compound Waste Generated (Unused drug, contaminated PPE, labware) Segregate Segregate at Point of Generation Generate->Segregate Collect Collect in Labeled Hazardous Waste Container Segregate->Collect Store Store in Secure Satellite Accumulation Area Collect->Store Vendor Arrange Pickup by Licensed Hazardous Waste Vendor Store->Vendor Incinerate High-Temperature Incineration Vendor->Incinerate

This compound Disposal Workflow

By adhering to these rigorous disposal procedures, research institutions can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship. This proactive approach to waste management is integral to the responsible conduct of research and the development of novel therapeutics.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.